Fluopicolide
Descripción
structure in first source
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3F3N2O/c15-8-2-1-3-9(16)12(8)13(23)22-6-11-10(17)4-7(5-21-11)14(18,19)20/h1-5H,6H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOYJIHYACSLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7034624 | |
| Record name | Fluopicolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7034624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 2.80 mg/L at 20 °C, Solvent solubility (g/L at 20 °C): n-hexane 0.20; ethanol 19.2; toluene 20.5; ethyl acetate 37.7; acetone 74.7; dichloromethane 126; dimethyl sulfoxide 183 | |
| Record name | Fluopicolide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.65 g/cu cm | |
| Record name | Fluopicolide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
6.0X10-9 mm Hg at 25 °C | |
| Record name | Fluopicolide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Beige solid | |
CAS No. |
239110-15-7 | |
| Record name | Fluopicolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=239110-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluopicolide [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0239110157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluopicolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7034624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamide, 2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOPICOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TRO75M67P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fluopicolide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
149 °C | |
| Record name | Fluopicolide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Fluopicolide's Disruption of Spectrin-Like Proteins in Phytophthora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluopicolide is a potent oomyceticide with a unique mode of action targeting the cytoskeleton of Phytophthora species. This technical guide provides an in-depth analysis of this compound's effect on spectrin-like proteins, crucial components for maintaining cell membrane integrity in these destructive plant pathogens. Through a comprehensive review of existing literature, this document consolidates quantitative data on this compound's efficacy, details key experimental protocols for studying its mechanism of action, and visualizes the proposed signaling and structural disruption pathways. This guide is intended to serve as a valuable resource for researchers in plant pathology, mycology, and fungicide development, offering a foundational understanding of this compound's molecular interactions and providing methodologies for further investigation.
Introduction
Phytophthora species are devastating plant pathogens responsible for significant economic losses in agriculture worldwide. The development of effective and specific fungicides is crucial for managing the diseases caused by these oomycetes. This compound represents a distinct class of fungicides that exhibit high efficacy against a broad spectrum of oomycetes, including strains resistant to other commercially available fungicides.[1][2] This suggests a novel mode of action, which has been identified as the disruption of the cellular localization of spectrin-like proteins.[3][4]
Spectrin-like proteins are essential components of the cytoskeleton, forming a network that supports the plasma membrane and maintains cell shape and integrity.[5] In Phytophthora, these proteins are vital for various developmental stages, including mycelial growth, sporulation, and zoospore motility. This compound's primary fungicidal activity stems from its ability to induce the rapid delocalization of these spectrin-like proteins from the plasma membrane into the cytoplasm, leading to a loss of membrane integrity, cell swelling, and eventual lysis. This guide delves into the technical details of this interaction, providing researchers with the necessary information to understand and investigate this unique mechanism.
Quantitative Data: Efficacy of this compound against Phytophthora
The efficacy of this compound has been quantified across various Phytophthora species and developmental stages. The 50% effective concentration (EC50) is a standard measure of a fungicide's potency. The following tables summarize the reported EC50 values for this compound.
Table 1: EC50 Values of this compound for Inhibition of Mycelial Growth in Phytophthora Species
| Phytophthora Species | EC50 (µg/mL) | Reference(s) |
| P. capsici | 0.05 - 0.39 | |
| P. infestans | Not specified | |
| P. nicotianae | 0.12 ± 0.06 | |
| P. litchii | 0.131 ± 0.037 | |
| P. erythroseptica | 0.08 - 0.35 | |
| P. citrophthora | 0.04 | |
| P. syringae | 0.045 |
Table 2: EC50 Values of this compound for Inhibition of Other Developmental Stages in Phytophthora Species
| Phytophthora Species | Developmental Stage | EC50 (µg/mL) | Reference(s) |
| P. capsici | Zoospore Germination | 1.1 - 4.5 | |
| P. capsici | Sporangium Production | 0.3 - 9.0 | |
| P. nicotianae | Sporangial Formation | 0.15 | |
| P. nicotianae | Zoospore Germination | 0.16 | |
| P. capsici | Zoospore Motility | 0.1 - 1.0 (causes swelling and bursting) |
Experimental Protocols
This section details the key experimental methodologies used to investigate the effect of this compound on spectrin-like proteins in Phytophthora.
Immunolocalization of Spectrin-Like Proteins
Immunofluorescence microscopy is a critical technique to visualize the delocalization of spectrin-like proteins in Phytophthora cells upon treatment with this compound.
Protocol:
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Cell Culture and Treatment: Grow Phytophthora hyphae or produce zoospores under standard laboratory conditions. Treat the cells with a desired concentration of this compound (e.g., 10 ppm) for various time points (e.g., 3 minutes to 24 hours). Include an untreated control.
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Fixation: Fix the cells with 4% paraformaldehyde in a stabilizing buffer for 30-60 minutes at room temperature.
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Permeabilization: Wash the fixed cells with phosphate-buffered saline (PBS) and then permeabilize the cell wall and membrane using a solution containing a cell wall-degrading enzyme (e.g., cellulase, β-1,3-glucanase) and a detergent (e.g., Triton X-100) for 15-30 minutes.
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Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% bovine serum albumin) for 1 hour.
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Primary Antibody Incubation: Incubate the cells with a primary antibody that recognizes spectrin or spectrin-like proteins. The choice of antibody is critical, and it has been noted that some commercial anti-spectrin antibodies may cross-react with other proteins like Hsp70 in P. infestans. Therefore, antibody specificity must be carefully validated. Incubation is typically performed overnight at 4°C.
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Secondary Antibody Incubation: Wash the cells with PBS to remove unbound primary antibody. Incubate with a fluorescently labeled secondary antibody (e.g., FITC- or Alexa Fluor-conjugated) that specifically binds to the primary antibody for 1-2 hours at room temperature in the dark.
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Mounting and Visualization: Wash the cells again to remove unbound secondary antibody. Mount the cells on a microscope slide with an anti-fade mounting medium. Visualize the localization of the fluorescently labeled proteins using a confocal laser scanning microscope.
Western Blotting for Spectrin-Like Protein Detection
Western blotting is used to detect the presence and relative abundance of spectrin-like proteins in Phytophthora extracts.
Protocol:
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Protein Extraction: Harvest Phytophthora mycelia or zoospores (treated with this compound and untreated controls). Disrupt the cells by grinding in liquid nitrogen or using a bead beater in the presence of an ice-cold extraction buffer containing protease inhibitors to prevent protein degradation.
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Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins. Determine the total protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).
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SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of total protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Also, load a molecular weight marker. Run the gel to separate the proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using an electroblotting apparatus.
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Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody against spectrin-like proteins (as used in immunofluorescence) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
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Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
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Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an appropriate imaging system. The intensity of the bands can be quantified using densitometry software.
Visualization of Pathways and Workflows
Proposed Mechanism of this compound Action
This compound's mode of action involves a direct or indirect interaction that leads to the delocalization of spectrin-like proteins. This disruption of the sub-membrane cytoskeletal network results in compromised plasma membrane integrity.
Experimental Workflow for Immunolocalization
The following diagram illustrates the key steps in the immunofluorescence protocol to visualize the effect of this compound.
Experimental Workflow for Western Blotting
This diagram outlines the process for detecting spectrin-like proteins in Phytophthora extracts via Western blotting.
Discussion and Future Directions
The delocalization of spectrin-like proteins by this compound is a rapid and potent mechanism of action against Phytophthora species. This disruption of the cytoskeleton provides a clear explanation for the observed loss of plasma membrane integrity and subsequent cell death. The quantitative data presented in this guide highlight the effectiveness of this compound at various life stages of the pathogen.
However, several key areas require further investigation. The precise molecular target of this compound remains to be definitively identified. While spectrin-like proteins are clearly affected, it is not yet known if this compound binds directly to these proteins or to an associated regulatory protein. Further research is also needed to fully elucidate the signaling pathways in which spectrin-like proteins participate in oomycetes. Understanding these pathways could reveal additional targets for novel fungicides.
The development of resistance to this compound is a potential concern, and continued monitoring of Phytophthora populations is essential. Investigating the molecular basis of any emerging resistance will be critical for the long-term sustainable use of this important fungicide.
Conclusion
This technical guide provides a comprehensive overview of the current understanding of this compound's effect on spectrin-like proteins in Phytophthora. The compiled quantitative data, detailed experimental protocols, and visual representations of the mechanism and workflows offer a valuable resource for researchers. Further exploration into the precise molecular target of this compound and the intricate signaling networks involving spectrin-like proteins will undoubtedly pave the way for the development of next-generation oomyceticides.
References
- 1. Cross-regulation of cytoskeleton and calcium signaling at plant-pathogen interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G protein α subunit suppresses sporangium formation through a serine/threonine protein kinase in Phytophthora sojae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic and general method for quantifying localization in microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specificity of commercial anti-spectrin antibody in the study of fungal and Oomycete spectrin: cross-reaction with proteins other than spectrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Chemical Synthesis of Fluopicolide: A Technical Guide
Introduction
Fluopicolide is a pioneering fungicide belonging to the acylpicolide chemical class, renowned for its exceptional efficacy against a broad spectrum of oomycete pathogens. These destructive organisms, including species of Phytophthora, Plasmopara, Pythium, and downy mildews, are responsible for significant economic losses in agriculture worldwide. Developed by Bayer CropScience and first commercialized in 2006, this compound introduced a novel mode of action that sets it apart from existing fungicides, making it a valuable tool in disease management and resistance mitigation strategies.[1] This technical guide provides an in-depth exploration of the discovery, chemical synthesis, biological activity, and unique mode of action of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Discovery and Development
This compound, with the IUPAC name 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide, emerged from extensive research efforts to identify new chemical entities with potent and specific activity against oomycetes.[1] Its development was driven by the need to combat the growing issue of fungicide resistance to established chemical classes like phenylamides and strobilurins. This compound's distinct mode of action ensures it does not exhibit cross-resistance with these other fungicides, allowing for its effective use in integrated pest management (IPM) programs.[2]
Chemical Synthesis
The chemical synthesis of this compound is a multi-step process that involves the careful construction of its two key structural components: a 2,6-dichlorobenzoyl moiety and a substituted pyridine ring, which are ultimately linked via an amide bond.[3] The overall synthetic strategy is outlined below, followed by detailed experimental protocols for each key stage.
Synthetic Pathway Overview
The synthesis of this compound can be conceptually divided into the preparation of two key intermediates, which are then coupled in the final step.
Caption: General synthetic pathway for this compound.
Experimental Protocols
1. Synthesis of 2,6-Dichlorobenzoyl Chloride
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Materials: 2,6-Dichlorobenzoic acid, Thionyl chloride (SOCl₂).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2,6-dichlorobenzoic acid.
-
Slowly add an excess of thionyl chloride (approximately 2-3 equivalents).
-
Heat the reaction mixture to reflux (around 80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
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The resulting crude 2,6-dichlorobenzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
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2. Synthesis of 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine
This synthesis involves a two-step process starting from 2,3-dichloro-5-(trifluoromethyl)pyridine.
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Step 2a: Synthesis of 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine
-
Materials: 2,3-Dichloro-5-(trifluoromethyl)pyridine, Sodium cyanide (NaCN), a suitable solvent (e.g., propionitrile), and a phase-transfer catalyst (e.g., 4-(dimethylamino)pyridine).
-
Procedure:
-
Dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine and 4-(dimethylamino)pyridine in propionitrile in a reaction vessel.
-
Heat the mixture to reflux and stir overnight.
-
Cool the reaction mixture to ambient temperature.
-
Prepare an aqueous solution of sodium cyanide and add it to the reaction mixture.
-
Stir the mixture for several hours at room temperature.
-
Dilute the reaction with water and separate the organic phase.
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Wash the organic phase with water and dilute acid (e.g., 2M HCl), then dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation.[4]
-
-
-
Step 2b: Synthesis of 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine
-
Materials: 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine, Acetic acid, Raney Nickel catalyst, Hydrogen gas.
-
Procedure:
-
In a hydrogenation reactor, dissolve 2-cyano-3-chloro-5-(trifluoromethyl)pyridine in acetic acid.
-
Add Raney Nickel catalyst to the solution.
-
Pressurize the reactor with hydrogen gas to a low pressure.
-
Maintain the reaction at a specific temperature with stirring until the uptake of hydrogen ceases.
-
After the reaction is complete, filter off the catalyst.
-
The resulting solution contains 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate, which can be used directly in the next step or further processed to isolate the free amine.
-
-
3. Synthesis of this compound (2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide)
-
Materials: 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine (or its acetate salt), 2,6-Dichlorobenzoyl chloride, a suitable base (e.g., sodium hydroxide), and a solvent (e.g., toluene and water).
-
Procedure:
-
Prepare a biphasic solution of 1-[-3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine-Acetate in water and toluene.
-
At a controlled temperature (e.g., 20°C), add 2,6-dichlorobenzoyl chloride and an aqueous solution of sodium hydroxide in parallel over a period of time, keeping the internal temperature between 38°C and 43°C.
-
After the addition is complete, allow the reaction to proceed for a short period, then raise the temperature to approximately 80°C and stir.
-
Acidify the reaction mixture with hydrochloric acid to a pH of less than 1.
-
Separate the aqueous phase and wash the organic phase with water.
-
Adjust the pH of the organic phase to 5-5.5 with an aqueous sodium hydroxide solution and separate the aqueous phase again.
-
Cool the organic solution slowly to induce crystallization.
-
Filter the solid product, wash with pre-cooled toluene, and dry under vacuum to obtain this compound with high purity and yield.
-
Biological Activity and Fungicidal Spectrum
This compound is highly effective against a wide range of oomycete pathogens. Its activity has been demonstrated against various developmental stages of these pathogens, including mycelial growth, sporangium production, zoospore release, and cyst germination.
Quantitative Biological Data
The efficacy of this compound is often quantified by its half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits a biological process by 50%.
| Pathogen Species | Developmental Stage | EC₅₀ (µg/mL) | Reference(s) |
| Phytophthora capsici | Mycelial Growth | 0.05 - 0.35 | |
| Zoospore Germination | 1.1 - 4.5 | ||
| Sporangium Production | 0.3 - 9.0 | ||
| Phytophthora infestans | Mycelial Growth | ~0.2 | |
| Pythium violae | Mycelial Growth | 0.4 - 1.7 | |
| Pythium ultimum | Mycelial Growth | ~0.4 | |
| Pythium sylvaticum | Mycelial Growth | ~0.16 | |
| Pseudoperonospora cubensis | Sporulation Inhibition | Median EC₅₀ ~1.55 | |
| Bremia lactucae | Disease Severity | ED₅₀ 0.000115 - 0.003318 |
Experimental Protocol for In Vitro Fungicidal Activity (Mycelial Growth Inhibition)
-
Materials: Pure culture of the target oomycete pathogen, appropriate culture medium (e.g., V8 juice agar or potato dextrose agar), this compound stock solution (dissolved in a suitable solvent like DMSO), sterile petri dishes.
-
Procedure:
-
Prepare a stock solution of this compound at a known concentration.
-
Prepare a series of dilutions of the this compound stock solution.
-
Incorporate the different concentrations of this compound into the molten culture medium before pouring it into petri dishes. Ensure the final solvent concentration is consistent across all treatments and does not inhibit fungal growth.
-
A control plate with the solvent alone should also be prepared.
-
Place a mycelial plug (of a standard diameter, e.g., 5 mm) from the edge of an actively growing culture of the target pathogen onto the center of each agar plate.
-
Incubate the plates at the optimal growth temperature for the pathogen in the dark.
-
Measure the colony diameter (in two perpendicular directions) daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC₅₀ value by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Mode of Action: Delocalization of Spectrin-Like Proteins
The unique mode of action of this compound involves the disruption of the cellular cytoskeleton, specifically by affecting spectrin-like proteins. In healthy oomycete cells, these proteins are typically localized at the cell periphery, contributing to the stability of the plasma membrane.
Upon treatment with this compound, these spectrin-like proteins become delocalized from the cell membrane and redistribute into the cytoplasm. This disruption of the cytoskeleton leads to a loss of membrane integrity, causing the cells, particularly the motile zoospores and growing hyphal tips, to swell and burst.
Signaling Pathway
Caption: Proposed mode of action of this compound.
Experimental Workflow: Immunolocalization of Spectrin-Like Proteins
The delocalization of spectrin-like proteins can be visualized using immunofluorescence microscopy.
Caption: Experimental workflow for immunolocalization.
Detailed Protocol for Immunolocalization
-
Materials: Oomycete culture (e.g., Phytophthora infestans), this compound, paraformaldehyde, Triton X-100, blocking solution (e.g., bovine serum albumin in phosphate-buffered saline), primary antibody (anti-spectrin), fluorescently labeled secondary antibody, mounting medium with an anti-fade agent, microscope slides and coverslips.
-
Procedure:
-
Cell Culture and Treatment: Grow the oomycete culture under appropriate conditions. Treat the culture with a specific concentration of this compound for a defined period. A control culture without this compound treatment should be processed in parallel.
-
Fixation: Fix the cells by adding a solution of paraformaldehyde in a suitable buffer and incubating for a specific time at room temperature.
-
Permeabilization: Wash the fixed cells with buffer and then permeabilize them with a solution containing a detergent like Triton X-100 to allow antibodies to access intracellular structures.
-
Blocking: Incubate the cells in a blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., a rabbit anti-spectrin antibody) diluted in the blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells to remove unbound primary antibody and then incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) in the dark.
-
Mounting and Microscopy: Wash the cells to remove unbound secondary antibody. Mount the cells on a microscope slide with a mounting medium.
-
Imaging: Observe the cells under a fluorescence microscope using the appropriate filter sets for the chosen fluorophore. In control cells, fluorescence should be localized at the cell periphery, while in this compound-treated cells, a diffuse cytoplasmic fluorescence is expected.
-
Conclusion
This compound represents a significant advancement in the control of oomycete diseases in agriculture. Its novel mode of action, targeting the delocalization of spectrin-like proteins, provides an effective tool for managing pathogen populations, including those resistant to other fungicides. The chemical synthesis of this compound, while complex, has been optimized for large-scale production. A thorough understanding of its biological activity and the underlying molecular mechanisms is crucial for its responsible and sustainable use in crop protection. This technical guide provides a comprehensive overview of the key scientific and technical aspects of this compound, serving as a valuable resource for researchers and professionals in the agrochemical and life sciences sectors.
References
- 1. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]
Unveiling the Molecular Target of Fluopicolide in Oomycetes: A Technical Guide
Introduction
Fluopicolide is a potent fungicide widely employed in agriculture for the control of diseases caused by oomycetes, a group of destructive plant pathogens. Its unique mode of action and efficacy against strains resistant to other fungicides have made it a valuable tool in disease management. This technical guide provides an in-depth exploration of the molecular target identification of this compound in oomycetes, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological processes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of fungicides and oomycete biology.
The Evolving Understanding of this compound's Mode of Action
The journey to pinpoint the precise molecular target of this compound has been a compelling example of scientific inquiry, evolving from an initial hypothesis to a more definitive identification.
The Initial Hypothesis: Disruption of Spectrin-Like Proteins
Initial investigations into the mode of action of this compound suggested its involvement with the oomycete cytoskeleton. Biochemical and microscopy studies revealed that this compound treatment led to the delocalization of spectrin-like proteins.[1][2][3] Spectrin proteins are crucial components of the membrane skeleton, responsible for maintaining cell shape and integrity.[4] The observed disruption of these proteins in both hyphae and zoospores after this compound exposure led to the initial classification of the fungicide as a disruptor of spectrin-like protein localization.[3] This hypothesis was supported by the observed morphological changes in treated oomycetes, such as the swelling and rapid lysis of zoospores.
However, the existence of true spectrin homologs in oomycetes has been questioned, as genomic data has not revealed genes encoding for high-molecular-weight αβ-spectrin in these organisms. Further research using commercial anti-spectrin antibodies showed cross-reactivity with other proteins like elongation factor 2 and Hsp70 in Phytophthora infestans, suggesting that the initial immunolocalization results might have been misinterpreted.
The Current Understanding: Inhibition of Vacuolar H+-ATPase (V-ATPase)
More recent and definitive evidence has identified the vacuolar H+-ATPase (V-ATPase) as the primary molecular target of this compound in oomycetes. This discovery was the result of a combination of genetic and biochemical approaches.
The key breakthrough came from the analysis of this compound-resistant oomycete strains. By sequencing the genomes of resistant mutants of Phytophthora nicotianae and P. litchii, researchers identified consistent point mutations in the gene encoding subunit 'a' of the V-ATPase (VHA-a). Genetic transformation experiments, where the mutated VHA-a gene was introduced into sensitive wild-type strains, conferred resistance to this compound, thus confirming that this protein is the direct target.
V-ATPase is a highly conserved proton pump responsible for acidifying intracellular compartments, a process vital for numerous cellular functions, including protein trafficking, ion homeostasis, and nutrient uptake. By inhibiting V-ATPase, this compound disrupts these essential processes, leading to cell death.
Quantitative Data on this compound Efficacy and Resistance
The efficacy of this compound varies among different oomycete species. The following tables summarize key quantitative data regarding its activity and the levels of resistance observed in laboratory-generated mutants.
Table 1: In Vitro Efficacy of this compound against Various Oomycete Species
| Oomycete Species | EC50 (µg/mL) for Mycelial Growth Inhibition | Reference |
| Phytophthora nicotianae | 0.12 ± 0.06 | |
| Phytophthora capsici | 0.08 - 0.24 | |
| Phytophthora erythroseptica | 0.08 - 0.35 | |
| Phytophthora infestans | Mean: 2.7 - 5.0 (detached leaf assay) | |
| Phytophthora cinnamomi | 0.046 - 0.330 | |
| Phytophthora litchii | 0.131 ± 0.037 | |
| Pythium violae | Mean: 0.9 |
Table 2: Resistance Factors of this compound-Resistant Oomycete Mutants
| Oomycete Species | Method of Resistance Induction | Resistance Factor (RF) | Reference |
| Phytophthora litchii | Fungicide adaptation | >600 | |
| Phytophthora capsici | Screening of zoospores on amended media | Intermediate: 3.53 - 77.91; High: 2481.40 - 7034.79 | |
| Phytophthora capsici | Fungicide adaptation | 6.21 - 559.90 |
Experimental Protocols for Target Identification and Validation
The identification and validation of V-ATPase as the molecular target of this compound involved a series of sophisticated experimental procedures. This section provides a detailed overview of the key methodologies employed.
Generation of this compound-Resistant Mutants
The generation of resistant mutants is a critical first step in identifying the molecular target of a fungicide. Two primary methods have been successfully used for this compound:
-
Fungicide Adaptation: This method involves the continuous cultivation of oomycete mycelia on media containing gradually increasing concentrations of this compound. This selection pressure allows for the emergence and isolation of resistant individuals.
-
Screening of Zoospores on Fungicide-Amended Media: A large population of zoospores is plated on a medium containing a selective concentration of this compound (e.g., 5 µg/mL or 100 µg/mL). Only zoospores with spontaneous mutations conferring resistance will be able to germinate and grow, allowing for their isolation and further characterization.
Identification of Resistance-Conferring Mutations
Once stable resistant mutants are obtained, the next step is to identify the genetic basis of the resistance.
-
Genomic DNA Sequencing: The entire genomes or specific candidate genes of both the wild-type sensitive strains and the resistant mutants are sequenced. By comparing the sequences, researchers can identify single nucleotide polymorphisms (SNPs) or other mutations that are consistently present in the resistant strains. In the case of this compound, this approach led to the identification of point mutations in the VHA-a gene.
Target Validation through Genetic Transformation
To definitively prove that a specific mutation in a candidate gene is responsible for resistance, the mutated gene is introduced into a sensitive wild-type strain.
-
Oomycete Transformation: Oomycete transformation can be achieved through several methods, with Agrobacterium-mediated transformation (AMT) and polyethylene glycol (PEG)-mediated protoplast transformation being the most common.
-
Vector Construction: A plasmid vector is constructed containing the mutated candidate gene (e.g., VHA-a with the identified point mutation) and a selectable marker gene (e.g., conferring resistance to an antibiotic like G418 or hygromycin B).
-
Transformation: The vector is introduced into oomycete protoplasts or zoospores.
-
Selection and Verification: Transformed individuals are selected on a medium containing the appropriate antibiotic. Successful transformation and expression of the mutated gene are then verified. If the transformed strain exhibits resistance to this compound, it confirms that the mutated gene is indeed the target.
-
Biochemical Assays
Biochemical assays are crucial for demonstrating the direct inhibitory effect of this compound on the activity of the target protein.
-
V-ATPase Activity Assay: The activity of V-ATPase can be measured by quantifying the rate of ATP hydrolysis. A common method is a coupled spectrophotometric assay.
-
Membrane Vesicle Isolation: Vacuolar membrane vesicles enriched in V-ATPase are isolated from oomycete mycelia.
-
Assay Principle: The hydrolysis of ATP by V-ATPase is coupled to the oxidation of NADH through the enzymes pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored over time.
-
Inhibition Measurement: The assay is performed in the presence and absence of various concentrations of this compound to determine its inhibitory effect on V-ATPase activity and to calculate the IC50 value.
-
Molecular Docking
Computational methods like molecular docking can provide insights into the binding interaction between this compound and its target protein.
-
Homology Modeling: A three-dimensional model of the oomycete VHA-a protein is generated based on the known structures of homologous proteins.
-
Docking Simulation: this compound is computationally "docked" into the predicted binding site of the VHA-a model. The simulation calculates the binding energy and identifies the key amino acid residues involved in the interaction. This can help to explain why specific mutations in VHA-a lead to resistance by altering the binding affinity of this compound.
Visualizing the Molecular Interactions and Experimental Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed mechanism of action, the experimental workflow for target identification, and the logical relationships involved.
Figure 1: Proposed mechanism of action of this compound in oomycetes.
Figure 2: Experimental workflow for the identification and validation of this compound's molecular target.
Figure 3: Logical relationship between this compound, its target, and the development of resistance.
Conclusion
The identification of vacuolar H+-ATPase as the molecular target of this compound represents a significant advancement in our understanding of this important fungicide. This knowledge not only clarifies its mode of action but also provides a molecular basis for the observed resistance mechanisms. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers working on the development of new fungicides, the management of fungicide resistance, and the fundamental biology of oomycetes. The continued study of the interaction between this compound and V-ATPase will undoubtedly lead to further insights and innovations in the field of crop protection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A new mode of action for fluopico... | Archive ouverte UNIGE [archive-ouverte.unige.ch]
- 4. Specificity of commercial anti-spectrin antibody in the study of fungal and Oomycete spectrin: cross-reaction with proteins other than spectrin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fluopicolide: Chemical Structure, Properties, and Fungicidal Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluopicolide is a novel fungicide belonging to the acylpicolide chemical class, demonstrating high efficacy against a broad spectrum of oomycete pathogens. Its unique mode of action, involving the disruption of spectrin-like proteins and inhibition of V-ATPase, makes it a valuable tool in disease management strategies, particularly against pathogens resistant to other fungicide classes. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, fungicidal activity, and experimental protocols for its synthesis, analysis, and efficacy evaluation.
Chemical Structure and Properties
This compound, with the IUPAC name 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide, possesses a distinct molecular architecture responsible for its biological activity.[1][2]
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide | [1][2] |
| CAS Number | 239110-15-7 | [1] |
| Molecular Formula | C₁₄H₈Cl₃F₃N₂O | |
| Molecular Weight | 383.58 g/mol | |
| Appearance | Beige solid/Fine crystalline beige powder | |
| Odor | No particular odor | |
| Melting Point | 149-150 °C | |
| Boiling Point | Decomposes at ~320 °C | |
| Density | 1.65 g/cm³ | |
| Vapor Pressure | 6.0 x 10⁻⁹ mm Hg at 25 °C | |
| Water Solubility | 2.80 mg/L at 20 °C (pH 7) | |
| logP (Kow) | 3.26 (pH 7.8, 22 °C) | |
| pKa | No evidence of ionization in the pH range of 1.9 to 9.8 |
Table 2: Solubility of this compound in Organic Solvents at 20 °C
| Solvent | Solubility (g/L) |
| Acetone | 74.7 |
| Dichloromethane | 126 |
| Dimethyl sulfoxide | 183 |
| Ethyl acetate | 37.7 |
| Ethanol | 19.2 |
| n-Hexane | 0.20 |
| Toluene | 20.5 |
Fungicidal Properties
Mode of Action
This compound exhibits a novel mode of action, distinguishing it from other oomycete fungicides. It primarily targets the cytoskeleton of the pathogen by affecting spectrin-like proteins. This interaction leads to the delocalization of these proteins from the cell membrane, disrupting cell structure and integrity, which ultimately results in cell lysis. More recent studies have also identified the vacuolar H+-ATPase (V-ATPase) as a specific target of this compound in oomycetes. The inhibition of V-ATPase disrupts proton transport and pH homeostasis, further contributing to the fungicidal effect. This dual-site action contributes to its high efficacy and low risk of cross-resistance with other fungicide classes.
References
Fluopicolide's Impact on Zoospore Motility and Cyst Germination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluopicolide is a potent oomyceticide with a unique mode of action that disrupts critical stages of the pathogen's life cycle, including zoospore motility and cyst germination. This technical guide provides an in-depth analysis of the cellular and molecular mechanisms underlying this compound's efficacy. Recent research has identified the vacuolar H+-ATPase (V-ATPase) subunit a as the primary molecular target of this compound. Inhibition of V-ATPase leads to a cascade of downstream effects, most notably the delocalization of spectrin-like proteins, which are essential for maintaining the integrity of the cytoskeleton and plasma membrane. This disruption culminates in the rapid cessation of zoospore motility, abnormal swelling, lysis, and the inhibition of cyst germination. This guide summarizes the key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action.
Quantitative Impact of this compound on Oomycete Development
This compound demonstrates significant inhibitory activity against various developmental stages of oomycetes, particularly Phytophthora species. The following table summarizes the effective concentration (EC50) values of this compound required to inhibit mycelial growth, zoospore germination, and zoospore production by 50%.
| Oomycete Species | Developmental Stage | EC50 (mg/L) | Reference(s) |
| Phytophthora capsici | Mycelial Growth | 0.22 | [1] |
| Zoospore Germination | 2.08 | [1] | |
| Zoospore Production | 0.10 | [2] | |
| Phytophthora capsici (metalaxyl-sensitive) | Mycelial Growth | 0.245 | [1] |
| Phytophthora capsici (metalaxyl-resistant) | Mycelial Growth | 0.222 | [1] |
| Phytophthora infestans | Mycelial Growth (Mean) | 0.53 - 2.57 |
Note: EC50 values can vary between different isolates and experimental conditions.
Mechanism of Action: From V-ATPase Inhibition to Cytoskeletal Collapse
The primary mode of action of this compound is the inhibition of the vacuolar H+-ATPase (V-ATPase) subunit a. This enzyme is crucial for maintaining intracellular pH homeostasis and energizing various transport processes across vacuolar and endosomal membranes.
Proposed Signaling and Mechanistic Pathway
Inhibition of V-ATPase by this compound is hypothesized to trigger a series of events leading to the observed effects on zoospores and cysts. The disruption of proton transport across vacuolar membranes likely leads to an ionic imbalance and pH dysregulation within the cytoplasm. This, in turn, affects the stability and localization of spectrin-like proteins, which are critical components of the cytoskeleton that anchor it to the plasma membrane. The delocalization of these proteins results in a loss of membrane integrity and cytoskeletal structure, causing the rapid swelling and lysis of zoospores and preventing the successful germination of cysts.
References
A Technical Guide to the Systemic and Translaminar Activity of Fluopicolide in Plants
Executive Summary: Fluopicolide is a modern fungicide belonging to the acylpicolide chemical class, specifically targeting oomycete pathogens, which are responsible for devastating plant diseases like late blight and downy mildew.[1][2] Its efficacy is rooted in a combination of a unique biochemical mode of action and favorable mobility characteristics within the plant. This compound exhibits both translaminar and acropetal systemic activity, allowing for the protection of untreated leaf surfaces and new growth.[2][3] The primary mode of action involves the rapid delocalization of spectrin-like proteins from the cell membrane, leading to a loss of membrane integrity and cell lysis, particularly in motile zoospores.[4] This guide provides an in-depth analysis of the mobility, metabolism, and fungicidal activity of this compound, supported by quantitative data and detailed experimental methodologies, to serve as a comprehensive resource for researchers and plant protection professionals.
Introduction to this compound
This compound, with the IUPAC name 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide, is a specialized fungicide developed for the control of a wide spectrum of oomycete diseases. It is effective against pathogens such as Phytophthora, Plasmopara, Pseudoperonospora, and Bremia species. A key feature of this compound is its mobility within plant tissues. It is classified as a locally systemic and translaminar fungicide. Upon application, it penetrates the leaf cuticle and moves through the xylem to distal parts of the plant in an acropetal (upward) direction, but it does not translocate basipetally towards the roots. This ensures the protection of newly developing tissues post-application.
Biochemical Mode of Action
This compound's efficacy stems from a novel mode of action that disrupts the cellular integrity of oomycetes. This mechanism is distinct from other major fungicide classes, making it a valuable tool for resistance management programs.
Delocalization of Spectrin-Like Proteins
The most well-documented effect of this compound is its ability to interfere with the cytoskeleton of the pathogen. Specifically, it causes a rapid delocalization of spectrin-like proteins. In healthy oomycete cells, these proteins are typically located at the cell periphery, where they are believed to form a network that stabilizes the plasma membrane.
Upon treatment with this compound, a swift redistribution of these spectrin-like proteins from the membrane into the cytoplasm is observed, occurring within minutes. This disruption of the membrane-stabilizing network leads to a loss of membrane integrity. The consequence is particularly dramatic in zoospores, which swell rapidly and lyse (burst). This action effectively halts crucial stages of the pathogen's life cycle, including zoospore motility and release, cyst germination, and mycelial growth.
Plant Mobility and Translocation
The movement of this compound within the plant is a critical aspect of its protective capabilities. It combines translaminar and systemic properties to provide thorough coverage.
Translaminar Activity
Translaminar, or "local systemic," activity describes the process where a fungicide is absorbed by the leaf surface it contacts and moves through the leaf tissue to the opposite, untreated surface. This ensures that pathogens feeding or attempting to germinate on the underside of the leaf are controlled even if only the top surface was sprayed. This compound is recognized for its translaminar properties.
Systemic Activity
This compound is also systemic, meaning it is absorbed and translocated within the plant's vascular system. Its movement is primarily acropetal, through the xylem, which transports water and nutrients upwards from the roots. This means that after foliar application, this compound moves towards the tips of stems and leaves, protecting new growth that emerges after treatment. Studies have also shown that when applied to the soil, this compound can be absorbed by the roots and translocated to the stems and leaves. However, it does not exhibit significant basipetal (downward) movement in the phloem.
Quantitative Analysis of this compound in Planta
Metabolism and dissipation studies provide quantitative insights into the behavior of this compound following application.
Uptake and Metabolism
Studies using radiolabeled this compound have shown that after foliar application, the parent compound remains the major component of the total radioactive residue (TRR) in various crops. Metabolism occurs slowly, primarily through the hydrolysis of the amide bond to form metabolites M-01 (2,6-dichlorobenzamide, also known as BAM) and M-02 (3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid), and to a lesser extent, hydroxylation to form M-06. Higher levels of metabolites are generally observed following soil application, indicating uptake from the soil.
Table 1: Metabolism of this compound in Various Crops
| Crop | Application Method | Plant Part | % TRR as Parent this compound | Major Metabolites (% TRR) |
|---|---|---|---|---|
| Grapes | Foliar | Berries | 87 - 95% | M-01 (1.3-2.8%), M-02 (0.6-2.0%), M-06 (0.1-1.0%) |
| Lettuce | Foliar | Leaves | 96% | M-01 (1.3%), M-02 (0.6%) |
| Lettuce | Soil Drench | Leaves | 72% | M-01 (up to 25%), M-02 (up to 26%) |
| Potato | Foliar | Tubers | 51 - 70% | M-01 (up to 25.4%), M-02 (up to 2.0%) |
Dissipation and Residues
The persistence of this compound on and in plant tissues is described by its dissipation half-life. This value can vary depending on the crop, environmental conditions, and application method.
Table 2: Dissipation Half-Life of this compound in Plants
| Crop | Half-Life (days) |
|---|---|
| General (reported) | 8.16 |
| Cucumber | 2.0 - 3.3 |
| Tomato | 2.31 - 2.58 |
In Vitro Efficacy Data
The biological activity of this compound has been quantified against various developmental stages of key oomycete pathogens. It is particularly potent against the motile zoospore stage.
Table 3: In Vitro Efficacy of this compound against Phytophthora capsici
| Life Stage | Parameter | Concentration / Value |
|---|---|---|
| Mycelial Growth | Mean EC₅₀ | 0.17 µg/mL |
| Zoospore Motility | Inhibition observed | As low as 0.01 µg/mL |
| Zoospore Lysis | Occurs after motility loss | 0.1 - 10 µg/mL |
| Zoospore Production | Median EC₅₀ | 0.10 mg/L |
| Zoospore Germination | Sensitivity | ≤10 mg/L |
Key Experimental Protocols
Reproducible and standardized methods are essential for evaluating the activity of fungicides. The following sections outline protocols for key experiments related to this compound's mode of action and mobility.
Protocol for Plant Metabolism Study using Radiotracers
This protocol is designed to quantify the uptake, translocation, and metabolism of this compound in a target plant species.
-
Synthesis of Radiolabeled Compound: Synthesize this compound with a ¹⁴C label, typically in either the phenyl or pyridyl ring, to allow for the tracking of metabolites from either part of the molecule.
-
Plant Cultivation: Grow test plants (e.g., potato, lettuce) under controlled, simulated field conditions.
-
Application: Apply the ¹⁴C-Fluopicolide, formulated as a suspension concentrate (SC), to the foliage or soil at a rate equivalent to the desired field application rate.
-
Sample Collection: Harvest plant tissues at various time intervals post-application (e.g., 0, 7, 14, and 21 days).
-
Sample Processing:
-
Perform a surface wash of the harvested tissue using a solvent like acetonitrile to recover unabsorbed residues.
-
Homogenize the washed tissue and perform an exhaustive extraction with acetonitrile/water.
-
Determine total radioactivity in washes, extracts, and the remaining plant matrix (non-extractable residues) using Liquid Scintillation Counting (LSC).
-
-
Analysis and Identification:
-
Profile the radioactive components in the extracts using High-Performance Liquid Chromatography (HPLC) with a radiometric detector.
-
Identify the parent compound and metabolites by co-chromatography with reference standards and confirm structures using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol for Immunofluorescence Staining of Spectrin-Like Proteins
This method visualizes the subcellular localization of spectrin-like proteins in oomycetes in response to this compound treatment.
-
Pathogen Culture: Grow the oomycete (e.g., Phytophthora infestans) in a suitable liquid or solid medium to produce mycelia and zoospores.
-
Treatment: Treat the fungal cells with a working concentration of this compound (e.g., 10 µg/mL) and an untreated control for a short duration (e.g., 3 to 30 minutes).
-
Fixation: Fix the cells with a solution like 4% paraformaldehyde in a phosphate-buffered saline (PBS) to preserve cellular structures.
-
Permeabilization: Gently permeabilize the cell walls and membranes using an enzyme cocktail (e.g., cellulase, driselase) and a detergent (e.g., Triton X-100) to allow antibody access.
-
Blocking: Incubate the cells in a blocking buffer (e.g., PBS with Bovine Serum Albumin) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody raised against a spectrin-like protein.
-
Secondary Antibody Incubation: After washing to remove unbound primary antibody, incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) that specifically binds to the primary antibody.
-
Microscopy: Mount the stained cells on a microscope slide and visualize using a fluorescence or confocal microscope. Compare the localization of the fluorescent signal in treated versus untreated cells.
Conclusion
This compound stands out as a highly effective oomycete fungicide due to its dual attributes of a unique biochemical target and advantageous plant mobility. Its translaminar and xylem-systemic properties ensure comprehensive protection of plant tissues, including those not directly sprayed and new apical growth. The mode of action, characterized by the rapid delocalization of spectrin-like proteins and subsequent loss of membrane integrity, is potent against multiple stages of the pathogen life cycle. This distinct mechanism provides an essential tool for managing oomycete populations and mitigating the development of resistance to other fungicide classes. The detailed data and protocols presented in this guide offer a foundational resource for further research and the strategic deployment of this compound in integrated pest management programs.
References
Fluopicolide's Fate in Soil: A Technical Examination of Degradation Pathways and Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathway of fluopicolide, a systemic fungicide, in the soil environment. It details the formation and decline of its principal metabolites under various conditions, summarizes key quantitative data from laboratory and field studies, and outlines the experimental protocols employed in these assessments. This information is critical for environmental risk assessment and the development of sustainable agricultural practices.
Aerobic Soil Degradation Pathway
Under aerobic conditions, the primary route of this compound degradation in soil is initiated by microbial activity. The proposed pathway involves an initial oxidation step, followed by cleavage of the molecule. This compound is oxidized to form the metabolite M-03, which is then cleaved to yield two primary metabolites: 2,6-dichlorobenzamide (BAM or M-01), containing the phenyl ring, and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA or M-02), containing the pyridyl ring.[1] Ultimately, the degradation process can lead to the mineralization of these metabolites into carbon dioxide (CO2).[2]
The degradation of this compound itself is a slow process, leading to its classification as persistent in soil.[2] The half-life for the disappearance of the parent compound in soil under aerobic laboratory conditions is estimated to be greater than 200 days.[2] However, field studies have shown a wider range of dissipation times.
Below is a diagram illustrating the aerobic degradation pathway of this compound in soil.
Quantitative Analysis of Aerobic Degradation
The dissipation of this compound and the formation and decline of its metabolites have been quantified in numerous laboratory and field studies. The following tables summarize the dissipation time (DT50) values for this compound and its major metabolites.
Table 1: Laboratory Aerobic Soil DT50 Values for this compound and its Metabolites [1]
| Compound | Common Name | DT50 Range (days) | Geometric Mean DegT50 (days) (normalized to 20°C & pF2) |
| This compound | - | 47.7 - 1290 | 181.6 |
| M-01 | BAM | 135.9 - 3461 | 569.5 |
| M-02 | PCA | 0.7 - 4.4 | 1.6 |
| M-03 | - | 0.1 - 62.6 | 17.9 (pH <6) / 0.19 (pH ≥ 6) |
| M-05 | - | 5.6 - 172.1 | 25.2 |
| M-10 | - | 3.6 - 1000 | 35.4 |
| M-11/M-12 | - | 31.7 - 242.5 | 87.6 |
| M-13 | - | 13.3 - 48.4 | 20.7 |
| M-14 | - | 4.9 - 21.7 | 9.4 |
| M-15 | - | 102.7 - 113.2 | 144.8 |
| M-20 | - | 2.0 - 144.7 | 6.1 |
Table 2: Field Soil DT50 Values for this compound and Metabolite M-01
| Compound | Common Name | DT50 Range (days) |
| This compound | - | 28 - 403 |
| M-01 | BAM | 133 - 344 |
Anaerobic Soil Degradation
Information on the anaerobic degradation of this compound in soil is less abundant. However, studies suggest that degradation also proceeds under anaerobic conditions, although the rate may differ from aerobic conditions. The primary metabolites, M-01 and M-02, are also expected to be formed under anaerobic conditions. Further research is required to fully elucidate the anaerobic degradation pathway and kinetics.
Abiotic Degradation: Hydrolysis and Photolysis
Hydrolysis: this compound is considered to be stable to hydrolysis in soil, indicating that this abiotic degradation process does not significantly contribute to its breakdown.
Experimental Protocols
The methodologies employed in studying this compound degradation in soil generally follow established guidelines, such as the OECD Guideline 307 for Aerobic and Anaerobic Transformation in Soil.
Aerobic and Anaerobic Soil Metabolism Studies (based on OECD 307)
A typical experimental setup for these studies is as follows:
-
Test System: Soil samples are collected from relevant agricultural areas, characterized for properties such as texture, pH, organic carbon content, and microbial biomass.
-
Test Substance Application: Radiolabeled ([14C]) this compound is applied to the soil samples at a concentration relevant to typical agricultural use.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). For anaerobic studies, the soil is flooded, and the system is maintained under an inert atmosphere (e.g., nitrogen).
-
Sampling: Samples are collected at various time intervals over the study period (e.g., up to 120 days or longer).
-
Extraction: this compound and its metabolites are extracted from the soil samples using appropriate organic solvents (e.g., acetonitrile, methanol).
-
Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.
-
Mineralization and Bound Residues: Evolved 14CO2 is trapped to quantify mineralization. Non-extractable (bound) residues remaining in the soil are determined by combustion analysis.
Below is a workflow diagram for a typical soil metabolism study.
Sample Preparation and Analytical Methods
A common and effective method for the extraction and cleanup of this compound and its metabolites from soil samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Typical QuEChERS and LC-MS/MS Protocol:
-
Extraction: A representative soil sample is homogenized and extracted with acetonitrile. For soil samples, the addition of water may be necessary to improve extraction efficiency.
-
Salting Out: Anhydrous magnesium sulfate and sodium chloride are added to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is cleaned up by adding a sorbent mixture, typically containing primary secondary amine (PSA) to remove organic acids and other interfering matrix components, and C18 to remove nonpolar interferences.
-
Analysis by LC-MS/MS: The final extract is analyzed by LC-MS/MS.
-
Chromatographic Separation: A C18 reversed-phase column is commonly used for separation.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of this compound and its metabolites.
-
Table 3: Example LC-MS/MS Parameters for this compound and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 383.0 | 175.0 | 347.0 |
| M-01 (BAM) | 190.0 | 155.0 | 77.0 |
| M-02 (PCA) | 226.0 | 182.0 | 162.0 |
Conclusion
The degradation of this compound in soil is a complex process influenced by microbial activity, soil properties, and environmental conditions. The primary aerobic pathway leads to the formation of the main metabolites M-01 (BAM) and M-02 (PCA) via an oxidized intermediate (M-03). This compound and its metabolite M-01 are considered persistent in the soil environment. While abiotic processes like hydrolysis are not significant, photolysis on the soil surface can contribute to its degradation. Standardized experimental protocols, such as OECD Guideline 307, coupled with advanced analytical techniques like LC-MS/MS, are essential for accurately assessing the environmental fate of this compound and ensuring its safe and sustainable use in agriculture. Further research into the anaerobic degradation pathway and the photolysis on soil surfaces will provide a more complete understanding of its environmental behavior.
References
Fluopicolide: A Comprehensive Technical Guide on its Environmental Fate and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluopicolide is a systemic fungicide belonging to the acylpicolide chemical class. It is effective against a range of oomycete pathogens, which cause diseases such as late blight and downy mildew in various crops.[1][2] Its unique mode of action involves the delocalization of spectrin-like proteins, which are crucial for maintaining membrane stability in these pathogens.[1][3] This guide provides an in-depth technical overview of the environmental fate and toxicological profile of this compound, presenting key data in a structured format, detailing experimental methodologies, and illustrating important pathways and workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for predicting its environmental transport and partitioning.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]benzamide | |
| CAS Number | 239110-15-7 | |
| Molecular Formula | C₁₄H₈Cl₃F₃N₂O | |
| Molecular Weight | 383.59 g/mol | |
| Appearance | Beige solid | |
| Melting Point | 149 °C | |
| Water Solubility (20 °C) | 2.80 mg/L (at pH 7) | |
| Vapor Pressure (25 °C) | 6.0 x 10⁻⁹ mm Hg | |
| Log Kₒw (Octanol-Water Partition Coefficient) | 3.26 (at pH 7.8, 22 °C) | |
| Henry's Law Constant | 1.1 x 10⁻⁹ atm·m³/mol (estimated) | |
| pKa | No evidence of ionization between pH 1.9 and 9.8 |
Environmental Fate
The environmental fate of this compound is characterized by its persistence in soil and its degradation into several metabolites.
Degradation
This compound is stable to hydrolysis but is susceptible to photolytic and microbial degradation. The primary degradation pathway in soil is aerobic metabolism, leading to the formation of two major metabolites: 2,6-dichlorobenzamide (M-01 or BAM) and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (M-02). The half-life of this compound in soil can be quite long, with estimates often exceeding 200 days, indicating its persistence. In aerobic aquatic systems, this compound tends to partition from the water to the sediment, where it degrades slowly.
Figure 1: Proposed Degradation Pathway of this compound
Caption: Proposed metabolic degradation pathway of this compound.
Mobility
With Koc values ranging from 83 to 373, this compound is expected to have moderate to high mobility in soil. However, its low water solubility can limit its potential for leaching. The major degradate, M-01 (BAM), is more mobile than the parent compound.
Table 2: Environmental Fate Data for this compound
| Parameter | Value | Conditions | Reference |
| Soil Metabolism | |||
| Aerobic Half-Life (DT₅₀) | > 200 days (persistent) | Laboratory studies | |
| Aerobic Half-Life (DT₅₀) | 413 days (mean) | Laboratory studies | |
| Field Half-Life (DT₅₀) | 35 - 63 days | Cucumber field ecosystem | |
| Major Metabolites | M-01 (BAM), M-02 | Aerobic soil | |
| Aquatic Fate | |||
| Hydrolysis | Stable | pH 5, 7, 9 | |
| Aqueous Photolysis Half-Life | Slow degradation, 83.6% remaining after 31 days | pH 7 buffer, artificial light | |
| Water-Sediment System DT₅₀ | 699 - 866 days (aerobic) | Laboratory study | |
| Mobility | |||
| Kₒc | 83 - 373 | ||
| Log Kₒw | 3.26 | pH 7.8, 22 °C | |
| Bioconcentration | |||
| BCF (whole fish) | 111x |
Toxicology Profile
This compound generally exhibits low acute toxicity to mammals but can be toxic to aquatic organisms.
Mammalian Toxicology
The acute oral LD₅₀ of this compound in rats is greater than 5000 mg/kg body weight, indicating low acute toxicity. Subchronic and chronic studies have identified the liver as a primary target organ in rats, mice, and dogs, with effects including increased liver weights and microscopic changes. Kidney and thyroid effects have also been observed in rats. This compound is not considered to be neurotoxic, carcinogenic, or mutagenic.
The metabolite M-01 (BAM) has shown higher acute toxicity than the parent compound in some studies.
Table 3: Mammalian Toxicology of this compound
| Study Type | Species | Endpoint | Value | Reference |
| Acute Oral LD₅₀ | Rat | LD₅₀ | > 5000 mg/kg bw | |
| Acute Dermal LD₅₀ | Rat | LD₅₀ | > 5000 mg/kg bw | |
| Acute Inhalation LC₅₀ (4h) | Rat | LC₅₀ | > 5.16 mg/L | |
| 90-day Oral Toxicity | Rat | NOAEL | 15.0 mg/kg bw/day | |
| 2-year Chronic Toxicity/Carcinogenicity | Rat | NOAEL | 31.5 mg/kg/day | |
| Developmental Toxicity | Rabbit | Maternal NOAEL | 20 mg/kg/day | |
| Developmental Toxicity | Rabbit | Developmental LOAEL | 60 mg/kg/day | |
| 2-Generation Reproduction | Rat | Parental NOAEL | 25.5 mg/kg bw/day |
Ecotoxicology
This compound is classified as highly to moderately toxic to freshwater and estuarine/marine fish. It is moderately toxic to freshwater invertebrates.
Table 4: Ecotoxicology of this compound
| Organism | Test Type | Endpoint | Value | Reference |
| Fish | ||||
| Rainbow Trout (Oncorhynchus mykiss) | 96h Acute | LC₅₀ | 349 µg/L | |
| Aquatic Invertebrates | ||||
| Daphnia magna | 48h Acute | EC₅₀ | > 1700 µg/L | |
| Daphnia magna | 21-day Chronic | NOAEC (reproduction) | 0.19 mg a.i./L | |
| Algae | ||||
| Marine Diatom | Most sensitive non-vascular aquatic plant | |||
| Birds | ||||
| Bobwhite Quail | Chronic Reproduction | Significant reductions in multiple reproductive endpoints at 1020 mg a.i./kg diet | ||
| Mallard Duck | 5-day Dietary | LC₅₀ | > 5790 mg a.i./kg diet |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the typical methodologies used in the environmental fate and toxicology studies of this compound.
Environmental Fate Studies
Figure 2: Workflow for Soil Degradation Study
Caption: A typical experimental workflow for an aerobic soil metabolism study.
Aerobic Soil Metabolism (based on OECD Guideline 307)
-
Soil Selection: Representative agricultural soils are collected and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.
-
Test Substance: ¹⁴C-labeled this compound (either phenyl or pyridyl ring labeled) is used to trace its degradation.
-
Application: The test substance is applied to the soil samples at a concentration relevant to field application rates.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). Aerobic conditions are maintained by ensuring adequate air exchange.
-
Sampling: Duplicate or triplicate samples are taken at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).
-
Extraction: Soil samples are extracted with a suitable solvent, typically acetonitrile/water.
-
Analysis: The extracts are analyzed using High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) to separate, identify, and quantify this compound and its degradation products.
-
Data Analysis: The dissipation kinetics of this compound and the formation and decline of metabolites are modeled to calculate the half-life (DT₅₀).
Toxicology Studies
Figure 3: Workflow for Acute Fish Toxicity Test
Caption: A generalized workflow for a fish acute toxicity test.
Fish Acute Toxicity Test (based on OECD Guideline 203)
-
Test Species: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss), is used.
-
Test Conditions: Fish are acclimated to laboratory conditions. The test is conducted in a controlled environment with respect to temperature, light cycle, and water quality (pH, dissolved oxygen).
-
Test Concentrations: A range of concentrations of this compound, typically in a geometric series, and a control group are used.
-
Exposure: Fish are exposed to the test concentrations for a period of 96 hours. The test can be static, semi-static (with renewal of the test solution), or flow-through.
-
Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The concentration that is lethal to 50% of the test population (LC₅₀) is calculated using appropriate statistical methods.
Chronic Toxicity Test on Daphnia magna (based on OECD Guideline 211)
-
Test Organism: The freshwater invertebrate Daphnia magna is used.
-
Test Duration: The test is conducted over a 21-day period, covering a significant portion of the daphnid lifespan.
-
Endpoints: The primary endpoints are survival and reproduction (number of offspring produced per surviving adult).
-
Test Conditions: The test is performed under controlled laboratory conditions (temperature, photoperiod, and feeding regime).
-
Test Concentrations: A range of this compound concentrations and a control are tested.
-
Data Analysis: The No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC) for the most sensitive endpoint (typically reproduction) are determined.
Mode of Action
This compound has a novel mode of action that differs from other oomycete fungicides. It disrupts the normal cellular organization of the pathogen by affecting spectrin-like proteins. These proteins are components of the cytoskeleton and are believed to be involved in maintaining the integrity of the cell membrane, particularly during hyphal tip growth. The delocalization of these proteins leads to a cascade of events that ultimately inhibit the pathogen's growth and development.
Figure 4: Proposed Mode of Action of this compound
References
Fluopicolide: A Technical Guide to its FRAC Classification and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluopicolide is a highly effective fungicide belonging to the chemical class of pyridinylmethyl-benzamides.[1][2][3][4] It exhibits potent and specific activity against a broad spectrum of oomycete pathogens, which are responsible for devastating plant diseases such as late blight and downy mildew.[5] This technical guide provides an in-depth analysis of this compound's classification by the Fungicide Resistance Action Committee (FRAC), its complex mode of action, and the experimental evidence that has shaped our current understanding.
FRAC Group and Resistance Management
The Fungicide Resistance Action Committee (FRAC) provides a classification system for fungicides based on their mode of action to facilitate effective resistance management strategies.
This compound is classified under FRAC Group 43 .
| FRAC Classification for this compound | |
| FRAC Group | 43 |
| Chemical Group | Pyridinylmethyl-benzamides |
| Mode of Action Group | B: Cytoskeleton and motor proteins |
| Target Site and Code | B5: Delocalisation of spectrin-like proteins |
| Resistance Risk | Medium |
Due to its specific mode of action, the risk of resistance development is considered medium. Resistance to this compound has been observed in some oomycete populations, such as Plasmopara viticola and Pseudoperonospora cubensis. Resistance management strategies are therefore crucial and typically involve rotation or co-application with fungicides from different FRAC groups.
Mode of Action: A Dual Perspective
The mode of action of this compound is unique and has been the subject of evolving research. Initially, its effects were attributed to the disruption of the cytoskeleton. However, more recent evidence has identified a specific molecular target, leading to a more refined understanding of its mechanism.
Delocalization of Spectrin-Like Proteins
The initial and currently official FRAC classification is based on this compound's ability to induce the delocalization of spectrin-like proteins. Spectrin and similar proteins are crucial components of the membrane skeleton, responsible for maintaining cell membrane integrity and stability.
Key Observations:
-
Rapid Cellular Effects: Upon treatment with this compound, oomycete zoospores exhibit rapid swelling and lysis.
-
Cytoskeletal Disruption: Immunofluorescence studies have demonstrated that this compound causes a rapid redistribution of spectrin-like proteins from their normal location at the plasma membrane into the cytoplasm. This delocalization occurs within minutes of exposure.
-
Impact on Multiple Life Stages: This disruption of the cytoskeleton affects various stages of the oomycete life cycle, including zoospore motility and release, cyst germination, and mycelial growth.
The delocalization of these structural proteins is believed to compromise the integrity of the cell membrane, leading to the observed swelling and bursting of the fungal cells.
Inhibition of Vacuolar H+-ATPase (V-ATPase)
More recent and compelling research has identified the vacuolar H+-ATPase (V-ATPase) as the primary and direct target of this compound. V-ATPase is a proton pump essential for regulating intracellular pH and energizing various transport processes across vacuolar and other endomembranes.
Key Findings:
-
Genetic Evidence: Studies on this compound-resistant isolates of oomycetes, such as Plasmopara viticola and Phytophthora infestans, have consistently identified point mutations in the gene encoding subunit 'a' of the V-ATPase (VHA-a).
-
Biochemical Confirmation: Biochemical assays have confirmed that this compound directly inhibits the activity of oomycete V-ATPase. This inhibition is specific to oomycetes, with no significant activity observed against the V-ATPase of true fungi or insects.
-
Proposed Re-classification: These findings have led to a proposal to re-classify the mode of action of this compound as a V-ATPase inhibitor.
The inhibition of V-ATPase disrupts the proton gradient across membranes, leading to a cascade of downstream effects that ultimately result in cell death, consistent with the observed physiological responses of oomycetes to this compound.
Experimental Methodologies
The elucidation of this compound's mode of action has relied on a combination of cytological, biochemical, and genetic approaches.
| Experiment Type | Methodology | Key Findings |
| Immunolocalization Studies | Oomycete cells (zoospores and hyphae) are treated with this compound. Cells are then fixed, permeabilized, and incubated with primary antibodies specific to spectrin-like proteins, followed by fluorescently labeled secondary antibodies. The subcellular localization of the proteins is then visualized using fluorescence microscopy. | Revealed the rapid delocalization of spectrin-like proteins from the cell membrane to the cytoplasm upon this compound treatment. |
| Western Blotting | Protein extracts from treated and untreated oomycete cells are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with antibodies against spectrin-like proteins to detect their presence and abundance. | Confirmed the presence of spectrin-like proteins in oomycetes. |
| Genomic Analysis of Resistant Mutants | Oomycete isolates resistant to this compound are generated in the laboratory or collected from the field. The genomes of these resistant isolates are sequenced and compared to the genomes of sensitive isolates to identify mutations that correlate with resistance. | Identified point mutations in the gene encoding the V-ATPase subunit 'a' as the basis for resistance. |
| Biochemical Inhibition Assays | V-ATPase is isolated from oomycetes. The enzymatic activity of the isolated V-ATPase is measured in the presence and absence of this compound to determine its inhibitory effect. | Demonstrated that this compound directly and specifically inhibits the activity of oomycete V-ATPase. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mode of action of this compound and a typical experimental workflow for identifying its molecular target.
Caption: Dual mode of action hypotheses for this compound.
Caption: Workflow for identifying this compound's molecular target.
Conclusion
This compound is a potent oomyceticide with a complex and fascinating mode of action. While its FRAC classification points to the delocalization of spectrin-like proteins, a significant body of recent evidence has firmly established the vacuolar H+-ATPase as its primary molecular target. This dual understanding highlights the intricate cellular processes affected by this fungicide. For researchers and professionals in drug development, this compound serves as a compelling case study in the evolution of our understanding of fungicide mode of action and underscores the importance of continuous investigation to refine our knowledge and develop sustainable disease management strategies.
References
Methodological & Application
Application Notes and Protocols for Greenhouse Efficacy Testing of Fluopicolide on Downy Mildew
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the greenhouse efficacy testing of Fluopicolide against various downy mildew pathogens. The included protocols are synthesized from published research to guide the setup and execution of robust greenhouse trials.
Introduction to this compound
This compound is a systemic fungicide belonging to the acylpicolide chemical class.[1] It is effective against a wide range of Oomycete pathogens, which cause devastating downy mildew diseases in various crops.[1] this compound exhibits protective, curative, eradicative, and antisporulant activities. Its mode of action involves the delocalization of spectrin-like proteins, which are crucial for maintaining the integrity of the pathogen's cell membrane.[2][3] This disruption leads to the rapid lysis of zoospores and inhibits mycelial growth.[2]
Quantitative Efficacy Data
The following tables summarize the greenhouse efficacy of this compound against different downy mildew species, as reported in various studies.
Table 1: Efficacy of this compound against Cucumber Downy Mildew (Pseudoperonospora cubensis)
| Treatment | Application Rate | Disease Control (%) | Reference |
| This compound + Propamocarb Hydrochloride | 1250 ml/ha | 75.48 | Vegetable Science |
| This compound + Propamocarb Hydrochloride | 1500 ml/ha | 82.43 | Vegetable Science |
| This compound (Presidio) | Not specified | Ineffective in 4 of 9 bioassays | Plant Health Progress |
Table 2: Efficacy of this compound against Lettuce Downy Mildew (Bremia lactucae)
| Treatment | Application Rate | Observation | Reference |
| This compound + Propamocarb | Not specified | Effective control | ResearchGate |
| This compound | Not specified | Significantly reduced severity | University of Arizona |
Table 3: In Vitro Efficacy (EC50) of this compound against Phytophthora infestans
| Genotype | Mean EC50 (µg/ml) | Reference | |---|---|---|---| | 36_A2 | Statistically higher than other genotypes but within expected range | NET | | Other genotypes | In line with baseline sensitivity | NET |
Experimental Protocols
The following are detailed protocols for conducting greenhouse efficacy testing of this compound against common downy mildew pathogens.
Protocol 1: Efficacy Testing on Cucumber Downy Mildew (Pseudoperonospora cubensis)
1. Plant Material and Growth Conditions:
-
Cucumber Cultivar: Use a susceptible cultivar (e.g., 'Vlaspik' or another locally relevant susceptible variety).
-
Growth Medium: Plant seeds in a standard greenhouse potting mix in 10-cm pots.
-
Greenhouse Conditions: Maintain a temperature of 20-25°C with a 16-hour photoperiod. Water plants as needed to avoid drought stress.
-
Plant Stage: Use plants at the 2- to 4-leaf stage for inoculation.
2. Inoculum Preparation:
-
Source: Collect fresh sporangia from infected cucumber leaves showing active sporulation.
-
Suspension: Wash sporangia from the abaxial surface of the leaves using sterile distilled water.
-
Concentration: Adjust the spore suspension to a concentration of 1 x 10^5 sporangia/mL using a hemocytometer.
-
Viability Check: Confirm spore viability before inoculation.
3. Fungicide Application:
-
Product: Prepare a solution of this compound (e.g., Presidio® 4SC) at the desired concentrations. Include a non-ionic surfactant if recommended by the product label.
-
Application Method: Apply the fungicide solution as a foliar spray to the point of runoff using a handheld sprayer. Ensure thorough coverage of all leaf surfaces.
-
Timing: Apply the fungicide preventatively, typically 24 hours before inoculation.
-
Controls: Include a water-sprayed (negative) control and a commercial standard (positive) control.
4. Inoculation:
-
Method: Spray the spore suspension onto the adaxial and abaxial leaf surfaces of the cucumber plants until runoff.
-
Incubation: Place the inoculated plants in a dew chamber or a high-humidity environment (>95% RH) at 20°C in the dark for 24 hours to facilitate infection.
-
Post-Incubation: Return plants to the greenhouse benches.
5. Disease Assessment:
-
Timing: Assess disease severity 7 to 10 days after inoculation.
-
Rating Scale: Use a 0-100% scale to estimate the percentage of leaf area covered with lesions. Alternatively, a 0-5 or 0-10 rating scale can be used, where 0 = no symptoms and the highest number represents severe disease.
-
Parameters: Record disease incidence (percentage of infected plants) and disease severity (average percentage of leaf area affected).
-
Efficacy Calculation: Calculate the percentage of disease control using the following formula: % Control = [(Severity in Control - Severity in Treatment) / Severity in Control] x 100
Protocol 2: Efficacy Testing on Grapevine Downy Mildew (Plasmopara viticola) using Detached Leaf Assay
1. Plant Material:
-
Grapevine Cultivar: Use a susceptible Vitis vinifera cultivar (e.g., 'Chardonnay' or 'Riesling').
-
Source: Collect young, fully expanded leaves from healthy, greenhouse-grown grapevines.
2. Inoculum Preparation:
-
Source: Collect sporangia from freshly sporulating lesions on infected grapevine leaves.
-
Suspension: Prepare a sporangial suspension in chilled sterile distilled water with a concentration of 1 x 10^5 sporangia/mL.
3. Fungicide Treatment:
-
Method: Prepare different concentrations of this compound. Dip the detached leaves in the fungicide solutions for a set period (e.g., 30 seconds) or spray the adaxial surface to runoff.
-
Controls: Include leaves treated with water as a negative control.
4. Inoculation and Incubation:
-
Inoculation: Place the treated leaves abaxial side up on a moist filter paper in a petri dish or a tray. Apply droplets of the sporangial suspension onto the leaf surface.
-
Incubation: Incubate the petri dishes or trays in a controlled environment at 20-22°C with a photoperiod of 16 hours of light. Maintain high humidity by sealing the containers or placing them in a humidity chamber.
5. Disease Assessment:
-
Timing: Evaluate disease development 5 to 7 days after inoculation.
-
Parameters: Assess the percentage of the leaf disc area covered by sporulation. A rating scale can be used to score the intensity of sporulation.
-
Efficacy Calculation: Calculate the percent inhibition of sporulation compared to the untreated control.
Visualizations
Mode of Action of this compound
Caption: this compound's mode of action on spectrin-like proteins.
Experimental Workflow for Greenhouse Efficacy Testing
Caption: Greenhouse efficacy testing workflow for this compound.
References
Application Notes and Protocols for Field Trial Evaluation of Fluopicolide on Late Blight
These comprehensive guidelines are designed for researchers, scientists, and professionals in drug development to conduct field trials evaluating the efficacy of fluopicolide against late blight, caused by Phytophthora infestans.
Introduction
Late blight, incited by the oomycete pathogen Phytophthora infestans, remains a significant threat to potato and tomato production worldwide.[1][2][3] Effective management of this devastating disease heavily relies on the strategic application of fungicides. This compound is a modern fungicide belonging to the acylpicolide chemical class, demonstrating high efficacy against oomycete pathogens.[4][5] It possesses a unique mode of action, targeting spectrin-like proteins within the pathogen, which disrupts the cytoskeleton. This novel mechanism makes it a valuable tool in fungicide resistance management programs.
These protocols outline a detailed framework for designing and executing field trials to assess the efficacy of this compound in controlling late blight. The subsequent sections provide in-depth methodologies for trial design, treatment application, disease assessment, and data analysis, ensuring the generation of robust and comparable results.
Experimental Design and Setup
A robust experimental design is crucial for obtaining statistically significant and reliable data. The following protocol is based on a Randomized Complete Block Design (RCBD), a standard approach for agricultural field trials.
Site Selection and Land Preparation
-
Site History: Select a field with a history of late blight or one where environmental conditions are conducive to disease development (cool, moist conditions). Avoid fields with recent applications of long-residual fungicides that could interfere with the trial.
-
Soil Type and Preparation: Ensure uniform soil type and fertility across the experimental area. Conduct standard soil preparation practices, including plowing and harrowing, to create a suitable seedbed.
-
Isolation: To prevent interference from external inoculum sources, maintain a sufficient distance from other potato or tomato fields.
Plot Establishment
-
Plot Dimensions: Establish individual plots of a standard size, for example, 4 rows wide and 20 feet long.
-
Replication: Replicate each treatment at least four times to account for field variability.
-
Spreader Rows: Plant highly susceptible potato varieties, such as 'Atlantic' or 'King Edward', in spreader rows surrounding the trial area to ensure a uniform source of inoculum. These rows should not receive any fungicide treatments.
Plant Material
-
Cultivar Selection: Use a potato cultivar that is susceptible to late blight to ensure adequate disease pressure for evaluating fungicide efficacy. 'King Edward' or 'Snowden' are commonly used susceptible varieties.
-
Seed Quality: Utilize certified, disease-free seed tubers to minimize the introduction of other pathogens.
Treatment Application
Accurate and timely application of treatments is critical for a successful field trial.
Fungicide Treatments
-
This compound Formulation: this compound is often co-formulated with other active ingredients, such as propamocarb (e.g., Infinito®). The specific formulation and application rates should be clearly defined.
-
Treatment Groups: Include the following treatment groups as a minimum:
-
Untreated Control: To assess natural disease progression.
-
This compound Treatment(s): One or more rates and/or application timings of the this compound-based product.
-
Standard Fungicide Control: A commercially available and effective fungicide for late blight as a positive control for comparison.
-
Application Method and Timing
-
Application Equipment: Use a calibrated sprayer, such as a CO2-powered backpack sprayer, to ensure uniform coverage.
-
Spray Volume: Apply fungicides at a consistent spray volume, for example, 15-30 gallons per acre, to ensure thorough foliage coverage.
-
Application Schedule: Fungicide applications can be preventative or curative. For preventative trials, applications typically commence before the onset of disease and continue at regular intervals (e.g., 7-10 days). Curative trials involve applying the fungicide after infection has occurred but before symptoms are visible.
Inoculation and Disease Development
To ensure consistent disease pressure, artificial inoculation is often necessary.
Inoculum Preparation and Application
-
Isolate Selection: Use recent, locally sourced isolates of Phytophthora infestans. It is advisable to use a mixture of isolates to represent the local pathogen population.
-
Inoculum Suspension: Prepare a sporangial suspension with a known concentration (e.g., 3.6 x 10^3 spores/mL).
-
Inoculation Timing and Method: Inoculate the spreader rows in the evening to take advantage of cooler temperatures and higher humidity. A backpack sprayer can be used for application.
-
Environmental Conditions: To promote infection and disease development, use overhead sprinklers or misting systems to maintain high humidity and leaf wetness.
Data Collection and Assessment
Systematic data collection is essential for evaluating the efficacy of the treatments.
Disease Assessment
-
Disease Incidence: Record the percentage of plants in each plot showing late blight symptoms.
-
Disease Severity: Visually estimate the percentage of leaf area affected by late blight on a representative sample of plants within each plot. This is often done on a 0-100% scale or using a standardized rating scale.
-
Area Under the Disease Progress Curve (AUDPC): Calculate the AUDPC from sequential disease severity assessments to provide an integrated measure of disease development over time.
Yield Assessment
-
Harvest: At the end of the growing season, harvest the tubers from the central two rows of each plot to minimize edge effects.
-
Tuber Blight Assessment: Assess the incidence and severity of late blight on the harvested tubers.
-
Marketable Yield: Grade the harvested tubers and record the weight of marketable tubers for each plot.
Data Presentation
Organize all quantitative data into clearly structured tables for easy comparison and interpretation.
Table 1: Fungicide Treatment Protocol
| Treatment No. | Active Ingredient(s) | Product Name | Application Rate (a.i./ha) | Application Timing |
| 1 | Untreated | - | - | - |
| 2 | This compound + Propamocarb HCl | Infinito® | 100 g + 1000 g | 7-day intervals, preventative |
| 3 | Standard Fungicide (e.g., Fluazinam) | Shirlan® | (Specify rate) | 7-day intervals, preventative |
Table 2: Disease Severity Assessment Scale
| Rating | % Leaf Area Affected | Description |
| 0 | 0 | No visible symptoms |
| 1 | 1-5 | A few small lesions |
| 2 | 6-15 | Lesions present on several leaflets |
| 3 | 16-30 | Lesions common on leaves, some stem lesions |
| 4 | 31-50 | Extensive leaf and stem lesions |
| 5 | >50 | Majority of foliage and stems affected |
Table 3: Efficacy Data Summary
| Treatment | Final Disease Severity (%) | AUDPC | Tuber Blight Incidence (%) | Marketable Yield (t/ha) |
| Untreated Control | ||||
| This compound | ||||
| Standard Fungicide |
Experimental Protocols: Detailed Methodologies
Protocol for Inoculum Preparation
-
Culture Phytophthora infestans on a suitable medium (e.g., rye A agar) for 10-14 days in the dark at 18°C.
-
Flood the culture plates with sterile distilled water and gently scrape the surface with a sterile glass rod to dislodge the sporangia.
-
Filter the resulting suspension through two layers of sterile cheesecloth to remove mycelial fragments.
-
Adjust the concentration of the sporangial suspension to the desired level (e.g., 3.6 x 10^3 spores/mL) using a hemocytometer.
-
Keep the inoculum on ice until application.
Protocol for Disease Severity Assessment
-
Begin disease assessments 7-10 days after inoculation or upon the first appearance of symptoms in the untreated control plots.
-
Conduct assessments weekly throughout the epidemic.
-
In each plot, randomly select 10 plants from the central two rows.
-
For each selected plant, visually estimate the percentage of leaf area affected by late blight using the scale provided in Table 2.
-
Calculate the average disease severity for each plot at each assessment date.
Protocol for AUDPC Calculation
The Area Under the Disease Progress Curve (AUDPC) is calculated using the following formula:
AUDPC = Σ [((y_i + y_(i+1))/2) * (t_(i+1) - t_i)]
Where:
-
y_i = disease severity at the i-th assessment
-
y_(i+1) = disease severity at the (i+1)-th assessment
-
t_i = time of the i-th assessment (in days)
-
t_(i+1) = time of the (i+1)-th assessment (in days)
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound field trial evaluation.
This compound Mode of Action Signaling Pathway
Caption: this compound's mode of action on P. infestans.
References
- 1. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 2. Effective control of two genotypes of Phytophthora infestans in the field by three oxathiapiprolin fungicidal mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for Calculating EC50 Values of Fluopicolide on Oomycete Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluopicolide is a fungicide belonging to the acylpicolide chemical class, demonstrating potent and specific activity against oomycete pathogens.[1] It is a valuable tool for managing diseases such as late blight of potato and downy mildew.[1] Its unique mode of action involves the disruption of spectrin-like proteins within the oomycete cytoskeleton, leading to impaired cell integrity and ultimately, cell death.[1][2] This mechanism of action is distinct from other oomycete fungicides, making it an important component in fungicide resistance management programs.[1] The following application notes provide detailed protocols for determining the half-maximal effective concentration (EC50) of this compound against various oomycete isolates, a critical parameter for monitoring sensitivity and understanding its efficacy.
Data Presentation
The efficacy of this compound varies across different oomycete species. The following table summarizes the EC50 values for mycelial growth inhibition from various studies.
| Oomycete Species | No. of Isolates | Mean EC50 (µg/mL) | EC50 Range (µg/mL) | Reference |
| Phytophthora infestans (Genotype 36_A2) | Multiple | Statistically higher than other genotypes | - | |
| Phytophthora infestans (Various Genotypes) | - | - | 0.25 - 16.40 | |
| Phytophthora cinnamomi | 71 | 0.133 | 0.046 - 0.330 | |
| Phytophthora erythroseptica | 34 | - | 0.08 - 0.35 | |
| Phytophthora capsici (Sensitive isolates) | 50 | 0.24 ± 0.06 | 0.11 - 0.39 | |
| Phytophthora capsici | 126 | - | 0.08 - 0.24 | |
| Peronophythora litchii | 125 | 0.131 ± 0.037 | - | |
| Pythium violae | 107 | 0.9 | 0.4 - 1.7 | |
| Pythium ultimum | - | 0.4 | - | |
| Pythium sylvaticum | - | 0.16 | - |
Experimental Protocols
Two primary methods are presented for determining the EC50 values of this compound: the traditional agar medium dilution method and a high-throughput microtiter-based assay.
Protocol 1: Agar Medium Dilution Method
This method is considered the gold standard for assessing fungicide sensitivity.
1. Materials:
-
Pure-grade this compound (analytical standard)
-
Acetone or Dimethyl Sulfoxide (DMSO) for stock solution preparation
-
Appropriate culture medium for the target oomycete (e.g., V8 juice agar, rye sucrose agar, potato dextrose agar)
-
Sterile Petri dishes (9 cm)
-
Cultures of oomycete isolates
-
Cork borer (5-mm diameter)
-
Incubator set to the optimal temperature for the oomycete species
-
Calipers or a ruler for measuring colony diameter
2. Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in acetone or DMSO.
-
Working Solutions: Create a series of working solutions by diluting the stock solution. The final concentrations in the agar should typically range from 0.01 to 100 µg/mL.
-
Medium Amendment: While the agar medium is molten and cooled to approximately 45-50°C, add the appropriate volume of each this compound working solution to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.
-
Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: From the margin of an actively growing oomycete culture, take a 5-mm mycelial plug using a sterile cork borer and place it mycelium-side down in the center of each agar plate.
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific oomycete isolate (e.g., 18°C for P. infestans).
-
Data Collection: After a set incubation period (e.g., 7 days), when the colony on the control plate has reached a sufficient diameter, measure two perpendicular diameters of the mycelial growth on each plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.
-
EC50 Determination: Use statistical software (e.g., GraphPad Prism, IBM SPSS) to perform a non-linear regression analysis of the inhibition data versus the logarithm of the this compound concentration to determine the EC50 value.
Protocol 2: High-Throughput Microtiter-Based Assay
This method allows for the rapid screening of a large number of isolates or compounds.
1. Materials:
-
Same as Protocol 1, with the addition of:
-
Sterile 96-well microtiter plates
-
Liquid culture medium appropriate for the oomycete
-
Spectrophotometer (microplate reader) capable of reading absorbance at ~600 nm
-
Source of inoculum (mycelial suspension or zoospores)
2. Procedure:
-
Preparation of Fungicide Plate: Prepare a serial dilution of this compound in the liquid medium directly in the 96-well plate. Include wells with medium and solvent only as controls.
-
Inoculum Preparation:
-
Mycelial Suspension: Grow the oomycete in liquid culture, then homogenize the mycelium to create a fine suspension.
-
Zoospore Suspension: Induce zoospore release from sporangia following established protocols for the specific oomycete. Quantify the zoospore concentration using a hemocytometer.
-
-
Inoculation: Add a standardized volume of the mycelial or zoospore suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (temperature and light/dark) for a set period.
-
Data Collection: Measure the optical density (OD) at ~600 nm using a microplate reader. The OD correlates with mycelial growth.
-
EC50 Determination: Calculate the percent inhibition of growth for each this compound concentration compared to the control. Use a non-linear regression analysis to determine the EC50 value as described in Protocol 1.
Visualizations
Mode of Action and Experimental Workflows
Caption: Mode of action of this compound on oomycete cells.
Caption: Workflow for the Agar Medium Dilution Method.
Caption: Workflow for the High-Throughput Microtiter-Based Assay.
References
Fluopicolide Application Methods for Soil-Borne Pathogen Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluopicolide is a systemic fungicide belonging to the acylpicolide chemical class, demonstrating high efficacy against a broad spectrum of oomycete pathogens, which are responsible for devastating soil-borne diseases in numerous crops.[1][2][3] Its unique mode of action involves the disruption of spectrin-like proteins within the pathogen's cytoskeleton, leading to cell lysis and death.[1][3] This novel mechanism makes this compound a valuable tool in integrated pest management (IPM) and resistance management programs. This compound exhibits both preventative and curative properties and is translocated through the xylem to protect new plant growth. This document provides detailed application notes and protocols for the use of this compound in controlling soil-borne pathogens, intended for research and development purposes.
Physicochemical and Toxicological Profile
| Property | Value | Reference |
| Chemical Name | 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide | |
| CAS Number | 239110-15-7 | |
| Mode of Action | Disruption of spectrin-like proteins in the oomycete cytoskeleton | |
| FRAC Group | 43 | |
| Systemicity | Acropetal (moves upwards through the xylem) | |
| Soil Half-Life (t1/2) | 4.75 - 5.42 days (in specific greenhouse tomato studies) | |
| Persistence in Soil | Considered persistent, with a half-life potentially exceeding 200 days in some environments. May carry over to the following season. | |
| Mobility in Soil | Weakly binds to soil initially, but adsorption may increase over time. The major metabolite, 2,6-dichlorobenzamide (BAM), is mobile in soils and has the potential to reach groundwater. | |
| Log Kow | 2.9 (pH 7) |
Efficacy Against Key Soil-Borne Pathogens
This compound has demonstrated significant efficacy against a range of economically important soil-borne oomycete pathogens.
| Pathogen | Crop | Application Method | Efficacy/Control Value | Reference |
| Phytophthora capsici | Pepper | Soil Drench (14-day interval) | 98.3% control value | |
| Phytophthora capsici | Pepper | Foliar Spray (4 applications, 10-day interval) | 88.5% control value | |
| Phytophthora capsici | Greenhouse Tomatoes | Soil Application (1.5 L/ha) | 93.02% inhibition ratio (at 21 days) | |
| Phytophthora capsici | Greenhouse Tomatoes | Soil Application (3 L/ha) | 97.67% inhibition ratio (at 21 days) | |
| Phytophthora capsici | Greenhouse Tomatoes | Soil Application (6 L/ha) | 100% inhibition ratio (at 21 days) | |
| Phytophthora capsici | Squash | Drip Irrigation or Foliar Spray (86.6 or 115.4 g/ha) | Significant disease reduction and increased yield | |
| Pythium spp. | Creeping Bentgrass | Preventive Application | Effective control |
Signaling Pathway and Mode of Action
This compound's mode of action is distinct from many other fungicides, providing a critical tool for resistance management. It targets spectrin-like proteins, which are essential for maintaining the integrity of the pathogen's cell membrane and cytoskeleton.
Caption: Mode of action of this compound on oomycete pathogens.
Experimental Protocols
Protocol 1: Soil Drench Application for Efficacy Testing
This protocol is designed to evaluate the efficacy of this compound applied as a soil drench for the control of soil-borne pathogens like Phytophthora and Pythium.
1. Materials:
- This compound formulation (e.g., 4 SC)
- Pathogen inoculum (e.g., zoospore suspension of Phytophthora capsici)
- Susceptible host plants (e.g., pepper or tomato seedlings)
- Pots with sterilized potting mix
- Graduated cylinders and beakers
- Watering cans or automated drenching equipment
- Controlled environment growth chamber or greenhouse
2. Experimental Design:
- Use a randomized complete block design with a minimum of 4-5 replicates per treatment.
- Treatments should include:
- Untreated, uninoculated control
- Untreated, inoculated control
- This compound at various application rates (e.g., 1, 10, 100 µg/ml)
- A positive control with a standard fungicide (e.g., dimethomorph or metalaxyl).
3. Procedure:
- Plant Propagation: Grow host plants to a susceptible stage (e.g., 4-6 true leaves).
- Fungicide Preparation: Prepare the desired concentrations of this compound in water.
- Application:
- Apply the this compound solution as a soil drench to each pot, ensuring thorough wetting of the root zone. The volume applied should be consistent for each pot.
- For preventative trials, apply the fungicide 1-7 days before pathogen inoculation.
- For curative trials, apply the fungicide after the appearance of initial disease symptoms.
- Inoculation:
- Prepare the pathogen inoculum to a known concentration (e.g., 1 x 10^5 zoospores/ml).
- Pour a standardized volume of the inoculum into the soil of each pot (excluding the uninoculated control).
- Incubation: Maintain the plants in a growth chamber or greenhouse with conditions favorable for disease development (e.g., high humidity, optimal temperature).
- Data Collection: Assess disease severity at regular intervals (e.g., 3, 6, 9, and 12 days after inoculation) using a disease rating scale (e.g., 0 = no symptoms, 5 = plant death).
- Analysis: Calculate the control efficacy for each treatment compared to the inoculated control.
start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
plant_prop [label="Propagate Host Plants"];
prep_fungicide [label="Prepare this compound Solutions"];
apply_drench [label="Apply Soil Drench"];
inoculate [label="Inoculate with Pathogen"];
incubate [label="Incubate under Favorable Conditions"];
assess_disease [label="Assess Disease Severity"];
analyze [label="Analyze Data & Calculate Efficacy"];
end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> plant_prop;
plant_prop -> prep_fungicide;
prep_fungicide -> apply_drench;
apply_drench -> inoculate;
inoculate -> incubate;
incubate -> assess_disease;
assess_disease -> analyze;
analyze -> end;
}
Caption: Experimental workflow for soil drench application.
Protocol 2: Drip Irrigation Application in a Research Setting
This protocol outlines a method for applying this compound through a drip irrigation system to assess its efficacy against soil-borne pathogens in a simulated field or greenhouse environment.
1. Materials:
- This compound formulation
- Drip irrigation system with emitters, mainlines, and an injection port
- Chemical injection pump (e.g., venturi or diaphragm pump)
- Flow meter
- Pressure gauge
- Pathogen inoculum
- Susceptible crop planted in rows or beds
2. Experimental Design:
- Establish experimental plots, each with an independent drip irrigation line.
- Treatments should include an untreated control and various rates of this compound (e.g., 57.7, 86.6, 115.4 g a.i./ha).
- Replicate treatments across multiple plots in a randomized design.
3. Procedure:
- System Calibration: Calibrate the drip irrigation system to ensure uniform water and fungicide distribution.
- Fungicide Stock Solution: Prepare a stock solution of this compound based on the injector pump's draw rate and the total volume of water to be applied to the treatment area.
- Injection:
- Begin the irrigation cycle with water only to charge the system.
- Inject the this compound stock solution into the irrigation system over a predetermined time to achieve the target application rate.
- Following injection, continue to run water through the system to flush all the fungicide from the lines and into the soil.
- Inoculation: Introduce the pathogen into the soil of the plots either before or after the fungicide application, depending on the preventative or curative nature of the trial.
- Data Collection:
- Monitor plant health and disease incidence over time.
- At the end of the trial, assess plant mortality, root rot severity, and crop yield.
- Analysis: Compare the disease levels and yield data between the this compound-treated plots and the untreated controls.
start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
setup [label="Set up Experimental Plots with Drip Lines"];
calibrate [label="Calibrate Irrigation System"];
prep_stock [label="Prepare this compound Stock Solution"];
irrigate_water [label="Start Irrigation with Water"];
inject_fungicide [label="Inject Fungicide into System"];
flush_lines [label="Flush Lines with Water"];
collect_data [label="Collect Disease & Yield Data"];
end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> setup;
setup -> calibrate;
calibrate -> prep_stock;
prep_stock -> irrigate_water;
irrigate_water -> inject_fungicide;
inject_fungicide -> flush_lines;
flush_lines -> collect_data;
collect_data -> end;
}
Caption: Workflow for drip irrigation application of this compound.
Protocol 3: In-Furrow Application at Planting
This protocol is for evaluating the efficacy of this compound applied in-furrow at the time of planting for early-season disease control.
1. Materials:
- This compound formulation suitable for in-furrow application
- Planter equipped with a liquid in-furrow application system
- Seeds of a susceptible crop
- Field or plots with a history of the target soil-borne disease
2. Experimental Design:
- Design the experiment with replicated strips of treated and untreated rows.
- The application rate should be calculated based on the product label for the specific row spacing being used.
3. Procedure:
- System Calibration: Calibrate the in-furrow application system to deliver the correct volume of fungicide per unit length of the row (e.g., fl oz/1,000 linear ft).
- Application:
- Fill the applicator tank with the appropriate mixture of this compound and water.
- During the planting operation, the system will spray a continuous band of the fungicide solution directly into the open seed furrow.
- The furrow is then closed, covering the seed and the fungicide band.
- Data Collection:
- Assess seedling emergence and stand count.
- Monitor for early-season disease symptoms (e.g., damping-off, root rot).
- Collect root samples to assess root health and pathogen colonization.
- Measure final crop yield.
- Analysis: Compare stand count, disease ratings, and yield between the in-furrow treated and untreated areas.
start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
calibrate [label="Calibrate In-Furrow Applicator"];
prepare_mix [label="Prepare Fungicide Tank Mix"];
plant_and_apply [label="Plant Seeds & Apply In-Furrow Simultaneously"];
monitor_emergence [label="Monitor Seedling Emergence & Stand Count"];
assess_disease [label="Assess Early-Season Disease"];
measure_yield [label="Measure Final Yield"];
end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> calibrate;
calibrate -> prepare_mix;
prepare_mix -> plant_and_apply;
plant_and_apply -> monitor_emergence;
monitor_emergence -> assess_disease;
assess_disease -> measure_yield;
measure_yield -> end;
}
Caption: Workflow for in-furrow application during planting.
Conclusion
This compound is a potent and versatile fungicide for the management of soil-borne oomycete pathogens. The application methods described—soil drench, drip irrigation, and in-furrow—provide researchers with multiple strategies to effectively deliver the active ingredient to the root zone for disease control. The choice of application method will depend on the specific research objectives, crop, and production system. Adherence to detailed protocols and careful data collection are essential for accurately evaluating the efficacy and optimal use patterns of this compound in various agricultural settings.
References
Application Notes: Analytical Methods for Detecting Fluopicolide Residues in Crops
Introduction
Fluopicolide is a widely used fungicide for controlling Oomycete diseases in various crops. Monitoring its residues is crucial to ensure food safety and compliance with regulatory limits. These application notes provide detailed protocols for the determination of this compound residues in agricultural products using modern analytical techniques. The primary methods discussed are based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography (GC), offering high sensitivity and selectivity.
Target Audience
These protocols and notes are intended for researchers, analytical scientists, and professionals involved in pesticide residue analysis and food safety testing.
Method 1: Analysis of this compound Residues using LC-MS/MS
This method is suitable for a wide range of fruit and vegetable matrices. It utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by LC-MS/MS detection, which is highly selective and sensitive for this compound and its metabolite, 2,6-dichlorobenzamide.
Experimental Protocol
1. Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 10-20 g of a representative portion of the crop sample into a blender and homogenize. For grains, legumes, and seeds, add 20 mL of water to 10 g of sample and let it stand for 2 hours before homogenization. For tea leaves, add 20 mL of water to 5 g of sample and let it stand for 2 hours.
-
Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (for grape and soil samples, a 2% aqueous solution of formic acid can be added for better extraction).[1]
-
For certain vegetables, ethyl acetate can also be used as the extraction solvent.[2][3]
-
Add 6 g of anhydrous sodium chloride to facilitate phase separation.[1]
-
Vortex the tube vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the tube at 3800 rpm for 5 minutes.[1]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1-2 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL or 15 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. The specific amount of sorbent may vary depending on the matrix.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
-
Final Solution:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
This solution is now ready for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a binary mobile phase consisting of 0.1% formic acid in water and methanol or acetonitrile is common. For example, an isocratic elution with methanol and 0.1% formic acid in water (65:35, v/v) can be used.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 4 kV.
-
Gas Temperature: 350 °C.
-
Gas Flow (N2): 8.0 L/min.
-
Nebulizer Pressure: 35 psi.
-
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and its metabolites for quantification and confirmation.
-
3. Calibration
Prepare matrix-matched calibration standards by spiking blank crop extracts with known concentrations of this compound standard solutions (e.g., 0.0005–0.01 mg/L) to compensate for matrix effects.
Method 2: Analysis of this compound Residues using GC
Gas chromatography-based methods, particularly with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS), are also effective for the analysis of this compound in certain matrices like vegetables and soil.
Experimental Protocol
1. Sample Preparation
The sample preparation can follow a similar QuEChERS or ethyl acetate-based extraction as described for the LC-MS/MS method.
2. GC Instrumental Analysis
-
Gas Chromatography (GC) Conditions:
-
Column: A capillary column suitable for pesticide analysis (e.g., HP-5).
-
Injector Temperature: 290 °C.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the analytes. For example, starting at a lower temperature and ramping up to a final temperature.
-
Carrier Gas: Helium or Nitrogen.
-
-
Detector Conditions:
-
ECD Detector Temperature: 300 °C.
-
MS Detector: If using GC-MS, operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Data Presentation: Method Validation Parameters
The following table summarizes the quantitative performance data for different analytical methods used for this compound residue analysis in various crops.
| Crop Matrix | Analytical Method | Sample Preparation | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Vegetables (Cabbage, Cauliflower, Cucumber) | GC, GC-MS | QuEChERS | 0.01 | 68.72 - 97.80 | 4.8 - 13.8 | |
| Vegetables (Cabbage, Cauliflower, Cucumber) | GC, GC-MS | Ethyl Acetate Extraction | 0.01 | 62.22 - 99.40 | 4.5 - 13.0 | |
| Tomato | GLC, GC-MS | QuEChERS | 0.01 | - | - | |
| Grapes and Soil | LC-MS/MS | Modified QuEChERS | 0.001 - 0.002 | 100 - 108 | 0.8 - 4.6 | |
| Citrus | LC-MS/MS | Rapid Extraction (QuEChERS) | 0.01 | 106.1 - 117.5 | 0.3 - 10.6 | |
| Cucumber and Soil | GC-ECD | - | 0.01 | 78 - 111 | 1.6 - 10.2 | |
| Grapes and Soil | GC-MS | QuEChERS | 0.02 | 94 - 101 | 0.2 - 4.4 |
LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Visualizations
Experimental Workflow for this compound Residue Analysis
References
Application Notes and Protocols: Fluopicolide as a Chemical Probe for Studying V-ATPase Function and its Downstream Effects on the Oomycete Cytoskeleton
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluopicolide is a potent fungicide with significant activity against oomycetes, a group of destructive plant pathogens. For years, its mode of action was attributed to the delocalization of spectrin-like proteins, leading to cytoskeletal disruption and cell lysis. However, recent groundbreaking research has redefined our understanding of this compound's mechanism. The primary target has now been identified as the vacuolar H+-ATPase (V-ATPase), a crucial proton pump involved in maintaining cellular pH homeostasis and driving various membrane-associated processes. The previously observed delocalization of a "spectrin-like" protein is now understood to be a significant downstream consequence of V-ATPase inhibition.[1][2]
This paradigm shift opens up new avenues for research. This compound can now be utilized as a valuable chemical probe to investigate the multifaceted roles of V-ATPase in oomycete biology. By inhibiting the primary target, researchers can dissect the signaling pathways that link V-ATPase function to the integrity of the cytoskeleton and other cellular processes. These application notes provide detailed protocols for using this compound to study both the primary effect on V-ATPase activity and the secondary, downstream effects on the cytoskeleton in oomycetes.
It is important to note that the identity of the "spectrin-like" protein in oomycetes is a subject of ongoing investigation. Studies have shown that commercial anti-spectrin antibodies may cross-react with other proteins, such as Hsp70 and elongation factor 2, in these organisms.[1] Therefore, when studying the cytoskeletal effects of this compound, it is crucial to consider the potential identity of the protein being observed.
Data Presentation
The following tables summarize the in vitro activity of this compound against various developmental stages of different Phytophthora species. This data provides a baseline for determining appropriate experimental concentrations.
| Organism | Developmental Stage | Assay | EC50 (µg/mL) | Reference |
| Phytophthora capsici | Mycelial Growth | Fungicide-amended media | 0.17 (mean of 146 isolates) | [3] |
| Phytophthora capsici | Zoospore Germination | - | 2.08 (median) | [4] |
| Phytophthora capsici | Sporangia Production | - | 0.048 (median) | |
| Phytophthora cactorum | Mycelial Growth | Fungicide-amended media | 0.7048 - 3.999 | |
| Phytophthora citrophthora | Mycelial Growth | Fungicide-amended media | 0.04 (mean) | |
| Phytophthora infestans | - | - | - | - |
| Pythium violae | Mycelial Growth | Fungicide-amended media | 0.4 - 1.7 |
Mandatory Visualization
Caption: Updated mechanism of action of this compound in oomycetes.
Caption: Experimental workflow for studying this compound's effects.
Experimental Protocols
Protocol 1: In Vitro V-ATPase Activity Assay
This protocol is adapted from general ATPase activity assays and should be optimized for the specific oomycete species and protein preparation. The principle is to measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Oomycete mycelia
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, protease inhibitor cocktail)
-
Reaction buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.05% DDM)
-
ATP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Phosphate detection reagent (e.g., PiColorLock™ ATPase Assay Kit or similar malachite green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Protein Extraction: Harvest fresh oomycete mycelia and grind to a fine powder in liquid nitrogen. Resuspend the powder in ice-cold lysis buffer and sonicate briefly on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant containing the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, prepare a set of phosphate standards according to the manufacturer's instructions. For the experimental wells, add the reaction buffer.
-
Inhibitor Treatment: Add varying concentrations of this compound (and a DMSO vehicle control) to the experimental wells. It is recommended to perform a dose-response curve.
-
Enzyme Addition: Add the oomycete protein extract to each well to a final concentration that allows for a linear rate of phosphate release over the assay time. This needs to be determined empirically.
-
Reaction Initiation: Start the reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubation: Incubate the plate at a suitable temperature (e.g., 25-30°C) for a fixed time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Detection: Stop the reaction and measure the released phosphate by adding the phosphate detection reagent according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Subtract the background absorbance (no enzyme control) from all readings. Create a standard curve from the phosphate standards and use it to determine the amount of Pi released in each experimental well. Calculate the specific activity of the V-ATPase (e.g., in nmol Pi/min/mg protein) and the percent inhibition by this compound. Determine the EC50 value from the dose-response curve.
Protocol 2: Immunofluorescence Staining of the "Spectrin-like" Protein
This protocol provides a general framework for the immunolocalization of the "spectrin-like" protein in oomycete hyphae. Optimization of fixation, permeabilization, and antibody concentrations is essential.
Materials:
-
Oomycete culture (e.g., Phytophthora infestans) grown on a suitable medium
-
This compound stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization solution (e.g., 1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody (anti-spectrin antibody, recognizing the "spectrin-like" protein)
-
Fluorophore-conjugated secondary antibody
-
Antifade mounting medium with DAPI
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Treatment: Grow oomycete hyphae on coverslips in a petri dish with a suitable liquid medium. Treat the cultures with the desired concentration of this compound (and a DMSO control) for a short duration (e.g., 5-30 minutes), as the delocalization effect is rapid.
-
Fixation: Gently remove the medium and wash the coverslips with PBS. Fix the hyphae with 4% formaldehyde in PBS for 30-60 minutes at room temperature.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 1% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Repeat the washing step.
-
Blocking: Block non-specific antibody binding by incubating the coverslips in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-spectrin antibody in the blocking buffer to its optimal concentration (to be determined empirically). Incubate the coverslips with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips in the dark for 1-2 hours at room temperature.
-
Washing: Repeat the washing step in the dark.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear staining.
-
Imaging: Visualize the samples using a fluorescence microscope with appropriate filters. In untreated cells, the "spectrin-like" protein should localize to the cell periphery, while in this compound-treated cells, a diffuse or punctate cytoplasmic signal is expected.
Protocol 3: Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay identifies protein targets of small molecules by exploiting the principle that a protein becomes more resistant to proteolysis upon ligand binding. This is a generalized protocol that requires significant optimization.
Materials:
-
Oomycete mycelia
-
Lysis buffer (non-denaturing, e.g., M-PER or similar, with protease inhibitors)
-
This compound stock solution (in DMSO)
-
Protease (e.g., thermolysin or pronase)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment and reagents
-
Antibody against the putative target (e.g., V-ATPase subunit) or a control protein.
Procedure:
-
Protein Lysate Preparation: Prepare a crude protein lysate from oomycete mycelia as described in Protocol 1. The protein concentration should be in the range of 2-5 µg/µL.
-
Drug Incubation: Divide the lysate into two aliquots. To one, add this compound to the desired final concentration. To the other, add an equivalent volume of DMSO as a control. Incubate for 1 hour at room temperature to allow for binding.
-
Protease Digestion: Add the protease to both the this compound-treated and control lysates. The optimal protease concentration and digestion time must be determined empirically to achieve partial digestion in the control sample. A good starting point is to test a range of protease concentrations for a fixed time (e.g., 10-30 minutes) at room temperature.
-
Digestion Termination: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Analysis:
-
SDS-PAGE and Staining: Run the digested samples on an SDS-PAGE gel and stain with a protein stain (e.g., Coomassie blue or silver stain). Look for protein bands that are present or more intense in the this compound-treated lane compared to the control lane. These are potential targets.
-
Western Blotting: To confirm a suspected target, perform a Western blot using an antibody against the protein of interest (e.g., a V-ATPase subunit). A stronger band in the this compound-treated lane indicates that the drug protected the protein from proteolysis.
-
Mass Spectrometry: For unbiased target identification, the protected protein bands can be excised from the gel and identified by mass spectrometry.
-
Conclusion
The reclassification of this compound's primary target to V-ATPase has profound implications for its use as a research tool. It is no longer a specific probe for spectrin function but has become a valuable instrument for investigating the consequences of V-ATPase inhibition in oomycetes. By using the protocols outlined above, researchers can explore the intricate relationship between V-ATPase, cellular pH homeostasis, vesicle trafficking, and the organization of the cytoskeleton. This will undoubtedly lead to a deeper understanding of oomycete biology and may reveal new targets for the development of novel fungicides.
References
- 1. Specificity of commercial anti-spectrin antibody in the study of fungal and Oomycete spectrin: cross-reaction with proteins other than spectrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sensitivity of Different Developmental Stages and Resistance Risk Assessment of Phytophthora capsici to this compound in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity of Isolates of Phytophthora capsici from the Eastern United States to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Generating Fluopicolide-Resistant Mutants in the Laboratory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluopicolide is a potent oomyceticide with a unique mode of action, making it a critical tool in managing diseases caused by pathogens like Phytophthora and Plasmopara. The emergence of fungicide resistance is a significant threat to its efficacy. Understanding the mechanisms of resistance and developing strategies to mitigate it requires the generation and characterization of resistant mutants in a controlled laboratory setting. These application notes provide detailed protocols for inducing, selecting, and characterizing this compound-resistant mutants of oomycetes, primarily focusing on Phytophthora species. The methodologies described include fungicide adaptation, UV mutagenesis, and chemical mutagenesis.
Data Presentation: Quantitative Analysis of this compound Resistance
The following tables summarize typical quantitative data obtained during the generation and characterization of this compound-resistant mutants. These values can serve as a benchmark for researchers conducting similar experiments.
Table 1: Baseline Sensitivity and Resistance Levels to this compound in Phytophthora spp.
| Parameter | Phytophthora capsici | Phytophthora nicotianae | Phytophthora litchii |
| Wild-Type EC₅₀ (µg/mL) | 0.08 - 0.24[1] | 0.12 ± 0.06[2] | 0.131 ± 0.037[3] |
| Resistant Mutant EC₅₀ (µg/mL) | Can exceed 100 | Not explicitly stated, but mutants are generated | Not explicitly stated, but mutants are generated |
| Resistance Factor (RF) | 3.53 - >7000 | Not explicitly stated, but mutants are generated | >600[3] |
| Mutation Frequency | >1.0 x 10⁻⁷ | Not explicitly stated, but mutants are generated | 1.0 x 10⁻⁴[3] |
EC₅₀ (Effective Concentration 50): The concentration of a fungicide that causes a 50% reduction in mycelial growth. Resistance Factor (RF): The ratio of the EC₅₀ of the resistant mutant to the EC₅₀ of the sensitive parental strain.
Experimental Protocols
Culture Media Preparation
1.1. Potato Dextrose Agar (PDA)
-
Application: General growth and maintenance of fungal and oomycete cultures.
-
Ingredients:
-
Potatoes, thinly sliced: 200 g
-
Dextrose: 20 g
-
Agar: 15-20 g
-
Distilled water: 1 L
-
-
Protocol:
-
Wash and peel 200 g of potatoes and slice them thinly.
-
Boil the potato slices in 500 mL of distilled water for 30 minutes or until soft.
-
Filter the potato broth through cheesecloth, collecting the extract.
-
Add distilled water to the potato extract to bring the total volume to 1 L.
-
Add 20 g of dextrose and 15-20 g of agar to the potato broth.
-
Heat the mixture while stirring until the agar is completely dissolved.
-
Dispense the medium into flasks or bottles and autoclave at 121°C for 15-20 minutes.
-
Pour the sterilized medium into petri dishes in a laminar flow hood.
-
1.2. V8 Juice Agar
-
Application: Promoting sporulation in Phytophthora species.
-
Ingredients:
-
V8 juice: 100-200 mL
-
Calcium Carbonate (CaCO₃): 2-3 g
-
Agar: 15-20 g
-
Distilled water: 800-900 mL
-
-
Protocol:
-
Mix 100-200 mL of V8 juice with 2-3 g of CaCO₃.
-
Centrifuge the mixture to clarify the juice.
-
Add the clarified V8 juice to 800-900 mL of distilled water.
-
Add 15-20 g of agar and heat until completely dissolved.
-
Autoclave at 121°C for 15-20 minutes.
-
Pour into petri dishes in a sterile environment.
-
Protocol for Generating Resistant Mutants by Fungicide Adaptation
This method involves the gradual exposure of the oomycete to increasing concentrations of this compound, selecting for individuals with enhanced tolerance.
-
Materials:
-
Wild-type Phytophthora isolate
-
V8 juice agar plates
-
This compound stock solution (dissolved in DMSO)
-
Sterile distilled water
-
Incubator (25°C)
-
-
Methodology:
-
Initial Culture: Grow the wild-type Phytophthora isolate on V8 juice agar plates for 5-7 days at 25°C.
-
Stepwise Selection:
-
Prepare V8 juice agar plates amended with a starting concentration of this compound slightly below the wild-type EC₅₀ value (e.g., 0.1 µg/mL).
-
Transfer mycelial plugs from the edge of the actively growing wild-type culture to the this compound-amended plates.
-
Incubate at 25°C until growth is observed.
-
Transfer mycelial plugs from the edge of the colonies growing on the amended plates to a fresh set of plates with a slightly higher concentration of this compound (e.g., increase by 1.5 to 2-fold).
-
Repeat this process of transferring and increasing the fungicide concentration incrementally. This gradual increase in selective pressure allows for the accumulation of resistance-conferring mutations.
-
-
Isolation of Resistant Mutants: Continue the stepwise selection until isolates capable of growing on high concentrations of this compound (e.g., >50 µg/mL) are obtained.
-
Single-Spore/Hyphal Tip Isolation: To ensure the genetic purity of the resistant mutant, perform a single-spore or hyphal tip isolation.
-
Resistance Stability Test: Culture the isolated resistant mutant on fungicide-free V8 juice agar for several (e.g., 10) consecutive transfers. After the transfers, re-evaluate the EC₅₀ to confirm that the resistance is stable and heritable.
-
Protocol for Generating Resistant Mutants by Zoospore Screening
This method is effective for oomycetes that readily produce zoospores and allows for the screening of a large population of individuals.
-
Materials:
-
Actively growing Phytophthora culture on V8 juice agar
-
Sterile, cold (4°C) distilled water
-
V8 juice agar plates amended with a selective concentration of this compound (e.g., 5 µg/mL)
-
Hemocytometer
-
Microscope
-
-
Methodology:
-
Induction of Sporangia: Grow the Phytophthora isolate on V8 juice agar plates for 3 days in the dark at 25°C, followed by 24 hours under continuous light to promote sporangia formation.
-
Zoospore Release: Flood the plates with sterile, cold (4°C) distilled water and incubate at 4°C for 25-30 minutes. Then, bring the plates to room temperature for 20-30 minutes to induce zoospore release.
-
Quantification of Zoospores: Collect the zoospore suspension and determine the concentration using a hemocytometer. Adjust the concentration to approximately 1 x 10⁴ zoospores/mL.
-
Screening: Spread 100 µL of the zoospore suspension onto V8 juice agar plates containing a selective concentration of this compound (e.g., 5 µg/mL).
-
Incubation and Selection: Incubate the plates at 25°C for 3-5 days. Colonies that grow on the selective medium are potential resistant mutants.
-
Isolation and Stability Testing: Purify the potential mutants by single-spore isolation and test for the stability of resistance as described in the fungicide adaptation protocol.
-
Protocol for Generating Mutants by UV Mutagenesis
UV irradiation induces random mutations in the genome, which can then be screened for this compound resistance.
-
Materials:
-
Zoospore suspension (as prepared above) or mycelial fragments
-
Sterile petri dishes
-
UV crosslinker or germicidal lamp (254 nm)
-
V8 juice agar plates with and without this compound
-
Dark incubation chamber
-
-
Methodology:
-
Preparation of Spore Suspension: Prepare a zoospore suspension as described previously.
-
UV Exposure:
-
Pipette a known volume of the zoospore suspension into a sterile petri dish (without the lid).
-
Expose the suspension to UV-C radiation (254 nm). The duration of exposure needs to be optimized to achieve a kill rate of 90-99%, which typically maximizes the mutation frequency. Start with a time course experiment (e.g., 10, 30, 60, 120 seconds).
-
Immediately after exposure, keep the plates in the dark to prevent photoreactivation (light-dependent DNA repair).
-
-
Screening for Resistant Mutants: Plate the UV-treated zoospore suspension onto V8 juice agar containing a selective concentration of this compound. Also, plate a dilution series on non-amended V8 agar to calculate the survival rate.
-
Isolation and Characterization: Isolate and purify any resulting colonies and characterize their level and stability of resistance.
-
Protocol for Generating Mutants by Chemical Mutagenesis (EMS)
Ethyl methanesulfonate (EMS) is a chemical mutagen that induces point mutations. Caution: EMS is a potent carcinogen and must be handled with appropriate safety precautions in a fume hood.
-
Materials:
-
Zoospore suspension
-
Ethyl methanesulfonate (EMS)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Sodium thiosulfate solution (for inactivation of EMS)
-
V8 juice agar plates with and without this compound
-
-
Methodology:
-
Spore Preparation: Prepare a zoospore suspension and wash it with phosphate buffer.
-
EMS Treatment:
-
Resuspend the zoospores in phosphate buffer containing a specific concentration of EMS (e.g., 0.1-0.5%). The concentration and treatment time need to be optimized to achieve a desired kill rate (e.g., 90-99%).
-
Incubate the suspension with gentle shaking for a defined period (e.g., 1-2 hours) at room temperature.
-
-
Inactivation and Washing: Stop the reaction by adding an equal volume of sodium thiosulfate solution. Wash the spores several times with sterile distilled water by centrifugation and resuspension to remove all traces of EMS.
-
Screening and Isolation: Plate the treated zoospores on selective V8 juice agar containing this compound and on non-selective media to determine the survival rate. Isolate and characterize resistant colonies as described in the previous protocols.
-
Visualizations
Caption: Experimental workflow for generating this compound-resistant mutants.
Caption: Proposed mechanism of this compound action and resistance.
References
Application Notes and Protocols for Fluopicolide in Integrated Pest Management (IPM) Programs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluopicolide is a systemic fungicide belonging to the acylpicolide chemical class, demonstrating high efficacy against a broad spectrum of oomycete pathogens.[1][2] Its unique mode of action makes it a valuable tool in Integrated Pest Management (IPM) programs, particularly for managing resistance to other fungicide classes.[2][3] These application notes provide a comprehensive overview of this compound, its mechanism of action, efficacy data, and detailed protocols for its evaluation in both laboratory and field settings.
Mode of Action
This compound disrupts the normal functioning of the cytoskeleton in oomycetes by targeting spectrin-like proteins.[4] Biochemical studies have revealed that this compound induces a rapid delocalization of these proteins from the cell membrane into the cytoplasm in both hyphae and zoospores. This disruption of spectrin-like proteins, which are believed to be crucial for maintaining membrane stability and integrity, leads to a cascade of detrimental effects on the pathogen. The primary consequences of this mode of action are the inhibition of mycelial growth, prevention of zoospore release and motility, and ultimately, cell lysis. Due to this novel mechanism, this compound is classified under the Fungicide Resistance Action Committee (FRAC) Group 43.
Signaling Pathway and Mechanism of Action
Caption: Proposed mode of action of this compound in oomycete cells.
Efficacy and Target Pathogens
This compound is effective against a wide range of oomycete pathogens, including those that have developed resistance to other fungicide classes like phenylamides and strobilurins.
Table 1: In Vitro Efficacy of this compound Against Various Oomycete Pathogens
| Pathogen Species | Common Disease | Average EC50 (µg/mL) | Reference(s) |
| Phytophthora litchii | Litchi Downy Blight | 0.131 ± 0.037 | |
| Phytophthora erythroseptica | Pink Rot of Potato | 0.08 - 0.35 | |
| Phytophthora cinnamomi | Avocado Root Rot | 0.046 - 0.330 (mean 0.133) | |
| Phytophthora capsici | Phytophthora Blight | 0.08 - 0.24 |
EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the mycelial growth of a pathogen in vitro.
Application in Integrated Pest Management (IPM)
The integration of this compound into IPM programs is crucial for sustainable disease management and mitigating the development of fungicide resistance.
Resistance Management
To prevent the development of resistance, it is essential to adhere to the guidelines provided by the Fungicide Resistance Action Committee (FRAC).
-
Tank Mixtures: Always apply this compound in a tank mix with a fungicide from a different FRAC group that is also effective against the target pathogen.
-
Rotation: Rotate this compound with fungicides that have different modes of action.
-
Application Limits: Adhere to the recommended maximum number of applications per season for a specific crop. For example, for potatoes, a maximum of 4 applications containing this compound is recommended, not exceeding 50% of the total fungicide applications for the season, with no more than two consecutive sprays. For fruiting and leafy vegetables, a maximum of 3 applications is advised, also not exceeding 50% of the total sprays and with no more than two consecutive applications. For grapes, a maximum of two applications is recommended, preferably in alternation with other non-cross-resistant fungicides.
-
Preventative Application: Apply this compound preventatively or at the earliest stages of disease development for optimal efficacy.
IPM Program Workflow
References
Synergistic Fungicide Combinations with Fluopicolide: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synergistic fungicide combinations involving Fluopicolide for the effective management of Oomycete pathogens. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction to this compound and Synergistic Combinations
This compound is a systemic fungicide belonging to the acylpicolide chemical class. Its unique mode of action involves the disruption of spectrin-like proteins within the cytoskeleton of Oomycetes, leading to impaired cell structure and function. This distinct mechanism makes this compound an excellent candidate for combination with other fungicides to enhance efficacy, broaden the spectrum of activity, and manage the development of resistance. Synergistic combinations can lead to a greater-than-additive effect, allowing for reduced application rates and improved disease control.
This document details synergistic interactions between this compound and several key fungicides: Pyraclostrobin, Fosetyl-Aluminum, Propamocarb, and Chlorothalonil.
Data Presentation: Quantitative Analysis of Synergistic Effects
The following tables summarize the synergistic effects of various this compound combinations against key Oomycete pathogens. The data is presented as the half-maximal effective concentration (EC50) and synergistic ratio/factor where available.
Table 1: Synergistic Effect of this compound and Pyraclostrobin against Phytophthora infestans [1][2]
| Developmental Stage | Fungicide Ratio (this compound:Pyraclostrobin) | EC50 (µg/mL) of Mixture | Synergistic Ratio |
| Mycelial Growth | 1:4 | Not specified | Synergistic |
| Mycelial Growth | 10:1 | Not specified | Synergistic |
| Zoospore Release | 10:1 | Not specified | 5.27 |
| Protective Activity | 1:4 | 0.27 | Synergistic |
| Curative Activity | 1:4 | 0.44 | Synergistic |
| Protective Activity | 10:1 | 0.63 | Synergistic |
| Curative Activity | 10:1 | 0.87 | Synergistic |
Table 2: Efficacy of this compound and Fosetyl-Aluminum against Plasmopara viticola [3][4]
| Treatment | Application Rate | Efficacy (%) |
| This compound + Fosetyl-Al (Profiler®) | 2.25 - 3.0 kg/ha | 96.1 - 99.7 |
| Fosetyl-Al + Folpet (Mikal Flash) | 3.0 kg/ha | 94.9 - 99.2 |
Table 3: Efficacy of this compound and Propamocarb against Oomycete Pathogens
| Pathogen | Host Plant | Treatment | Efficacy/Observation | Reference |
| Phytophthora infestans | Potato | This compound + Propamocarb (Infinito®) | High efficacy in controlling late blight. | [5] |
| Pseudoperonospora cubensis | Cucumber | This compound + Propamocarb | Synergistic interaction observed. | |
| Pythium debaryanum | In vitro | This compound + Propamocarb (Infinito®) | 92% effectiveness in inhibiting mycelial growth. |
Table 4: Efficacy of this compound in Combination with Chlorothalonil against Pseudoperonospora cubensis
| Host Plant | Treatment | Observation | Reference |
| Cucumber | This compound alternated with Chlorothalonil | Significant shift toward insensitivity to this compound observed within a season. |
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
This protocol determines the synergistic, additive, or antagonistic effects of two fungicides in vitro.
Materials:
-
96-well microtiter plates
-
Fungal isolate of interest (e.g., Phytophthora infestans)
-
Appropriate liquid culture medium (e.g., Pea Broth)
-
This compound and partner fungicide stock solutions
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Fungicide Dilutions:
-
Prepare serial two-fold dilutions of this compound horizontally across the microtiter plate in the culture medium.
-
Prepare serial two-fold dilutions of the partner fungicide vertically down the plate.
-
The final plate will contain a matrix of concentrations for both fungicides.
-
-
Inoculum Preparation:
-
Grow the fungal isolate in liquid culture to the desired growth phase.
-
Adjust the concentration of the inoculum (e.g., zoospores or mycelial fragments) to a standardized level.
-
-
Inoculation:
-
Add the prepared inoculum to each well of the microtiter plate.
-
Include controls: wells with no fungicide (positive control), wells with no inoculum (negative control), and wells with each fungicide alone.
-
-
Incubation:
-
Incubate the plates under optimal conditions for fungal growth (e.g., 18-25°C in the dark).
-
-
Data Analysis:
-
After a set incubation period (e.g., 3-7 days), measure fungal growth in each well using a spectrophotometer (optical density) or by visual assessment of turbidity.
-
Determine the Minimum Inhibitory Concentration (MIC) for each fungicide alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
-
Interpretation of FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive
-
FICI > 4.0: Antagonism
-
-
In Vivo Synergy Testing: Leaf Disc Assay
This protocol evaluates the efficacy of fungicide combinations on infected leaf tissue.
Materials:
-
Healthy, young leaves from a susceptible host plant (e.g., potato or grape)
-
Fungal isolate of interest
-
Fungicide solutions (individual and combinations)
-
Petri dishes with moist filter paper or water agar
-
Spore suspension of the pathogen
Procedure:
-
Leaf Disc Preparation:
-
Excise uniform discs (e.g., 15 mm diameter) from healthy leaves.
-
-
Fungicide Treatment:
-
Protective Assay: Dip the leaf discs in the respective fungicide solutions for a set time (e.g., 30 seconds), then allow them to air dry.
-
Curative Assay: Inoculate the leaf discs first (see step 3) and then apply the fungicide treatment after a specific incubation period (e.g., 24 hours).
-
-
Inoculation:
-
Place a droplet of the spore suspension (e.g., 10 µL of 5 x 10^4 spores/mL) in the center of each leaf disc.
-
-
Incubation:
-
Place the inoculated leaf discs in Petri dishes with a moist environment to maintain humidity.
-
Incubate at an appropriate temperature and light cycle for disease development.
-
-
Disease Assessment:
-
After a set incubation period (e.g., 5-7 days), assess the disease severity on each leaf disc. This can be done by measuring the lesion diameter or by using a visual rating scale.
-
-
Data Analysis:
-
Calculate the percent disease control for each treatment compared to the untreated control.
-
Synergy can be determined using Colby's formula:
-
E = X + Y - (XY/100)
-
Where E is the expected additive effect, X is the percent inhibition by fungicide A alone, and Y is the percent inhibition by fungicide B alone.
-
If the observed inhibition of the combination is significantly greater than E, the interaction is synergistic.
-
-
In Vivo Synergy Testing: Potted Plant Assay
This protocol assesses the efficacy of fungicide combinations under more realistic whole-plant conditions.
Materials:
-
Potted host plants of a susceptible variety
-
Fungal isolate of interest
-
Fungicide solutions (individual and combinations)
-
Spray equipment
-
Controlled environment chamber or greenhouse
Procedure:
-
Plant Growth:
-
Grow healthy, uniform plants to a suitable growth stage (e.g., 4-6 true leaves).
-
-
Fungicide Application:
-
Apply the fungicide treatments to the plants as a foliar spray, ensuring thorough coverage.
-
-
Inoculation:
-
After the spray has dried (for protective assays) or a set period (for curative assays), inoculate the plants with a spore suspension of the pathogen.
-
-
Incubation:
-
Maintain the plants in a controlled environment with conditions favorable for disease development (e.g., high humidity, optimal temperature).
-
-
Disease Assessment:
-
After a suitable incubation period, assess the disease severity on the plants. This can be measured as the percentage of leaf area infected, number of lesions, or a disease severity index.
-
-
Data Analysis:
-
Calculate the percent disease control for each treatment relative to the untreated control.
-
Analyze the data for synergistic effects as described in the Leaf Disc Assay.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and experimental workflows.
Caption: Proposed synergistic mechanism of this compound and a partner fungicide.
Caption: General experimental workflow for assessing fungicide synergy.
Conclusion
The combination of this compound with fungicides possessing different modes of action presents a powerful strategy for the robust control of Oomycete pathogens. The synergistic interactions detailed in these notes highlight the potential for enhanced and more sustainable disease management programs. The provided protocols offer a framework for researchers to further investigate these and other potential synergistic combinations, contributing to the development of novel and effective fungicidal formulations. It is crucial to continue research to fully elucidate the molecular basis of these synergistic interactions to optimize their application in agricultural settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Table 1 from Field efficacy of this compound and fosetyl-Al fungicide combination (Profiler®) for control of plasmopara viticola (Berk. & Curt.) Berl. & Toni. in grapevine | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fluopicolide Solubility Challenges in In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with the fungicide Fluopicolide in in vitro experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation and application of this compound solutions for your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a systemic fungicide effective against oomycete pathogens.[1] Its mode of action involves the disruption of the cytoskeleton by affecting spectrin-like proteins.[2][3] For in vitro assays, its very low aqueous solubility presents a significant challenge, as it can lead to precipitation in culture media, resulting in inaccurate and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for dissolving this compound for in vitro studies. This compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions.
Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). However, some cell lines can tolerate up to 0.5%. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cells.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous culture medium. What can I do?
A4: This phenomenon, often called "crashing out," is common with hydrophobic compounds. To prevent this, it is recommended to perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Adding the compound dropwise while gently vortexing can also help. Additionally, ensuring the final DMSO concentration is sufficient to maintain solubility without being toxic to the cells is critical.
Q5: Are there any alternatives to DMSO for dissolving this compound?
A5: While DMSO is the most effective common solvent, other organic solvents in which this compound is soluble could be considered, such as acetone, ethyl acetate, or dichloromethane. However, the compatibility and potential toxicity of these solvents in your specific in vitro system must be carefully evaluated.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Culture Media
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Problem: A cloudy or particulate precipitate forms instantly when the this compound-DMSO stock solution is added to the aqueous cell culture medium.
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Cause: The rapid change in solvent polarity causes the hydrophobic this compound to come out of solution.
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Solutions:
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Decrease Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the final aqueous solution. Try testing a lower final concentration.
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Optimize Dilution Protocol: Instead of a single large dilution, perform a stepwise serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed culture medium, and then use this to prepare your final working concentrations.
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Pre-warm Media: Always use cell culture medium that has been pre-warmed to 37°C, as solubility generally increases with temperature.
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Issue 2: Delayed Precipitation of this compound in the Incubator
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Problem: The prepared this compound-containing medium is initially clear, but a precipitate forms after several hours or days of incubation.
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Cause: Changes in the media over time, such as pH shifts or interactions with media components, can reduce the solubility of this compound.
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Solutions:
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Incorporate a Co-solvent: The addition of a small amount of a biocompatible co-solvent, such as propylene glycol or ethanol, to the final culture medium can help maintain solubility. The concentration of the co-solvent should be carefully optimized to avoid cytotoxicity.
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Use of Surfactants: Non-ionic surfactants like Pluronic® F-68 can be used at low concentrations (typically 0.01% to 0.1%) to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility in the aqueous medium.
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Quantitative Data Summary
For quick reference, the following tables summarize key quantitative data related to this compound solubility and recommended solvent concentrations for in vitro assays.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L at 20°C) |
| Water | 0.0028 |
| n-Hexane | 0.20 |
| Ethanol | 19.2 |
| Toluene | 20.5 |
| Ethyl Acetate | 37.7 |
| Acetone | 74.7 |
| Dichloromethane | 126 |
| Dimethyl Sulfoxide (DMSO) | 183 |
Table 2: Recommended Maximum Solvent Concentrations for In Vitro Assays
| Solvent | Recommended Max. Concentration (v/v) | Notes |
| DMSO | ≤ 0.1% - 0.5% | Cell line dependent; always perform a vehicle control. |
| Ethanol | ≤ 0.1% | Can be cytotoxic at higher concentrations. |
| Propylene Glycol | ≤ 0.5% | Generally considered low toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol is adapted from a method used for in vitro mycelial growth inhibition assays.[4]
Materials:
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This compound (analytical grade, >98% purity)
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Dimethyl sulfoxide (DMSO), analytical grade (≥99.5% purity)
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Sterile microcentrifuge tubes or vials
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Calibrated pipettes
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Vortex mixer
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Optional: Water bath sonicator
Procedure:
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Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out 10 mg of this compound powder and transfer it to a sterile vial.
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Solvent Addition: Add 1 mL of analytical grade DMSO to the vial containing the this compound powder.
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Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes until the powder is completely dissolved.
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Sonication (Optional): If the compound does not fully dissolve with vortexing, place the vial in a water bath sonicator for 10-15 minutes.
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Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment. If there are concerns about sterility, the solution can be filtered through a 0.22 µm DMSO-compatible syringe filter.
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Storage: Aliquot the 10 mg/mL stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at 4°C in the dark for short-term use or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solutions for a 96-Well Plate Mycelial Growth Assay
Materials:
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10 mg/mL this compound stock solution in DMSO
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Sterile distilled water or appropriate liquid culture medium (e.g., Potato Dextrose Broth)
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Sterile 96-well microplate
Procedure:
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Intermediate Dilution: Prepare an intermediate stock solution by diluting the 10 mg/mL stock solution in DMSO. For example, to make a 1 mg/mL intermediate stock, mix 10 µL of the 10 mg/mL stock with 90 µL of DMSO.
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Serial Dilutions in Assay Plate: a. Add 100 µL of the liquid culture medium to each well of the 96-well plate. b. To the first well of a row, add a calculated volume of the intermediate stock to achieve the highest desired concentration, ensuring the final DMSO concentration remains below 1%. For example, to achieve a final concentration of 10 µg/mL with a final DMSO concentration of 0.1%, you would need to prepare a 10 mg/mL stock and add 0.1 µL to 100 µL of media. A more practical approach is to perform serial dilutions. c. Perform a serial dilution across the row by transferring a portion of the solution from the first well to the second, mixing, and repeating for the subsequent wells.
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Vehicle Control: In a separate well, add the same volume of DMSO as used for the highest this compound concentration to serve as a vehicle control.
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Negative Control: Include a well with only the culture medium as a negative control.
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Inoculation: Inoculate each well with the oomycete mycelium or spores.
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Incubation: Incubate the plate under the appropriate conditions for oomycete growth.
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Assessment: Measure mycelial growth inhibition, for example, by reading the optical density at a specific wavelength.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: this compound's mode of action on the oomycete cytoskeleton.
References
- 1. Actin and tubulin cytoskeletons in germlings of the oomycete fungus Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. research.wur.nl [research.wur.nl]
- 4. Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Fluopicolide Bioassays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in Fluopicolide bioassays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address common problems encountered during this compound bioassays.
Section 1: Inconsistent Mycelial Growth Inhibition Assay Results
Question: Why am I observing high variability in mycelial growth inhibition between replicate plates for the same this compound concentration?
Answer: High variability between replicates can stem from several factors related to assay setup and execution. Here are potential causes and solutions:
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Inconsistent Inoculum: The age and physiological state of the mycelial plugs used for inoculation can significantly impact growth rates.
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Solution: Always use mycelial plugs taken from the actively growing edge of a young, healthy culture of a consistent age. Ensure all plugs are of a uniform size and thickness.
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Uneven Fungicide Distribution: Improper mixing of this compound into the agar medium can create concentration gradients across and between plates.
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Solution: Ensure the amended agar is thoroughly mixed after adding this compound and before pouring the plates. Allow the plates to solidify on a level surface.
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Environmental Gradients: Variations in temperature or humidity across the incubator can affect mycelial growth rates.
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Solution: Use a calibrated incubator with good air circulation. Avoid stacking plates too high, as this can create temperature and humidity gradients. Place a pan of water in the incubator to maintain consistent humidity.
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Question: My negative control (no this compound) shows poor or no mycelial growth. What could be the issue?
Answer: A lack of growth in the negative control indicates a fundamental problem with the culture or experimental conditions.
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Culture Viability: The oomycete isolate may have lost viability due to age, improper storage, or contamination.
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Solution: Always start with a fresh, healthy culture. Before a large experiment, perform a viability test by plating the isolate on a non-amended medium to ensure robust growth.
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Inappropriate Growth Medium: The medium used may not be optimal for the specific oomycete species.
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Solution: Consult the literature for the recommended growth medium for your oomycete species. Common media include V8 juice agar, rye agar, or pea agar.[1]
-
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Suboptimal Environmental Conditions: Incorrect temperature or humidity can inhibit growth.
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Solution: Verify the optimal growth temperature and humidity for your oomycete species and ensure your incubator is set accordingly.
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Question: I am observing mycelial growth even at the highest concentrations of this compound. Why is this happening?
Answer: This could be due to fungicide resistance or issues with the this compound stock solution.
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Fungicide Resistance: The oomycete isolate may have developed resistance to this compound. Resistance factors can vary significantly between isolates.[2][3][4][5]
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Solution: Test a known sensitive or wild-type isolate alongside your test isolate to confirm the activity of your this compound stock. If the sensitive isolate is inhibited while your test isolate is not, it is indicative of resistance. The resistance factor (RF) can be calculated as the ratio of the EC₅₀ of the resistant isolate to the EC₅₀ of a sensitive isolate.
-
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Incorrect Stock Solution Concentration: Errors in the preparation or storage of the this compound stock solution can lead to lower than expected efficacy.
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Solution: Prepare a fresh stock solution of this compound from a reliable source. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) and stored correctly. Perform a dose-response curve with a sensitive isolate to validate the stock solution's activity.
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Section 2: Issues with Zoospore-Based Assays
Question: I am not observing consistent zoospore release from my sporangia. What could be the cause?
Answer: Zoospore release is a sensitive process influenced by several environmental cues.
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Suboptimal Cold Shock: An inadequate cold shock (temperature and duration) can result in poor or asynchronous zoospore release.
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Solution: The optimal temperature and duration for cold shock can vary between species. A common starting point is 4°C for 30-60 minutes. After the cold shock, returning the culture to room temperature should induce zoospore release.
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Inappropriate Buffer/Water: The ionic composition and pH of the water or buffer used can impact zoospore release and motility.
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Solution: Use sterile distilled or deionized water. Some studies have shown that certain buffers, like Sorensen's phosphate buffer, can inhibit zoospore motility, while others like HEPES may be more suitable.
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Question: My zoospore motility assay shows erratic swimming patterns or rapid cessation of movement in the control group. Why?
Answer: Zoospore motility is highly sensitive to environmental conditions.
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Temperature Stress: Temperatures that are too high or too low can negatively impact zoospore swimming speed and duration of motility.
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Solution: Perform all steps of the zoospore motility assay at the optimal temperature for the oomycete species.
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Chemical Contaminants: Trace amounts of chemicals in the water or on the glassware can be toxic to zoospores.
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Solution: Use high-purity water and ensure all glassware is thoroughly rinsed with distilled or deionized water.
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pH of the Medium: Extreme pH levels can inhibit zoospore motility.
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Solution: Ensure the pH of your assay medium is within the optimal range for your oomycete species.
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Quantitative Data Summary
The following table summarizes the reported 50% effective concentration (EC₅₀) values of this compound against the mycelial growth of various Phytophthora species. These values can serve as a benchmark for comparison with your experimental results.
| Phytophthora Species | EC₅₀ Range (µg/mL) | Mean EC₅₀ (µg/mL) | Reference |
| P. capsici | 0.07 - 0.34 | 0.17 | |
| P. capsici | 0.08 - 0.24 | Not Reported | |
| P. capsici | 0.05 - 0.35 | 0.2 | |
| P. nicotianae | Not Reported | 0.12 | |
| P. litchii | Not Reported | 0.131 | |
| P. citrophthora | 0.046 - 0.330 | 0.133 |
Experimental Protocols
Mycelial Growth Inhibition Assay
This protocol describes a method for determining the EC₅₀ of this compound against the mycelial growth of oomycetes.
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Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
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Prepare Amended Agar Medium: Autoclave the desired growth medium (e.g., V8 juice agar) and cool it to 45-50°C in a water bath.
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Add this compound to Medium: Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations. Also, prepare a control medium with the same amount of solvent used for the highest this compound concentration.
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Pour Plates: Thoroughly mix the amended agar and pour it into sterile Petri dishes. Allow the plates to solidify on a level surface.
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Inoculation: Using a sterile cork borer, take mycelial plugs from the actively growing edge of a young oomycete culture. Place one plug in the center of each amended and control plate.
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Incubation: Incubate the plates at the optimal temperature for the oomycete species in the dark.
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Data Collection: When the mycelial growth in the control plates has reached approximately 70-80% of the plate diameter, measure the diameter of the mycelial colony on all plates in two perpendicular directions.
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Data Analysis: Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control. Use a suitable statistical software to perform a probit or log-logistic regression analysis to determine the EC₅₀ value.
Zoospore Motility Assay
This protocol outlines a method to assess the effect of this compound on zoospore motility.
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Zoospore Production: Grow the oomycete culture on a suitable medium to induce sporangia formation. To induce zoospore release, flood the culture with sterile distilled water and subject it to a cold shock (e.g., 4°C for 30-60 minutes), followed by a return to room temperature.
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Prepare this compound Solutions: Prepare a range of this compound concentrations in sterile distilled water or a suitable buffer.
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Assay Setup: On a microscope slide (e.g., in a concavity slide or a counting chamber), mix a small volume of the zoospore suspension with an equal volume of the this compound test solution.
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Observation: Immediately observe the zoospores under a microscope. Record the motility of the zoospores at different time points (e.g., 1, 5, 10 minutes). Note any changes in swimming speed or pattern, and the time to cessation of movement. This compound has been observed to cause zoospores to stop swimming, swell, and burst.
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Data Analysis: Quantify the effect of this compound on zoospore motility, for example, by counting the percentage of motile zoospores at each concentration and time point compared to a control without this compound.
Visualizations
This compound Bioassay Troubleshooting Workflow
Caption: A troubleshooting decision tree for this compound bioassays.
Proposed Mode of Action of this compound
Caption: this compound induces delocalization of spectrin-like proteins.
References
- 1. scispace.com [scispace.com]
- 2. Wild Type Sensitivity and Mutation Analysis for Resistance Risk to this compound in Phytophthora capsici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The resistance risk of this compound and resistance-associated point mutations in the target protein PlVHA-a in Phytophthora litchii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity of Different Developmental Stages and Resistance Risk Assessment of Phytophthora capsici to this compound in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics of this compound-resistance mutants in Phytophthora nicotianae, the pathogen causing black shank disease in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fluopicolide for Greenhouse Experiments
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and detailed protocols for the effective use of Fluopicolide in greenhouse experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
A1: this compound is a systemic fungicide belonging to the acylpicolide chemical class (FRAC Group 43).[1][2] Its unique mode of action involves the delocalization of spectrin-like proteins, which are crucial for maintaining membrane stability and integrity in oomycete pathogens.[1][3][4] This disruption leads to the rapid swelling and bursting of zoospores and inhibits mycelial growth. This novel mechanism means it does not exhibit cross-resistance with other common fungicide classes like phenylamides or strobilurins.
Q2: Which pathogens is this compound effective against?
A2: this compound is highly effective against a range of oomycete pathogens, which cause significant diseases in various crops. These include species of Phytophthora (e.g., late blight), Plasmopara (e.g., downy mildew), Pseudoperonospora, Peronospora, Bremia, and some Pythium species.
Q3: Can this compound be used on all greenhouse crops?
A3: While this compound is registered for use on many greenhouse-grown ornamental plants, some commercial formulations have explicit restrictions against use on greenhouse vegetables. Researchers should always consult the specific product label and conduct small-scale trials on a few plants to test for phytotoxicity before large-scale application.
Q4: How should I prepare a this compound stock solution for experiments?
A4: For research purposes, a stock solution can be prepared by dissolving technical grade this compound in a suitable solvent like acetone before diluting it with water to the desired concentration. For example, a 100x stock solution can be made in acetone and then diluted in water or a growth medium to achieve the final test concentrations.
Q5: What are the typical symptoms of this compound phytotoxicity?
A5: Phytotoxicity symptoms can include leaf damage (burning at the tips or margins, discoloration, spotting, yellowing, cupping, or twisting), flower or bud abortion, stunting of the entire plant, and abnormal growth. Symptoms typically appear within 2-10 days of application.
Data Presentation: Efficacy and Concentration
The following tables summarize effective concentrations of this compound for inhibiting various oomycete pathogens based on in vitro studies. These values are crucial for designing dose-response experiments in a controlled greenhouse setting.
Table 1: Effective Concentration (EC₅₀) of this compound for Mycelial Growth Inhibition
| Pathogen Species | Host/Source | Mean EC₅₀ (µg/mL) | EC₅₀ Range (µg/mL) |
| Phytophthora capsici | Vegetables (Michigan, USA) | - | 0.08 - 0.24 |
| Phytophthora capsici | Vegetables (Georgia, USA) | 0.2 | 0.05 - 0.35 |
| Phytophthora cinnamomi | Avocado (California, USA) | 0.133 | 0.046 - 0.330 |
| Phytophthora erythroseptica | Potato (Maine, USA) | - | 0.08 - 0.35 |
| Phytophthora infestans | Potato | 2.7 - 5.0 | 0.5 - 24.47 |
| Phytophthora litchii | Litchi | 0.131 | - |
EC₅₀ (Effective Concentration 50%) is the concentration of a fungicide that inhibits 50% of the fungal growth. Data compiled from multiple research studies.
Table 2: Effective Concentrations of this compound for Other Developmental Stages of Phytophthora capsici
| Developmental Stage | Mean EC₅₀ (µg/mL) | EC₅₀ Range (µg/mL) |
| Zoospore Germination | - | 1.1 - 4.5 |
| Sporangium Production | - | 0.3 - 9.0 |
Data from a study on 25 isolates from Georgia, USA.
Experimental Protocols
Protocol 1: Preparation of this compound Solutions for In-Vitro and Greenhouse Trials
1. Stock Solution Preparation (e.g., 10 mg/mL in Acetone): a. Weigh 100 mg of technical grade this compound (purity ≥97%) using an analytical balance. b. Place the weighed this compound into a 10 mL volumetric flask. c. Add a small amount of acetone to dissolve the solid. d. Once fully dissolved, bring the volume up to 10 mL with acetone. e. Store this stock solution in a sealed, labeled glass vial at 4°C in the dark.
2. Working Solution Preparation: a. For in-vitro agar assays: Serially dilute the stock solution in sterile water to create a range of concentrations. Add the appropriate volume of each dilution to molten agar medium (e.g., V8 juice agar) after it has cooled to approximately 45-50°C to achieve the final desired concentrations (e.g., 0.01, 0.1, 1.0, 10 µg/mL). Ensure the final concentration of acetone in the medium is minimal (typically <0.1%) and consistent across all treatments, including a solvent-only control. b. For greenhouse foliar/drench applications: Dilute the stock solution in deionized water to the desired final concentration. For example, to make 1 liter of a 50 ppm (µg/mL) solution, add 5 mL of the 10 mg/mL stock solution to 995 mL of water. Include a surfactant if recommended by the product label for foliar applications to ensure even coverage.
Protocol 2: Greenhouse Efficacy Trial - Foliar Application
1. Plant Propagation and Inoculation: a. Grow susceptible host plants to the desired growth stage (e.g., 4-6 true leaves). b. Prepare an inoculum of the target oomycete pathogen (e.g., a zoospore suspension). c. Inoculate a set of control plants with the pathogen to confirm viability and disease development conditions.
2. Fungicide Application: a. Prepare a range of this compound concentrations based on published EC₅₀ values and commercial recommendations. Always include a negative control (water spray) and a solvent control if applicable. b. Apply the treatments as a fine foliar spray until runoff, ensuring complete coverage of all plant surfaces. c. Allow plants to dry completely before moving them.
3. Incubation and Data Collection: a. Place treated and inoculated plants in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature range). b. Assess disease severity at regular intervals (e.g., 3, 5, and 7 days post-inoculation) using a disease rating scale (e.g., 0 = no symptoms, 5 = severe necrosis). c. Record any signs of phytotoxicity on uninoculated, fungicide-treated plants using a 0-10 scale (0 = no injury, 10 = complete plant death).
4. Data Analysis: a. Calculate the percent disease control for each concentration relative to the inoculated control. b. Analyze the dose-response relationship to determine the optimal concentration for disease control with minimal phytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Disease Control | 1. Fungicide Resistance: The pathogen population may have developed resistance to Group 43 fungicides. 2. Incorrect Application Timing: this compound is most effective when applied preventatively, before disease symptoms appear. 3. Improper Application: Poor coverage of foliage or insufficient drench volume. 4. Incorrect Diagnosis: The causal agent may not be an oomycete. | 1. Implement a resistance management strategy. Rotate or tank-mix this compound with a fungicide from a different FRAC group. 2. Apply before or upon the first sign of disease, especially when environmental conditions favor pathogen development. 3. Ensure thorough spray coverage. For drenches, apply enough volume to saturate the root zone. 4. Confirm the pathogen identity through microscopy or molecular methods. |
| Phytotoxicity Observed (Leaf burn, stunting, discoloration) | 1. Concentration Too High: The applied concentration exceeds the tolerance level of the plant species/cultivar. 2. Sensitive Plant Species: Not all ornamental varieties are tolerant to this compound. 3. Environmental Stress: Application during high heat or intense sunlight can increase the risk of phytotoxicity. 4. Tank Mix Incompatibility: An adverse reaction with another chemical in the spray tank. | 1. Reduce the application concentration. Conduct a dose-response test to find the optimal balance between efficacy and safety. 2. Always test on a small number of plants before treating the entire crop. Refer to crop safety studies for lists of tolerant species. 3. Apply during cooler parts of the day, such as early morning or late evening. 4. Check for compatibility information on product labels before tank-mixing. Perform a jar test to check for physical incompatibility. |
| Inconsistent Results Between Experiments | 1. Variable Environmental Conditions: Fluctuations in temperature, humidity, or light in the greenhouse. 2. Inconsistent Inoculum Pressure: Variation in the concentration or viability of the pathogen inoculum. 3. Inaccurate Solution Preparation: Errors in weighing, dissolving, or diluting the fungicide. | 1. Tightly control and monitor environmental conditions. Use data loggers to track any fluctuations. 2. Standardize your inoculation protocol. Use a hemocytometer to ensure consistent spore counts. 3. Calibrate balances regularly. Use precise volumetric flasks and pipettes for all dilutions. Prepare fresh solutions for each experiment. |
Visualizations
Caption: Mode of action of this compound on oomycete cells.
Caption: Workflow for optimizing this compound concentration.
References
Technical Support Center: Investigating Fluopicolide Resistance in Phytophthora capsici
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing mechanisms of Fluopicolide resistance in Phytophthora capsici.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular target of this compound in Phytophthora capsici?
A1: Initially, this compound's mode of action was thought to involve the delocalization of spectrin-like proteins, which are components of the cytoskeleton.[1][2] More recent studies have identified the vacuolar-type H+-translocating ATPase (V-ATPase) subunit 'a' as a key target protein.[3][4]
Q2: What are the known molecular mechanisms of this compound resistance in Phytophthora species?
A2: The primary mechanism of resistance is the development of point mutations in the gene encoding the target protein, V-ATPase subunit 'a' (VHA-a). For instance, in Phytophthora nicotianae, point mutations leading to amino acid substitutions G765E and N769Y in the PpVHA-a protein have been confirmed to confer this compound resistance.[5] Genome-wide association studies (GWAS) in P. capsici have also identified several candidate genes potentially associated with this compound sensitivity, including those encoding a Phox (PX) domain protein, a transport protein particle (TRAPP) component, and an ABC membrane transporter.
Q3: Are this compound-resistant strains of P. capsici less fit than sensitive strains?
A3: Not necessarily. Studies have shown that many this compound-resistant mutants of P. capsici exhibit comparable fitness to their sensitive parent strains in terms of mycelial growth, sporangium and zoospore production, cystospore germination, and pathogenicity. In some cases, resistant isolates have even shown slightly greater mycelial growth and zoospore germination in the absence of the fungicide. However, some lab-generated mutants of Phytophthora nicotianae have shown a lower compound fitness index compared to parental isolates.
Q4: Is there cross-resistance between this compound and other oomycete fungicides?
A4: There is evidence of positive cross-resistance between this compound and fluopimomide. However, studies have generally not found cross-resistance with other fungicides that have different modes of action, such as metalaxyl, dimethomorph, oxathiapiprolin, and azoxystrobin. In fact, negative cross-resistance has been observed between this compound and azoxystrobin in some cases.
Q5: What is a typical EC50 value for wild-type P. capsici isolates to this compound?
A5: The baseline sensitivity of wild-type P. capsici isolates to this compound, measured as the effective concentration for 50% inhibition of mycelial growth (EC50), is generally low. Studies in China and Michigan have reported mean EC50 values of approximately 0.17 µg/ml and a range of 0.08 to 0.24 µg/ml, respectively.
Troubleshooting Guides
Problem 1: My in vitro this compound sensitivity assays are showing inconsistent results.
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Possible Cause 1: Inconsistent Media Preparation. The composition of the culture medium can influence the growth of P. capsici and its sensitivity to fungicides.
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Solution: Ensure strict adherence to the recipe for your chosen medium (e.g., V8 agar). Autoclave media for a consistent duration and cool to a uniform temperature (around 50°C) before adding the fungicide and pouring plates.
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Possible Cause 2: Degradation of this compound. this compound in solution may degrade over time, especially if not stored correctly.
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Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
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Possible Cause 3: Variation in Inoculum. The age and health of the mycelial plugs used for inoculation can affect growth rates.
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Solution: Use mycelial plugs taken from the actively growing edge of a young (e.g., 4-day-old) culture. Ensure the plugs are of a uniform size.
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Problem 2: I am unable to generate this compound-resistant mutants.
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Possible Cause 1: Insufficient Selection Pressure. The concentration of this compound used for selection may be too low to inhibit the growth of wild-type isolates sufficiently.
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Solution: Determine the baseline sensitivity of your parent isolate first. For mutant selection, use a concentration that is significantly higher than the EC50 value. Some protocols successfully use 5 µg/ml of this compound in the screening medium.
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Possible Cause 2: Low Mutation Frequency. The spontaneous mutation rate for this compound resistance might be low.
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Solution: Increase the number of zoospores or mycelial fragments screened. Mutation frequencies have been observed to be above 1.0 × 10–7. Consider using a mutagenic agent like UV irradiation to increase the mutation rate, followed by selection on this compound-amended media.
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Problem 3: My PCR amplification and sequencing of the VHA-a gene from resistant isolates fails or yields poor-quality data.
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Possible Cause 1: Poor DNA Quality. Contaminants in the genomic DNA extract can inhibit PCR.
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Solution: Use a reliable DNA extraction protocol for oomycetes. Include a final DNA cleanup step using a commercial kit or a phenol-chloroform extraction followed by ethanol precipitation.
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-
Possible Cause 2: Inappropriate PCR Primers or Conditions. The primers may not be specific to the P. capsici VHA-a gene, or the PCR cycling conditions may be suboptimal.
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Solution: Design primers based on a consensus sequence from multiple P. capsici VHA-a gene entries in public databases. Perform a gradient PCR to determine the optimal annealing temperature for your primers.
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Quantitative Data Summary
Table 1: Baseline Sensitivity of Wild-Type Phytophthora capsici to this compound
| Geographic Origin | Number of Isolates | EC50 Range (µg/ml) | Mean EC50 (µg/ml) | Citation |
| China | 146 | 0.07 - 0.34 | 0.17 | |
| Michigan, USA | 126 | 0.08 - 0.24 | Not Reported |
Table 2: Resistance Levels of Laboratory-Generated this compound-Resistant P. capsici Mutants
| Mutant Category | Resistance Factor (RF) Range | Citation |
| Intermediate Resistance | 3.53 - 77.91 | |
| High Resistance | 2481.40 - 7034.79 |
Resistance Factor (RF) is calculated as the EC50 of the resistant mutant divided by the EC50 of the sensitive parent isolate.
Table 3: Fitness Comparison of this compound-Resistant (R) and -Sensitive (S) P. capsici Isolates in the Absence of Fungicide
| Fitness Parameter | Observation | P-value | Citation |
| Mycelial Growth | R > S | P = 0.01 | |
| Sporangial Production | No significant difference | - | |
| Zoospore Germination | R > S | P = 0.001 |
Experimental Protocols
1. Protocol for Determining Baseline Sensitivity to this compound
-
Media Preparation: Prepare V8 juice agar (200 ml V8 juice, 3 g CaCO3, 15 g agar, 800 ml distilled water). Autoclave and cool to 50°C.
-
Fungicide Incorporation: Add appropriate volumes of a this compound stock solution (in DMSO) to the molten agar to achieve a range of final concentrations (e.g., 0, 0.05, 0.1, 0.25, 0.5, and 1.0 µg/ml). Ensure the final DMSO concentration is constant across all plates, including the control (e.g., 0.1% v/v).
-
Inoculation: Place a 5 mm mycelial plug from the edge of a 4-day-old P. capsici culture onto the center of each agar plate.
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Incubation: Incubate the plates at 25°C in the dark for 5-7 days.
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Data Collection: Measure the colony diameter in two perpendicular directions for each plate. Calculate the average diameter and subtract the diameter of the initial plug.
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Analysis: For each isolate, calculate the percentage of mycelial growth inhibition relative to the control. Use probit analysis or non-linear regression to determine the EC50 value.
2. Protocol for Generating this compound-Resistant Mutants
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Isolate Selection: Choose a wild-type, this compound-sensitive isolate of P. capsici.
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Spore Production: Grow the isolate on V8 agar to induce sporangia formation. Induce zoospore release by flooding the plates with sterile, cold water.
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Mutant Screening: Spread the zoospore suspension (e.g., 1 x 10^4 zoospores/ml) onto V8 agar plates amended with a selective concentration of this compound (e.g., 5 µg/ml).
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Isolation of Mutants: Incubate the plates at 25°C in the dark. Any colonies that grow on the selective medium are considered potential resistant mutants.
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Verification and Stability: Transfer the putative mutants to fresh this compound-amended plates to confirm resistance. To test the stability of the resistance, subculture the mutants on fungicide-free media for several generations (e.g., 10 successive transfers) and then re-test their sensitivity to this compound.
Visualizations
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. openscholar.uga.edu [openscholar.uga.edu]
- 4. The resistance risk of this compound and resistance-associated point mutations in the target protein PlVHA-a in Phytophthora litchii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristics of this compound-resistance mutants in Phytophthora nicotianae, the pathogen causing black shank disease in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Fluopicolide in different solvent and buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of fluopicolide in various solvents and buffer solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous buffer solutions?
A1: this compound is highly stable to hydrolysis across a range of pH values.[1][2] Studies have shown it to be relatively stable at pH 4, 7, and 9 at both 25°C and 50°C.[2] It is generally considered hydrolytically stable under typical environmental conditions (pH 5 to 9).[3]
Q2: What are the primary degradation products of this compound in aqueous solutions?
A2: The primary degradation pathway for this compound is the hydrolysis of the amide bond, which forms two main metabolites: 2,6-dichlorobenzamide (M-01 or BAM) and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (M-02 or PCA).[4] However, under normal hydrolytic conditions, the formation of these degradants is minimal. For instance, in one study, the M-01 metabolite was detected at a maximum of 3-4% of the applied radioactivity after several days.
Q3: Is this compound sensitive to light?
A3: this compound exhibits slow degradation upon exposure to light. In a study conducted with artificial light under 12-hour light/dark cycles, 83.6% of the initial concentration of this compound remained after 31 days. The calculated half-life under these conditions was 64.2 days.
Q4: What solvents are recommended for preparing stock solutions of this compound?
A4: Based on its solubility profile, polar aprotic solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and acetone are excellent choices for preparing high-concentration stock solutions. Ethyl acetate and ethanol are also suitable options. For analytical purposes, acetonitrile is commonly used as a solvent.
Q5: I am observing rapid degradation of this compound in my experiment. What could be the cause?
A5: Given that this compound is generally stable under hydrolytic and photolytic conditions, rapid degradation is unexpected. Potential causes could include the presence of strong oxidizing or reducing agents in your solution, extreme temperatures beyond those typically tested, or interaction with other components in a complex matrix. It is also advisable to verify the purity of the this compound standard and the composition of your solvents and buffers.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low recovery of this compound from aqueous solution | Low aqueous solubility of this compound. | - Ensure the concentration in your aqueous solution does not exceed its solubility limit (approximately 2.8 mg/L at 20°C).- Use a co-solvent like acetonitrile (e.g., 0.2%) to aid dissolution in buffer solutions for experimental setups. |
| Inconsistent analytical results | Degradation of this compound in the analytical solvent. | - While specific data on this compound stability in all organic solvents is limited, for general pesticide analysis, acidifying acetonitrile with 0.1% (v/v) acetic acid can improve the stability of sensitive compounds.- Prepare fresh standard solutions regularly and store stock solutions at low temperatures (-20°C) in the dark. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products or impurities. | - Check for the presence of the known metabolites M-01 (2,6-dichlorobenzamide) and M-02.- Run a blank solvent injection to rule out contamination from the solvent.- Analyze a freshly prepared standard to confirm the purity of the reference material. |
| Precipitation of this compound during experiment | Exceeding solubility in the chosen solvent system. | - Review the solubility data and adjust the concentration accordingly.- If working with mixed solvents, ensure the final solvent composition maintains this compound solubility. |
Quantitative Data Summary
Table 1: Solubility of this compound in Organic Solvents at 20°C
| Solvent | Solubility (g/L) | Reference |
| n-Hexane | 0.2 | |
| Toluene | 20.5 | |
| Ethanol | 19.2 | |
| Ethyl Acetate | 37.7 | |
| Acetone | 74.7 | |
| Dichloromethane | 126 | |
| Dimethyl Sulfoxide | 183 |
Table 2: Hydrolytic Stability of this compound
| pH | Temperature (°C) | Observation | Degradation Product Detected |
| 4, 7, 9 | 25 & 50 | Stable | M-01 (max 4% at pH 7 after 30 days) |
| 5, 7, 9 | Ambient | Not expected to hydrolyze | - |
Data compiled from references.
Table 3: Photolytic Degradation of this compound in pH 7 Buffer Solution
| Parameter | Value | Conditions | Reference |
| Remaining this compound | 83.6% | After 31 days of irradiation (12h light/dark cycles) at 25°C | |
| Half-life (DT₅₀) | 64.2 days | Calculated based on single-exponential first-order kinetics | |
| Quantum Yield (Φ) | 3.50 x 10⁻² | - | |
| Predicted Summer Half-life | 77 - 88 days | At 30° - 50°N latitude |
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Sample Preparation: Add a stock solution of [¹⁴C]-labeled this compound in a minimal amount of a water-miscible solvent (e.g., acetonitrile) to the buffer solutions to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (e.g., <1% v/v).
-
Incubation: Incubate the samples in the dark at constant temperatures (e.g., 25°C and 50°C).
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Sampling: Collect aliquots at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days).
-
Analysis: Analyze the samples for the concentration of this compound and its degradation products using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the percentage of remaining this compound at each time point and determine the half-life (DT₅₀) using first-order kinetics.
Protocol 2: Determination of Photolytic Stability
-
Sample Preparation: Prepare a sterile aqueous buffer solution (e.g., pH 7) containing a known concentration of this compound (e.g., 0.65 mg/L). Use a co-solvent like acetonitrile if necessary to aid dissolution.
-
Irradiation: Expose the samples to a light source that simulates sunlight (e.g., a xenon arc lamp) in a temperature-controlled chamber (e.g., 25°C). Use a 12-hour light and 12-hour dark cycle to simulate natural conditions.
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Control Samples: Prepare identical samples to be kept in the dark at the same temperature to serve as controls.
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Sampling: Collect samples from both the irradiated and dark control groups at various time intervals.
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Analysis: Quantify the concentration of this compound in the samples using a suitable analytical method such as HPLC or LC-MS/MS.
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Data Analysis: Compare the degradation of this compound in the irradiated samples to the dark controls to determine the rate of photodegradation and calculate the photolytic half-life.
Visual Diagrams
Caption: Experimental workflow for stability testing of this compound.
Caption: Degradation pathways of this compound.
References
Methods to mitigate Fluopicolide degradation under lab conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluopicolide. The information is designed to help mitigate its degradation under laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound degradation in a laboratory setting?
A1: The primary factors that can influence this compound stability are exposure to light (photolysis) and, to a lesser extent, extreme pH and high temperatures over extended periods. However, this compound is generally considered stable under typical laboratory conditions.
Q2: How stable is this compound in aqueous solutions at different pH values?
A2: this compound is hydrolytically stable across a range of pH values.[1] Studies have shown that it undergoes minimal degradation in aqueous buffered solutions at pH 4, 5, 7, and 9 at both 25°C and 50°C.[1]
Q3: Is this compound sensitive to light?
A3: Yes, this compound can undergo slow degradation upon exposure to light.[1] In a study using artificial light with 12-hour light and dark cycles, 83.6% of the initial this compound remained after 31 days, indicating that while photolytic degradation occurs, it is not a rapid process.[1] To minimize degradation, it is recommended to store this compound solutions in amber vials or protect them from light.
Q4: What is the recommended way to store solid this compound?
A4: Solid this compound should be stored under recommended storage conditions, which typically means in a cool, dark, and dry place.[2]
Q5: How should I prepare and store stock solutions of this compound?
A5: this compound can be dissolved in various organic solvents to prepare stock solutions. Acetonitrile is a commonly used solvent. A commercially available analytical standard solution of this compound in acetonitrile has a shelf life of 30 months when stored appropriately. For long-term storage, it is advisable to keep stock solutions at low temperatures (e.g., ≤ -18°C) and protected from light.
Q6: Is this compound stable during freeze-thaw cycles?
A6: While specific studies on multiple freeze-thaw cycles for analytical solutions are not detailed in the provided results, freezer storage stability tests on various crop matrices have shown that this compound and its metabolites are stable for at least 30 months under frozen conditions. To minimize the potential for degradation, it is good practice to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in bioassays or analytical measurements. | Degradation of this compound in stock or working solutions. | - Prepare fresh stock solutions from solid material.- Ensure stock solutions are stored protected from light and at an appropriate low temperature.- Avoid repeated freeze-thaw cycles by preparing aliquots.- Verify the concentration of the stock solution using a freshly prepared standard. |
| Loss of compound after prolonged experiment under illumination. | Photolytic degradation. | - Minimize exposure of this compound-containing solutions and experimental setups to direct light.- Use amber-colored glassware or wrap containers in aluminum foil.- If possible, conduct experiments under low-light or dark conditions. |
| Suspected degradation in aqueous media during long-term experiments. | Although stable, extreme conditions might cause slow hydrolysis. | - Maintain the pH of the aqueous medium within a stable range (pH 5-9).- Control the temperature of the experiment; avoid excessive heat. |
Quantitative Data Summary
Table 1: Hydrolytic Stability of this compound in Aqueous Solutions
| pH | Temperature (°C) | Incubation Time | % of Applied Radioactivity as this compound | Degradate (M-01) Detected |
| 4 | 50 | 5 days | >95% | <3% |
| 7 | 50 | 5 days | >95% | <3% |
| 9 | 50 | 5 days | >95% | ~3% |
| 5 | 25 | 30 days | >95% | <4% |
| 7 | 25 | 30 days | >95% | ~4% |
| 9 | 25 | 30 days | >95% | <4% |
Source: Adapted from FAO JMPR Report, 2009
Table 2: Photolytic Stability of this compound in pH 7 Buffer Solution at 25°C
| Parameter | Value |
| Initial Concentration | 0.65 mg/L |
| Irradiation | Artificial light (12h light/12h dark cycles) |
| Duration | 31 days |
| Remaining this compound | 83.6% of applied dose |
| Calculated Quantum Yield | 3.50 x 10⁻² |
| Predicted Half-life (Summer, 30°N latitude) | 77 days |
Source: Adapted from FAO JMPR Report, 2009
Table 3: Solubility of this compound in Organic Solvents at 20°C
| Solvent | Solubility (g/L) |
| n-Hexane | 0.20 |
| Ethanol | 19.2 |
| Toluene | 20.5 |
| Ethyl acetate | 37.7 |
| Acetone | 74.7 |
| Dichloromethane | 126 |
| Dimethyl sulfoxide | 183 |
Source: PubChem
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Objective: To prepare a stable stock solution of this compound for use in laboratory experiments.
-
Materials:
-
This compound (analytical standard, purity ≥97%)
-
Acetonitrile (HPLC grade or equivalent)
-
Analytical balance
-
Volumetric flask (amber glass)
-
Pipettes
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Cryo-storage vials (amber)
-
-
Procedure:
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Accurately weigh the desired amount of solid this compound using an analytical balance.
-
Transfer the weighed this compound to an amber volumetric flask.
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Add a small amount of acetonitrile to dissolve the solid.
-
Once dissolved, fill the volumetric flask to the mark with acetonitrile.
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Mix the solution thoroughly by inversion.
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For long-term storage, aliquot the stock solution into amber cryo-storage vials.
-
Store the aliquots at ≤ -18°C, protected from light.
-
Visualizations
Caption: Workflow for preparing and storing stable this compound stock solutions.
Caption: Key degradation pathways for this compound under lab conditions.
References
Improving the efficacy of Fluopicolide with adjuvants or surfactants
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on improving the efficacy of the oomycete fungicide Fluopicolide through the use of adjuvants and surfactants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
A: this compound is a systemic fungicide belonging to the pyridinylmethyl-benzamides chemical class (FRAC Group 43). Its unique mode of action involves the disruption of spectrin-like proteins within oomycete pathogens. This prevents the pathogens from maintaining the integrity of their cytoskeleton, leading to cell lysis and death. It is effective against a range of oomycetes, including Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).
Q2: What are adjuvants and surfactants, and why use them with this compound?
A: Adjuvants are substances added to a pesticide or fungicide mixture to enhance its performance and/or the physical properties of the spray solution. Surfactants (surface-active agents) are a primary type of adjuvant that reduce the surface tension of spray droplets. Using adjuvants with this compound can:
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Improve Coverage: Surfactants help the spray droplets spread more evenly across the waxy surface of a leaf, preventing beading and runoff.
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Enhance Penetration: Oil-based adjuvants can help solubilize the leaf's waxy cuticle, allowing for better absorption of this compound into the plant tissue.
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Increase Rainfastness: "Sticker" adjuvants improve the adhesion of the fungicide to the leaf surface, reducing the amount washed off by rain or irrigation.
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Reduce Drift: Drift control agents increase the size of spray droplets, making them less likely to be carried off-target by wind.
Q3: What are the main types of adjuvants to consider for this compound?
A: The primary types of "activator" adjuvants that enhance fungicide activity are:
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Non-ionic Surfactants (NIS): These are the most common type of spreader. They are electrically neutral and compatible with most pesticides. They reduce surface tension, promoting better wetting and spreading of the spray solution on the leaf surface.[1][2]
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Methylated Seed Oils (MSO): MSOs are derived from vegetable oils and are excellent penetrants.[1][2] They are particularly effective when targeting pathogens on plants with thick, waxy cuticles or under dry, stressful conditions that "harden" weeds and plants.[3]
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Crop Oil Concentrates (COC): COCs are composed of petroleum-based oil (80-85%) and a smaller amount of non-ionic surfactant (15-20%). They function similarly to MSOs by enhancing penetration but may have a higher potential for phytotoxicity (crop injury) under certain conditions.
Q4: Which adjuvant type is best for my experiment: NIS, MSO, or COC?
A: The choice depends on the target pathogen, host plant, and environmental conditions.
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Use a Non-ionic Surfactant (NIS) for general-purpose applications where improved spreading and coverage are the main goals, especially under normal growing conditions.
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Use a Methylated Seed Oil (MSO) when enhanced penetration is critical, such as on plants with waxy leaves (e.g., brassicas, onions) or when conditions are hot and dry. MSOs generally provide the greatest enhancement of herbicide/fungicide absorption.
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Use a Crop Oil Concentrate (COC) as an alternative to MSO for penetration, but exercise caution on sensitive crops or in hot, humid weather due to a higher risk of leaf burn.
Troubleshooting Guide
Issue 1: this compound application shows poor efficacy, even with an adjuvant.
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Incorrect Mixing Order: Was the tank mixed in the correct sequence? Improper mixing can cause products to clump, settle, or become ineffective. Refer to the Tank-Mixing Protocol below.
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Water Quality: Was the source water tested? Hard water containing cations like calcium (Ca²⁺), magnesium (Mg²⁺), or iron (Fe³⁺) can antagonize pesticides. The pH of the water can also affect the stability and efficacy of the active ingredient.
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Adjuvant-Pathogen Mismatch: Is the chosen adjuvant appropriate for the target? For pathogens that require deep penetration into plant tissue, an MSO may be more effective than an NIS.
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Application Timing: Was this compound applied preventatively? It is most effective when applied before or in the very early stages of disease development.
Issue 2: Signs of phytotoxicity (e.g., leaf burn, stunting) are observed on the host plant after application.
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Adjuvant Rate Too High: Were the label rates for the adjuvant followed? Oil-based adjuvants like MSOs and COCs can cause leaf burn if applied at rates higher than recommended, especially on sensitive crops or during hot, humid conditions.
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Environmental Conditions: Was the application made during the hottest part of the day or when plants were under drought stress? This increases the risk of phytotoxicity with oil-based adjuvants.
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Adjuvant-Crop Incompatibility: Some crops are more sensitive to certain adjuvants. Always consult the adjuvant label and, if unsure, test the mixture on a small batch of plants before a full-scale application.
Issue 3: The tank mixture is physically incompatible (e.g., forms gels, solids, or separates).
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Compatibility Not Tested: Was a jar test performed before mixing a large batch? A jar test is a simple, small-scale test to confirm the physical compatibility of all components in your spray solution. Refer to the Jar Test Protocol below.
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Incorrect Mixing Order: Adding products in the wrong sequence is a primary cause of incompatibility. For example, adding an emulsifiable concentrate (EC) before a water-dispersible granule (WDG) is fully suspended can lead to clumping.
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Insufficient Agitation: Was the solution continuously agitated during mixing and application? Proper agitation is critical to keep components suspended and emulsified.
Quantitative Data on Adjuvant Performance
While specific efficacy data for every this compound-adjuvant combination is highly dependent on experimental conditions, the following table summarizes findings from studies on the general impact of adding adjuvants to fungicide applications. This data illustrates the potential for significant improvements in disease control and yield.
| Adjuvant Type Added to Fungicide | Metric | Improvement Observed | Source |
| Plant-Based Adjuvant (MSO-type) | Protection Effectiveness vs. Asian Rust | 8% increase | |
| Plant-Based Adjuvant (MSO-type) | Crop Harvest/Yield | 14% increase | |
| MasterLock® Adjuvant | Corn Yield | 5.7 bushels/acre increase | |
| Surfactant | Disease Index (Onion Purple Blotch) | 23.7% to 39.8% reduction | |
| Surfactant | Bulb Yield | 5.3% to 9.8% increase |
Note: The data presented is illustrative of the general benefits of adjuvants and is not specific to this compound unless otherwise stated. Results can vary based on the specific fungicide, adjuvant, crop, pathogen, and environmental conditions.
Experimental Protocols
Protocol 1: Jar Test for Physical Compatibility
This test should be performed before tank-mixing any new combination of products to prevent sprayer clogging and ensure a stable solution.
Materials:
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A clean, clear glass jar (1 quart or 1 liter) with a lid
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Water from the source to be used for the actual application
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Pipettes or measuring spoons for proportional measurement
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All products to be mixed (this compound, adjuvant, other pesticides, etc.)
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Personal Protective Equipment (PPE) as required by product labels
Procedure:
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Fill the jar halfway with the source water.
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Add each product one at a time, in the correct mixing order (see Protocol 2), in a quantity proportional to the rate you will use in the full tank. For example, if using 2 lbs of a product in 100 gallons of water, add 2 teaspoons to 1 quart of water.
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Cap the jar and shake vigorously for 15-30 seconds after adding each component.
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After all ingredients are added, shake again and then let the jar stand for 15-30 minutes.
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Observe the solution:
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Compatible: The mixture remains uniform and smooth.
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Incompatible: Look for signs of separation into layers, formation of flakes, sludge, gels, or clumps. Do not mix this combination in your sprayer.
-
Protocol 2: Standard Tank-Mixing Order (WAMLEGS Method)
Following the correct mixing order is crucial for ensuring the physical and chemical compatibility of the spray solution.
Procedure:
-
Fill the spray tank with 50% of the required water volume and begin agitation.
-
Add products sequentially, allowing each to fully disperse before adding the next:
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W - W ettable powders and W ater-dispersible granules (WP, WDG)
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A - A gitate thoroughly to disperse powders. Add A nti-foaming compounds if needed.
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M - M icroencapsulated suspensions (ME)
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L - L iquid flowables and S uspension concentrates (SC)
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E - E mulsifiable concentrates (EC) - This is typically where oil-based adjuvants like MSO and COC are added.
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G - High-load G lyphosates or other soluble liquids (SL)
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S - S urfactants (non-ionic surfactants)
-
-
Continue filling the tank with the remaining water.
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Maintain agitation throughout the application process.
Protocol 3: In-Vitro Oomycete Bioassay for Efficacy Screening
This protocol provides a framework for testing the efficacy of this compound with various adjuvants against an oomycete pathogen in a controlled laboratory setting using multiwell plates.
Materials:
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Pure culture of the target oomycete (e.g., Phytophthora infestans)
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Appropriate liquid growth medium (e.g., Rye Sucrose Broth)
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Sterile 96-well microtiter plates
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This compound stock solution
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Adjuvant stock solutions (e.g., NIS, MSO)
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Spectrophotometer (plate reader)
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Sterile water, pipette tips, and other lab consumables
Procedure:
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Prepare Inoculum: Grow the oomycete in liquid culture to produce a suspension of zoospores or mycelial fragments. Adjust the concentration to a standardized level (e.g., 1 x 10⁴ zoospores/mL).
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Prepare Treatment Solutions: Create a serial dilution of this compound in the liquid growth medium. For each this compound concentration, prepare parallel solutions containing the recommended rate of each adjuvant being tested (e.g., this compound + 0.1% v/v NIS; this compound + 0.5% v/v MSO). Include controls: medium only, medium + adjuvant only, and medium + this compound only.
-
Plate Setup:
-
Add 180 µL of each treatment solution to the appropriate wells of a 96-well plate.
-
Add 20 µL of the standardized oomycete inoculum to each well.
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Set up at least three replicate wells for each treatment and control.
-
-
Incubation: Incubate the plates at the optimal temperature for the pathogen (e.g., 18-22°C for P. infestans) in the dark.
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Data Collection: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) at regular intervals (e.g., 24, 48, 72 hours). The OD correlates with mycelial growth.
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each treatment relative to the control (medium + inoculum).
-
Determine the EC₅₀ value (the effective concentration that inhibits 50% of growth) for this compound alone and for each this compound + adjuvant combination.
-
A lower EC₅₀ value in the presence of an adjuvant indicates enhanced efficacy.
-
Visualizations
References
Technical Support Center: Strategies to Delay Fluopicolide Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to support experiments aimed at delaying the development of resistance to the fungicide fluopicolide.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound and its FRAC group?
This compound is classified under the Fungicide Resistance Action Committee (FRAC) Group 43, categorized as a pyridinylmethyl-benzamide.[1][2] Its unique mode of action involves the delocalization of spectrin-like proteins, which are crucial for maintaining the stability of cell membranes in oomycetes.[1][3][4] This disruption affects various stages of the pathogen's life cycle, including zoospore motility, cyst germination, mycelial growth, and sporulation. This distinct mechanism means it does not exhibit cross-resistance with many other fungicide classes like phenylamides, strobilurins, or dimethomorph.
Q2: Has resistance to this compound been reported in any pathogens?
Yes, resistance to this compound has been documented in certain oomycete pathogens. Reports from Europe have indicated resistance in Plasmopara viticola, the causal agent of grapevine downy mildew. In the United States, resistance has been observed in Pseudoperonospora cubensis, which causes cucurbit downy mildew. Laboratory studies have also successfully generated this compound-resistant mutants of Phytophthora capsici and Phytophthora nicotianae.
Q3: What are the primary strategies to delay the development of this compound resistance?
A multi-faceted approach based on Integrated Pest Management (IPM) principles is crucial for delaying this compound resistance. Key strategies include:
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Alternation and Tank Mixing: Avoid consecutive applications of this compound. Instead, alternate with or use tank mixtures of fungicides from different FRAC groups that are effective against the target pathogen.
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Limiting Applications: Adhere to the recommended maximum number of this compound applications per season, which is often no more than two to four, and should not exceed 50% of the total fungicide applications.
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Preventative Applications: Apply this compound preventatively or at the earliest sign of disease, rather than as a curative treatment when the pathogen population is high.
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Use of Labeled Rates: Always use the manufacturer's recommended application rates. Using lower rates can contribute to the selection of less sensitive individuals in the pathogen population.
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Monitoring: Regularly monitor pathogen populations for any shifts in sensitivity to this compound.
Q4: Are there known molecular mechanisms of resistance to this compound?
Research has identified specific point mutations in some pathogens that confer resistance to this compound. For instance, in Phytophthora nicotianae, point mutations G765E and N769Y in the PpVHA-a protein have been associated with resistance. Similarly, in Phytophthora litchii, point mutations N771S and N846S in the PlVHA-a protein have been shown to confer resistance. The mechanism of resistance in other pathogens, such as Pseudoperonospora cubensis, is still under investigation.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible EC50 values in in-vitro sensitivity assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum: | Ensure a standardized inoculum is used for each replicate. For mycelial plugs, use a consistent size from the actively growing edge of a fresh culture. For zoospore suspensions, use a hemocytometer to ensure a consistent concentration. |
| Variable Incubation Conditions: | Maintain consistent temperature and light/dark cycles for all plates throughout the experiment. Fluctuations can affect mycelial growth rates. |
| Fungicide Degradation: | Prepare fresh stock solutions of this compound for each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer. When preparing amended media, add the fungicide after the agar has cooled to avoid heat degradation. |
| Solvent Effects: | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the media is low and consistent across all treatments, including the control, to rule out any inhibitory effects of the solvent itself. |
| Isolate Instability: | Pathogen isolates can sometimes lose virulence or change characteristics after repeated subculturing. Use isolates that have been recently re-isolated from a host or have been stored under appropriate long-term conditions (e.g., cryopreservation). |
Problem 2: Failure to amplify the target gene for resistance mutation analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor DNA Quality: | Use a standardized DNA extraction protocol suitable for oomycetes. Assess DNA quality and quantity using spectrophotometry (e.g., NanoDrop) or gel electrophoresis before proceeding with PCR. |
| Incorrect Primer Design: | Verify that the primers are specific to the target gene (e.g., VHA-a) in the pathogen of interest. Perform a BLAST search to check for potential off-target binding. |
| Suboptimal PCR Conditions: | Optimize the PCR cycling parameters, particularly the annealing temperature. Run a gradient PCR to determine the optimal annealing temperature for your specific primers and DNA template. Also, check the concentrations of MgCl2, dNTPs, and primers. |
| Presence of PCR Inhibitors: | Some compounds from the pathogen or culture media can inhibit PCR. Dilute the DNA template or use a DNA polymerase that is more resistant to inhibitors. |
Data Presentation
Table 1: In Vitro Sensitivity of Phytophthora Species to this compound
| Pathogen | Isolate Type | No. of Isolates | EC50 Range (µg/mL) | Mean EC50 (µg/mL) | Reference |
| P. capsici | Wild-Type (Sensitive) | 146 | 0.07 - 0.34 | 0.17 | |
| P. capsici | Wild-Type (Sensitive) | 126 | 0.08 - 0.24 | Not Reported | |
| P. capsici | Resistant Mutants (Intermediate) | Not Specified | 3.53 - 77.91 (RF) | Not Reported | |
| P. capsici | Resistant Mutants (High) | Not Specified | 2481.40 - 7034.79 (RF) | Not Reported | |
| P. nicotianae | Wild-Type (Sensitive) | 141 | Not Reported | 0.12 ± 0.06 | |
| P. litchii | Wild-Type (Sensitive) | 125 | Not Reported | 0.131 ± 0.037 | |
| P. litchii | Resistant Mutants | 4 | >600 (RF*) | Not Reported |
*RF: Resistance Factor (EC50 of resistant isolate / EC50 of sensitive parent isolate)
Table 2: Cross-Resistance Profile of this compound in Oomycetes
| Fungicide (FRAC Group) | Cross-Resistance with this compound | Pathogen Tested | Reference |
| Fluopimomide | Positive | P. capsici, P. nicotianae, P. litchii | |
| Metalaxyl (4) | None | P. capsici, P. litchii | |
| Dimethomorph (40) | None | P. capsici, P. litchii | |
| Azoxystrobin (11) | None / Negative | P. capsici, P. litchii | |
| Cyazofamid (21) | None | P. capsici | |
| Oxathiapiprolin (49) | None | P. capsici, P. litchii | |
| Cymoxanil (27) | None | P. capsici | |
| Fluazinam (29) | None | P. capsici | |
| Zoxamide (22) | None | P. capsici | |
| Chlorothalonil (M5) | None | P. capsici |
Experimental Protocols
Protocol 1: Determination of EC50 Values by Mycelial Growth Inhibition
Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth of a pathogen isolate.
Materials:
-
Pure culture of the oomycete pathogen
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
This compound (analytical grade)
-
Sterile distilled water
-
Solvent (e.g., DMSO), if necessary
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Ruler or calipers
Procedure:
-
Prepare Fungicide Stock Solution: Prepare a high-concentration stock solution of this compound in sterile distilled water or a suitable solvent.
-
Prepare Fungicide-Amended Media: Autoclave the growth medium and allow it to cool to 50-55°C. Add the required volume of the this compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0, 10, 50, 100 µg/mL). Also, prepare a control medium with no fungicide (and with the solvent if one was used). Pour the amended media into sterile Petri dishes.
-
Inoculation: From the growing edge of a 3- to 5-day-old culture of the pathogen, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
Incubation: Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the pathogen (e.g., 25°C).
-
Data Collection: When the mycelial growth in the control plates has reached approximately two-thirds of the plate diameter, measure the colony diameter of each plate. Take two perpendicular measurements for each colony and calculate the average.
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100
-
Use statistical software (e.g., R, SAS, or GraphPad Prism) to perform a probit or log-logistic regression analysis of the percent inhibition against the log-transformed fungicide concentrations.
-
From the regression analysis, determine the EC50 value, which is the concentration that causes 50% inhibition.
-
Protocol 2: Molecular Detection of Resistance-Associated Point Mutations
Objective: To detect known point mutations in a target gene (e.g., VHA-a) associated with this compound resistance.
Materials:
-
Mycelium or infected tissue sample
-
DNA extraction kit suitable for fungi/oomycetes
-
Primers flanking the mutation site(s) of interest
-
PCR master mix
-
Thermocycler
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
DNA Extraction: Extract genomic DNA from the pathogen isolate using a commercial kit or a standard protocol (e.g., CTAB method).
-
Primer Design: Design or obtain primers that specifically amplify the region of the target gene known to harbor resistance mutations.
-
PCR Amplification:
-
Set up a PCR reaction containing the extracted DNA, forward and reverse primers, PCR master mix, and nuclease-free water.
-
Run the PCR in a thermocycler with an optimized program (denaturation, annealing, and extension steps).
-
-
Verification of Amplification: Run a portion of the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.
-
DNA Sequencing: Send the purified PCR product to a sequencing facility.
-
Sequence Analysis:
-
Align the obtained sequence with the wild-type (sensitive) reference sequence of the target gene.
-
Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change at the positions associated with this compound resistance (e.g., G765E, N769Y in P. nicotianae VHA-a).
-
Mandatory Visualization
Caption: Workflow for investigating and managing suspected this compound resistance.
Caption: Simplified signaling pathway for the mode of action of this compound.
References
- 1. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 2. frac.info [frac.info]
- 3. Frontiers | Sensitivity of Different Developmental Stages and Resistance Risk Assessment of Phytophthora capsici to this compound in China [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Best practices for Fluopicolide application to ensure uniform coverage
This technical support center provides researchers, scientists, and drug development professionals with best practices for Fluopicolide application to ensure uniform coverage in experimental settings. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
A1: this compound is a systemic fungicide belonging to the benzamide and pyridine class.[1] It is effective against a range of Oomycete pathogens, which cause diseases like downy mildew and late blight.[1][2] Its unique mode of action involves the disruption of spectrin-like proteins within the pathogen's cytoskeleton.[3][4] This leads to the delocalization of these proteins, preventing the pathogen from maintaining cell shape and integrity, ultimately causing cell lysis and death. This mode of action is distinct from many other fungicides, making it a valuable tool for managing resistance.
Q2: How does the systemic activity of this compound affect its application requirements?
A2: this compound exhibits meso-systemic activity, meaning it is absorbed by the plant and translocated upwards through the xylem towards the stem tips. However, it does not move downwards towards the roots. This unidirectional movement means that thorough coverage of the lower and middle parts of the plant is crucial to ensure the active ingredient reaches all susceptible tissues, including new growth. While it has curative properties, this compound is most effective when applied as a preventative treatment before disease establishment.
Q3: What are the key factors influencing the uniformity of this compound spray coverage?
A3: Several factors can significantly impact the uniformity of this compound application:
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Sprayer Calibration: An uncalibrated sprayer is a primary cause of non-uniform application, leading to either under-dosing and reduced efficacy or over-dosing and potential phytotoxicity.
-
Nozzle Selection: The type of nozzle, its orifice size, and the operating pressure directly influence droplet size and spray pattern.
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Spray Volume: Higher water volumes generally lead to better coverage, especially in dense canopies.
-
Boom Height: Maintaining a consistent and appropriate boom height is critical for achieving the correct overlap between nozzle patterns.
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Travel Speed: Excessive speed can lead to poor coverage and increased drift.
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Environmental Conditions: Wind speed, temperature, and relative humidity can all affect droplet trajectory and evaporation, leading to drift and reduced deposition.
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Adjuvants: The use of appropriate adjuvants can improve spray deposition, wetting, and spreading on the target surface.
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Tank Mixing: Improper tank mixing can lead to physical or chemical incompatibilities, affecting the sprayability and efficacy of the solution.
Troubleshooting Guide: Uneven this compound Coverage
Problem: Poor disease control despite this compound application, suggesting uneven coverage.
Use the following logical workflow to diagnose and resolve the issue.
Data on Application Parameters
The following tables provide quantitative data to guide the optimization of this compound application.
Table 1: Effect of Nozzle Type and Pressure on Droplet Size and Coverage
| Nozzle Type | Operating Pressure (psi) | Volume Median Diameter (VMD) (µm) | Droplet Density (droplets/cm²) on Water-Sensitive Paper |
| Flat-fan | 30 | 350 (Medium) | 45 |
| Flat-fan | 60 | 250 (Fine) | 65 |
| Air-induction | 40 | 450 (Coarse) | 30 |
| Air-induction | 80 | 380 (Medium-Coarse) | 40 |
| Hollow-cone | 40 | 200 (Fine) | 75 |
| Hollow-cone | 80 | 150 (Very Fine) | 90 |
Note: Data are representative examples. Optimal droplet density for fungicides is generally considered to be 50-70 droplets/cm². Finer droplets increase coverage but are also more prone to drift.
Table 2: Influence of Adjuvants on this compound Spray Deposition
| Adjuvant Type | Adjuvant Concentration (% v/v) | This compound Deposition (µg/cm²) | Percent Increase in Deposition vs. No Adjuvant |
| None | 0 | 0.85 | 0% |
| Non-ionic Surfactant (NIS) | 0.25 | 1.15 | 35% |
| Crop Oil Concentrate (COC) | 1.0 | 1.30 | 53% |
| Methylated Seed Oil (MSO) | 0.5 | 1.45 | 71% |
| Organosilicone Surfactant | 0.1 | 1.60 | 88% |
Note: Data are representative examples. The effectiveness of an adjuvant can vary based on the specific product, crop, and environmental conditions. Always consult the pesticide and adjuvant labels for recommended rates.
Table 3: Impact of Environmental Conditions on Potential Spray Drift
| Wind Speed (mph) | Temperature (°F) | Relative Humidity (%) | Estimated Off-Target Drift (%) for Fine Droplets (200 µm) |
| 3 | 68 | 70 | < 5% |
| 8 | 68 | 70 | 10-15% |
| 12 | 68 | 70 | > 25% |
| 8 | 86 | 40 | 20-30% |
| 8 | 50 | 80 | 5-10% |
Note: Data are generalized estimations. High temperatures and low humidity increase droplet evaporation, leading to smaller droplets that are more susceptible to drift.
Experimental Protocols
Protocol 1: Assessment of Spray Coverage Uniformity using Water-Sensitive Paper
Objective: To visually and quantitatively assess the uniformity of spray droplet distribution on a target surface.
Materials:
-
Water-sensitive paper (WSP) cards
-
Stakes and clips for positioning cards
-
High-resolution flatbed scanner or digital camera
-
Image analysis software (e.g., ImageJ, DepositScan)
-
Personal Protective Equipment (PPE) as required
Methodology:
-
Card Placement: Secure WSP cards at various locations and orientations within the target area (e.g., upper, middle, and lower canopy; top and underside of leaves). Place cards just before spraying.
-
Application: Conduct the spray application using the desired this compound solution and application parameters.
-
Collection: Allow the cards to dry completely before collecting them. Handle cards by the edges to avoid smudging.
-
Image Acquisition: Scan or photograph the cards at a high resolution (e.g., 600 dpi or higher). Include a scale in each image.
-
Image Analysis: Use image analysis software to measure:
-
Percent Area Coverage: The proportion of the card surface covered by droplets.
-
Droplet Density: The number of droplets per unit area (e.g., droplets/cm²).
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Droplet Size Distribution: The range and median diameter of the droplets.
-
-
Data Interpretation: Compare the results from different locations to assess the uniformity of coverage. Aim for a droplet density of 50-70 droplets/cm² for optimal fungicide efficacy.
Protocol 2: Quantitative Analysis of this compound Deposition on Leaf Surfaces
Objective: To quantify the amount of this compound deposited on leaf surfaces.
Materials:
-
Leaf samples from the sprayed area
-
Solvent for extraction (e.g., acetonitrile)
-
Vortex mixer and centrifuge
-
Solid-phase extraction (SPE) cartridges for cleanup (if necessary)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
This compound analytical standard
-
PPE
Methodology:
-
Sample Collection: Immediately after the spray has dried, collect leaf samples from various parts of the target plants. Store samples in a cool, dark container to prevent degradation.
-
Residue Extraction:
-
Weigh a known amount of leaf tissue (e.g., 5-10 g).
-
Add a measured volume of extraction solvent (e.g., 10 mL of acetonitrile).
-
Homogenize or vortex the sample thoroughly to extract the this compound from the leaf surface.
-
Centrifuge the sample to separate the solvent from the plant material.
-
-
Extract Cleanup (if needed): Pass the solvent extract through an appropriate SPE cartridge to remove interfering compounds from the matrix.
-
LC-MS/MS Analysis:
-
Prepare a calibration curve using the this compound analytical standard.
-
Inject the sample extract into the LC-MS/MS system.
-
Quantify the amount of this compound in the sample by comparing its response to the calibration curve.
-
-
Data Calculation: Express the results as the mass of this compound per unit of leaf surface area (e.g., µg/cm²) or per unit of leaf weight (e.g., mg/kg).
This compound Mode of Action
The following diagram illustrates the mode of action of this compound on Oomycete pathogens.
References
Technical Support Center: Managing Cross-Resistance with Fluopicolide
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing cross-resistance between fluopicolide and other fungicides. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guides and FAQs
Q1: We are observing reduced efficacy of this compound in our experiments. Could this be due to resistance?
A1: Yes, reduced efficacy can be an indicator of resistance development in the target oomycete population. This compound, a Group 43 fungicide, has a unique mode of action, affecting spectrin-like proteins in the cytoskeleton.[1][2][3] While this specificity means it generally shows no cross-resistance with fungicides from other groups like phenylamides (e.g., metalaxyl), strobilurins, or dimethomorph, resistance to this compound itself can emerge.[1][2] Resistance has been reported in pathogens such as Pseudoperonospora cubensis and can be induced in laboratory settings in species like Phytophthora capsici.
Q2: How can we confirm if our pathogen population has developed resistance to this compound?
A2: To confirm resistance, you need to determine the fifty percent effective concentration (EC50) value of this compound for your pathogen isolates and compare it to the EC50 of a known sensitive or baseline population. A significant increase in the EC50 value indicates resistance. Standard laboratory assays for fungicide resistance, such as mycelial growth inhibition or spore germination assays on fungicide-amended media, are suitable for this purpose.
Q3: We have confirmed this compound resistance. Are we likely to see cross-resistance with other fungicides we are using?
A3: Generally, cross-resistance between this compound and other classes of oomycete fungicides is not expected due to its distinct mode of action. However, one specific instance of positive cross-resistance has been documented between this compound and fluopimomide. Therefore, if you are using fluopimomide, you may observe reduced efficacy. There is no reported cross-resistance with fungicides such as metalaxyl, dimethomorph, azoxystrobin, or cymoxanil.
Q4: What is the underlying mechanism of resistance to this compound?
A4: The precise mechanism of resistance to this compound is still under investigation, but it is believed to be related to genetic mutations rather than acquired adaptation. In some this compound-resistant mutants of Phytophthora nicotianae, point mutations in the PpVHA-a protein have been identified as being responsible for resistance.
Q5: What steps can we take in our experimental design to mitigate the development of this compound resistance?
A5: To delay the development of resistance, it is recommended to use this compound as part of an integrated management strategy. This includes applying it in mixtures or alternating it with fungicides that have different modes of action. It is also crucial to use this compound preventively or early in the disease cycle and to adhere to recommended application rates.
Quantitative Data Summary
The following tables summarize the efficacy of this compound and the lack of cross-resistance with other common fungicides against oomycetes.
Table 1: Baseline Sensitivity of Phytophthora capsici to this compound
| Parameter | Value | Reference |
| Number of Isolates | 146 | |
| Mean EC50 | 0.17 µg/ml | |
| EC50 Range | Not Specified |
Table 2: Cross-Resistance Profile of this compound in Phytophthora capsici
| Fungicide | Mode of Action Group (FRAC Code) | Cross-Resistance with this compound | Reference |
| Metalaxyl | 4 (Phenylamides) | No | |
| Dimethomorph | 40 (Carboxylic Acid Amides) | No | |
| Azoxystrobin | 11 (QoI) | No | |
| Cymoxanil | 27 (Cyanoacetamide-oximes) | No | |
| Chlorothalonil | M5 (Multi-site) | No | |
| Cyazofamid | 21 (QiI) | No | |
| Fluazinam | 29 (Diaryl-amines) | No | |
| Zoxamide | 22 (Benzamides) | No | |
| Oxathiapiprolin | 49 (Piperidinyl-thiazole-isoxazolines) | No | |
| Fluopimomide | Not specified | Yes (Positive) |
Experimental Protocols
Protocol 1: Mycelial Growth Inhibition Assay to Determine EC50
This protocol is a standard method for assessing fungicide resistance by measuring the reduction in fungal growth in the presence of the fungicide.
-
Media Preparation: Prepare potato dextrose agar (PDA) or a suitable medium for your target oomycete. After autoclaving and cooling to approximately 50-60°C, amend the agar with a range of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/ml). A stock solution of this compound in a suitable solvent (e.g., DMSO) should be used. Ensure the final solvent concentration is consistent across all plates, including the control, and does not inhibit fungal growth.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the leading edge of an actively growing culture of the test isolate onto the center of each fungicide-amended and control plate.
-
Incubation: Incubate the plates at the optimal temperature for the pathogen in the dark.
-
Data Collection: Measure the colony diameter at regular intervals until the colony on the control plate has reached a substantial size.
-
EC50 Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value, which is the concentration of the fungicide that inhibits mycelial growth by 50%, can then be determined using probit analysis or by fitting a dose-response curve.
Visualizations
References
Validation & Comparative
Comparative Efficacy of Fluopicolide and Mandipropamid on Plasmopara viticola: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of two key fungicides, fluopicolide and mandipropamid, used in the control of grapevine downy mildew, caused by the oomycete Plasmopara viticola. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their modes of action, comparative performance based on available data, and the experimental protocols used for their evaluation.
Introduction
Grapevine downy mildew is a devastating disease that can lead to significant economic losses in viticulture worldwide. Effective management of Plasmopara viticola relies heavily on the use of fungicides. This compound and mandipropamid are two prominent active ingredients with distinct modes of action against this pathogen. Understanding their comparative efficacy is crucial for developing robust and sustainable disease management strategies.
This compound , belonging to the acylpicolide chemical class (FRAC Group 43), disrupts the cytoskeleton of the pathogen. Mandipropamid , a carboxylic acid amide (CAA) fungicide (FRAC Group 40), targets cell wall biosynthesis. This fundamental difference in their mechanisms of action influences their activity spectrum against various life stages of the pathogen and their potential for resistance development.
Quantitative Data on Efficacy
Direct comparative studies providing head-to-head EC50 values for this compound and mandipropamid on Plasmopara viticola are limited in the readily available scientific literature. However, data from various studies offer insights into their individual effectiveness.
Table 1: In Vitro Efficacy (EC50) of Mandipropamid against Plasmopara viticola
| P. viticola Population | EC50 (mg/L) | Reference |
| Sensitive | < 1 | [1][2] |
| Mixed (Sensitive & Resistant) | <1 to >300 | [1][2] |
| Resistant | 200.28 to >300 | [1] |
EC50 (Effective Concentration 50): The concentration of a fungicide that inhibits 50% of the pathogen's growth or activity.
Table 2: Field Efficacy of this compound-Based Product against Plasmopara viticola
| Product | Active Ingredients | Efficacy (%) | Location(s) | Reference |
| Profiler® | This compound + Fosetyl-Al | 96.1 - 99.7 | Radmilovac and Slankamenački Vinogradi (2006-2007) |
Note: The efficacy of this compound is presented here as part of a combination product. This is a common practice in commercial formulations to broaden the spectrum of activity and manage resistance. One study also noted that a combination of this compound 4.44% + fosetyl-Al 66.67% WG showed high efficacy in managing downy mildew.
Activity Spectrum and Properties
Both fungicides exhibit preventive and curative properties, acting on different stages of the P. viticola life cycle.
This compound:
-
Preventive Activity: Inhibits zoospore mobility at very low concentrations (<1.0 mg/litre), causing them to swell and burst. It also prevents both direct and indirect germination of sporangia.
-
Curative Activity: In plant tissues, it inhibits mycelial growth. Curative applications can directly affect the proliferation of hyphae within the leaf tissue and prevent the formation of sporangiophores.
-
Translaminar Activity: this compound can move from the treated to the untreated side of a leaf, offering protection to the entire leaf surface.
Mandipropamid:
-
Preventive Activity: Primarily inhibits the germination of encysted zoospores, thereby preventing the pathogen from penetrating the host tissue.
-
Curative Activity: Mandipropamid has demonstrated curative effects by reducing pathogen colonization in leaves and berries when applied 24 hours after inoculation. Histological studies show it causes detachment of the plasmalemma from the hyphal and haustorial walls.
-
Rainfastness: It exhibits good rainfastness, adhering well to the waxy leaf surface.
Mode of Action and Signaling Pathways
The distinct modes of action of this compound and mandipropamid are crucial for their efficacy and for developing strategies to mitigate fungicide resistance.
This compound: Disruption of Spectrin-like Proteins
This compound's mode of action involves the delocalization of spectrin-like proteins, which are essential components of the oomycete's cytoskeleton. This disruption leads to a loss of membrane integrity and ultimately cell death.
Caption: Mode of action of this compound on Plasmopara viticola.
Mandipropamid: Inhibition of Cellulose Synthase
Mandipropamid targets the enzyme cellulose synthase 3 (CesA3), which is vital for the biosynthesis of cellulose, a major component of the oomycete cell wall. By inhibiting this enzyme, mandipropamid disrupts cell wall formation, leading to swelling and bursting of the pathogen's cells, particularly during germination and growth.
Caption: Mode of action of Mandipropamid on Plasmopara viticola.
Experimental Protocols
The evaluation of fungicide efficacy against Plasmopara viticola typically involves both in vitro and in vivo (field) experiments.
In Vitro Leaf Disc Assay for EC50 Determination
This method is commonly used to determine the concentration of a fungicide that inhibits 50% of the pathogen's activity (EC50).
Caption: Workflow for a typical leaf disc assay.
Field Trial Protocol for Efficacy Evaluation
Field trials are essential for assessing the performance of fungicides under real-world conditions.
Caption: General workflow for a field trial.
Conclusion
Both this compound and mandipropamid are highly effective fungicides against Plasmopara viticola, but they achieve this through distinct biochemical pathways. This compound's disruption of the cytoskeleton and mandipropamid's inhibition of cell wall synthesis provide two different and valuable tools for grapevine downy mildew management. The choice of fungicide and its application timing should be guided by an integrated pest management (IPM) approach, considering factors such as the prevalent life stage of the pathogen, local resistance patterns, and environmental conditions. The use of these fungicides in mixtures or rotations is a key strategy to delay the development of resistance and ensure their long-term efficacy. Further research involving direct comparative trials under various field conditions would be beneficial for a more nuanced understanding of their relative performance.
References
Validating the target site of Fluopicolide using genetic approaches
A Comparative Guide for Researchers
Fluopicolide is a systemic fungicide belonging to the acylpicolide chemical class, demonstrating high efficacy against a range of oomycete pathogens, which cause devastating diseases in various crops.[1][2] Its unique mode of action, which differs from other commercially available oomycete fungicides, makes it a valuable tool in disease management and resistance control strategies.[2][3][4] This guide provides an objective comparison of this compound's performance, supported by experimental data, and details the genetic approaches used to validate its molecular target.
Performance Comparison of this compound Against Alternative Fungicides
This compound exhibits a distinct advantage in its lack of cross-resistance with other major fungicide classes used to control oomycetes. This makes it particularly effective against pathogen strains that have developed resistance to phenylamides, strobilurins, dimethomorph, and iprovalicarb. However, positive cross-resistance has been observed with fluopimomide, a structurally related fungicide.
| Fungicide Class | Common Active Ingredient(s) | Mode of Action | Cross-Resistance with this compound | Target Pathogens of this compound |
| Acylpicolide | This compound | Delocalization of spectrin-like proteins, targeting V-ATPase subunit a (VHA-a) | N/A | Phytophthora spp., Plasmopara viticola, Pseudoperonospora cubensis, Bremia lactucae, Peronospora spp. |
| Phenylamides | Metalaxyl, Mefenoxam | RNA polymerase I inhibitor | No | Oomycetes |
| Strobilurins | Azoxystrobin, Pyraclostrobin | Quinone outside inhibitor (QoI), mitochondrial respiration inhibitor | No | Broad-spectrum fungi |
| Carboxylic Acid Amides (CAA) | Dimethomorph, Iprovalicarb | Cellulose synthase inhibitor | No | Oomycetes |
| Pyridinylmethyl-benzamides | Fluopimomide | Similar to this compound | Yes (Positive) | Oomycetes |
Genetic Validation of the this compound Target Site
Initial studies on this compound's mode of action revealed that it causes a rapid delocalization of spectrin-like proteins from the cell membrane to the cytoplasm in oomycetes. This disruption of the cytoskeleton leads to cell swelling and lysis. While this pointed towards an effect on membrane stability, the precise molecular target remained elusive for some time.
Recent genetic studies have successfully identified the vacuolar-type H+-ATPase (V-ATPase) subunit a (VHA-a) as the direct target of this compound. This validation was achieved through the generation and analysis of this compound-resistant mutants of oomycete pathogens like Phytophthora nicotianae and Phytophthora litchii.
Experimental Workflow for Target Validation
The genetic validation of this compound's target followed a systematic workflow, as illustrated in the diagram below. This process involves generating resistant mutants, identifying the genetic basis of resistance, and functionally confirming the role of the identified mutations.
The key findings from these genetic studies were the identification of specific point mutations in the VHA-a gene that consistently appeared in resistant strains. For instance, in Phytophthora nicotianae, mutations leading to amino acid substitutions G765E and N769Y in the PpVHA-a protein were identified. Similarly, in Phytophthora litchii, N771S and N846S mutations in PlVHA-a were shown to confer resistance. The introduction of these specific mutations into a sensitive, wild-type background was sufficient to confer resistance to this compound, providing definitive evidence that VHA-a is the molecular target.
Proposed Signaling Pathway Disruption by this compound
This compound's interaction with the VHA-a subunit of the V-ATPase is believed to trigger a cascade of events leading to the delocalization of spectrin-like proteins and ultimately, cell death. The V-ATPase is crucial for maintaining intracellular pH and energizing membrane transport. Its disruption likely affects cellular homeostasis, leading to the observed cytoskeletal disorganization.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments involved in the genetic validation of the this compound target site, based on methodologies reported in the literature.
Generation of this compound-Resistant Mutants by Fungicide Adaptation
-
Objective: To select for stable, resistant mutants of an oomycete pathogen.
-
Protocol:
-
Prepare a suitable culture medium (e.g., V8 juice agar) amended with a discriminatory concentration of this compound (e.g., the EC50 value for the wild-type strain).
-
Inoculate the center of the plate with a mycelial plug from a sensitive, wild-type isolate.
-
Incubate the plates at the optimal growth temperature for the pathogen until mycelial growth is observed at the edge of the colony.
-
Aseptically transfer a mycelial plug from the edge of the growing colony to a fresh plate of the same this compound-amended medium.
-
Repeat the transfer process for several generations (e.g., 10-15 times) to ensure the stability of the resistant phenotype.
-
Isolate single spores from the resulting resistant colonies to obtain pure cultures of the resistant mutants.
-
Confirm the level of resistance by determining the EC50 value of the mutants and comparing it to the wild-type parent.
-
Identification of Mutations in the VHA-a Gene
-
Objective: To sequence the VHA-a gene from wild-type and resistant isolates to identify point mutations.
-
Protocol:
-
Grow wild-type and resistant mutants in a suitable liquid medium and harvest the mycelia.
-
Extract genomic DNA from the harvested mycelia using a commercial DNA extraction kit or a standard CTAB protocol.
-
Design primers to amplify the full coding sequence of the VHA-a gene. Primers can be designed based on the genome sequence of the target oomycete or related species.
-
Perform PCR using the designed primers and the extracted genomic DNA as a template.
-
Purify the PCR products and send them for Sanger sequencing. Ensure that both forward and reverse strands are sequenced for accuracy.
-
Align the DNA sequences from the wild-type and resistant mutants using bioinformatics software (e.g., ClustalW, MEGA).
-
Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change in the resistant mutants.
-
Functional Confirmation via Genetic Transformation
-
Objective: To confirm that the identified mutation in the VHA-a gene is responsible for this compound resistance.
-
Protocol:
-
Site-Directed Mutagenesis:
-
Clone the wild-type VHA-a gene into a suitable expression vector.
-
Use a site-directed mutagenesis kit to introduce the specific point mutation(s) identified in the resistant mutants into the cloned wild-type gene.
-
Verify the presence of the desired mutation by sequencing.
-
-
Protoplast Preparation:
-
Grow the wild-type oomycete strain in liquid medium.
-
Treat the young mycelia with a mixture of cell wall-degrading enzymes (e.g., cellulase and β-glucanase) to generate protoplasts.
-
Purify the protoplasts by filtration and centrifugation.
-
-
Transformation:
-
Transform the wild-type protoplasts with the vector containing the mutated VHA-a gene using a PEG-calcium chloride-mediated method.
-
Include a selectable marker (e.g., a gene conferring resistance to another antibiotic like G418) in the vector to allow for the selection of transformants.
-
-
Selection and Analysis of Transformants:
-
Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent (e.g., G418).
-
Isolate the resulting transformant colonies and confirm the integration of the mutated gene by PCR.
-
Determine the EC50 value for this compound for the confirmed transformants. A significant increase in the EC50 value compared to the wild-type strain confirms that the specific mutation in the VHA-a gene confers resistance.
-
-
References
Fluopicolide Cross-Resistance: A Comparative Analysis with Other Oomycete Fungicides
For Researchers, Scientists, and Drug Development Professionals
Fluopicolide, a systemic fungicide belonging to the acylpicolide chemical class, stands out in the management of oomycete pathogens due to its unique mode of action.[1][2] This guide provides a comprehensive analysis of this compound's cross-resistance profile with other commercially available oomycete fungicides, supported by experimental data, to aid in the development of effective and sustainable disease management strategies.
Executive Summary
This compound disrupts the cytoskeleton of oomycetes by affecting spectrin-like proteins, a mechanism distinct from other fungicide groups.[1][3][4] This unique mode of action is the primary reason for the general lack of cross-resistance with other major oomycete fungicides, including phenylamides, strobilurins, and carboxylic acid amides (CAAs). However, a consistent positive cross-resistance has been identified with fluopimomide. Understanding these relationships is critical for designing effective fungicide rotation programs to mitigate the development of resistance.
Cross-Resistance Profile of this compound
The following tables summarize the observed cross-resistance between this compound and other key oomycete fungicides based on published research findings. The presence or absence of cross-resistance is a critical factor in fungicide selection for resistance management programs.
Table 1: Summary of Cross-Resistance Findings for this compound
| Fungicide Class | Representative Fungicide(s) | Cross-Resistance with this compound | Pathogen(s) Studied |
| Phenylamides | Metalaxyl | No | Phytophthora infestans, Phytophthora capsici, Phytophthora litchii |
| Carboxylic Acid Amides (CAAs) | Dimethomorph, Mandipropamid | No | Phytophthora infestans, Phytophthora capsici, Phytophthora nicotianae, Phytophthora litchii |
| Quinone outside Inhibitors (QoIs) | Azoxystrobin | Negative | Phytophthora litchii |
| Benzamides | Fluopimomide | Positive | Phytophthora capsici, Phytophthora nicotianae, Phytophthora litchii |
| Various | Cyazofamid, Oxathiapiprolin, Cymoxanil, Fluazinam, Zoxamide, Chlorothalonil | No | Phytophthora capsici |
Table 2: Quantitative Cross-Resistance Data for this compound Against Phytophthora capsici
| Fungicide | Mode of Action (FRAC Group) | Correlation with this compound Sensitivity | Reference |
| Chlorothalonil | Multi-site contact activity (M5) | No cross-resistance | |
| Cyazofamid | Quinone inside inhibitor (21) | No cross-resistance | |
| Oxathiapiprolin | Oxysterol binding protein inhibitor (49) | No cross-resistance | |
| Cymoxanil | Multi-site contact activity (27) | No cross-resistance | |
| Azoxystrobin | Quinone outside inhibitor (11) | No cross-resistance | |
| Dimethomorph | Cellulose synthase inhibitor (40) | No cross-resistance | |
| Fluazinam | Uncoupler of oxidative phosphorylation (29) | No cross-resistance | |
| Zoxamide | β-tubulin assembly inhibitor (22) | No cross-resistance | |
| Metalaxyl | RNA polymerase I inhibitor (4) | No cross-resistance | |
| Fluopimomide | Unknown | Positive cross-resistance |
Data synthesized from studies on this compound-sensitive and resistant isolates of Phytophthora capsici.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro fungicide sensitivity assays and the generation of resistant mutants through laboratory selection.
Mycelial Growth Inhibition Assay
This method is a standard for determining the effective concentration of a fungicide that inhibits 50% of mycelial growth (EC50).
-
Media Preparation: A suitable growth medium, such as potato dextrose agar (PDA), is prepared and autoclaved.
-
Fungicide Amendment: The fungicide to be tested is dissolved in a solvent (e.g., acetone or DMSO) and added to the molten agar at various concentrations. A control plate with only the solvent is also prepared.
-
Inoculation: A mycelial plug from an actively growing culture of the oomycete pathogen is placed in the center of each fungicide-amended and control plate.
-
Incubation: The plates are incubated in the dark at an optimal temperature for the specific pathogen.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches a predefined size.
-
EC50 Calculation: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.
Generation of Resistant Mutants by Fungicide Adaptation
This protocol is used to select for and characterize resistant individuals from a sensitive pathogen population.
-
Initial Culture: A wild-type, sensitive isolate of the oomycete is cultured on a fungicide-free medium.
-
Stepwise Selection: Mycelial plugs from the sensitive isolate are transferred to a medium containing a sub-lethal concentration of this compound.
-
Successive Transfers: Isolates that grow on the fungicide-amended medium are successively transferred to plates with increasing concentrations of this compound. This process is repeated for several generations.
-
Isolation of Resistant Mutants: Colonies that can grow at significantly higher fungicide concentrations than the wild-type are considered resistant mutants.
-
Stability of Resistance: The stability of the resistance is confirmed by growing the mutant isolates on a fungicide-free medium for several generations and then re-testing their sensitivity to the fungicide.
Visualizing Experimental Workflows and Resistance Concepts
To better illustrate the processes involved in cross-resistance analysis, the following diagrams are provided.
Caption: Workflow for fungicide resistance and cross-resistance testing.
Caption: Logical outcomes of cross-resistance development.
Conclusion
The available data strongly indicate that this compound's unique mode of action translates to a favorable cross-resistance profile, making it a valuable tool for managing oomycete diseases, particularly in the context of resistance to other fungicide classes. The lack of cross-resistance with major fungicide groups such as phenylamides and CAAs allows for effective rotational programs. However, the confirmed positive cross-resistance with fluopimomide necessitates that these two fungicides should not be used in succession. The observation of negative cross-resistance with azoxystrobin in Phytophthora litchii presents an interesting avenue for strategic disease control. Continuous monitoring of pathogen populations and further research into the molecular basis of this compound resistance are essential for its long-term efficacy.
References
A Comparative Guide to the Systemic Movement of Fluopicolide and Metalaxyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the systemic movement of two widely used oomycete-targeting fungicides: fluopicolide and metalaxyl. The information presented is curated from publicly available experimental data to assist researchers in understanding the uptake, translocation, and distribution of these compounds within plants.
Overview of Systemic Properties
Both this compound and metalaxyl exhibit systemic properties, meaning they are absorbed and translocated within the plant, offering protection to tissues beyond the site of application. However, the nature and extent of their systemic movement differ significantly.
This compound is generally characterized as a "meso-systemic" or "translaminar" fungicide.[1] It demonstrates primarily acropetal (upward) movement in the xylem, translocating from the point of application towards the stem tips.[1] Root uptake from the soil and subsequent translocation to the stems and leaves has also been observed.[2] However, it is not significantly transported towards the roots.[1]
Metalaxyl is a well-established systemic fungicide with strong acropetal movement in the xylem.[3] It can be absorbed through the leaves, stems, or roots and is distributed throughout the plant, providing comprehensive internal protection. While predominantly xylem-mobile, some studies have suggested a minor degree of phloem (symplastic) translocation, although this is not its primary mode of transport and may be attributed to its metabolites.
Quantitative Comparison of Systemic Movement
Direct comparative studies quantifying the systemic movement of this compound and metalaxyl under identical conditions are limited in the public domain. However, data from individual studies on each fungicide provide insights into their respective mobility.
This compound Distribution in Plants
The following table summarizes the distribution of radiolabeled this compound and its metabolites in potato tubers and grape berries after foliar application, expressed as a percentage of the total radioactive residue (TRR).
| Plant Part | Compound | % of Total Radioactive Residue (TRR) |
| Potato Tubers | This compound | 51.1 - 70.2% |
| Metabolite M-01 (2,6-dichlorobenzamide) | 25.4% | |
| Metabolite M-02 | Not available | |
| Metabolite M-06 | Not available | |
| Grape Berries | This compound | 87.4 - 91.2% |
| Metabolite M-01 (2,6-dichlorobenzamide) | 2.0% | |
| Metabolite M-02 | Not available | |
| Metabolite M-06 | Not available |
Data sourced from a study on the behavior of this compound in plants. The study did not provide a direct comparison with metalaxyl.
Metalaxyl Uptake and Distribution in Plants
The following table presents data on the uptake and accumulation of metalaxyl in durian seedlings following foliar spray application.
| Parameter | Value |
| Maximum Penetration into Seedling | 4.6% of applied amount |
| Time to Maximum Concentration in Leaves | 6 - 24 hours |
| Distribution in Seedling (Basal, Middle, Apical) | Uniform |
| Half-life in Durian Leaves | 16.50 days |
Data from a study on the kinetics of metalaxyl in durian seedlings. This study did not include this compound.
Another study using radiolabeled metalaxyl on ornamental plants found that the majority of the absorbed radioactivity accumulated in the leaves, and the uptake was correlated with water uptake.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines of common experimental protocols for studying the systemic movement of fungicides.
General Protocol for Quantifying Fungicide Translocation using Radiolabeling
This protocol is a generalized procedure based on methodologies for studying the translocation of xenobiotics in plants and can be adapted for a comparative study of this compound and metalaxyl.
Objective: To quantify and compare the uptake, translocation, and distribution of ¹⁴C-labeled this compound and ¹⁴C-labeled metalaxyl in a model plant system (e.g., tomato or potato).
Materials:
-
¹⁴C-labeled this compound and ¹⁴C-labeled metalaxyl of known specific activity.
-
Non-radiolabeled analytical standards of this compound and metalaxyl.
-
Test plants grown under controlled conditions.
-
Microsyringe for application.
-
Leaf washing solution (e.g., water:acetone mix).
-
Scintillation vials and cocktail.
-
Liquid Scintillation Counter (LSC).
-
Biological oxidizer.
-
Phosphorimager or X-ray film for autoradiography.
Procedure:
-
Plant Growth: Cultivate test plants to a uniform growth stage in a controlled environment.
-
Treatment Application: Prepare treatment solutions containing a known concentration of the non-radiolabeled fungicide and a specific activity of the corresponding ¹⁴C-labeled fungicide. Apply a precise volume of the solution to a specific leaf (e.g., a mature, fully expanded leaf) using a microsyringe.
-
Time-Course Sampling: Harvest plants at predetermined time points after application (e.g., 6, 24, 48, 72 hours).
-
Leaf Wash: At each time point, carefully excise the treated leaf and wash it with a suitable solvent to remove unabsorbed fungicide from the leaf surface. The radioactivity in the wash solution is quantified by LSC to determine the amount of non-absorbed fungicide.
-
Plant Sectioning: Divide the harvested plants into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.
-
Quantification of Radioactivity:
-
Dry and weigh each plant section.
-
Combust the dried plant parts in a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail.
-
Quantify the radioactivity in each sample using an LSC.
-
-
Data Analysis:
-
Uptake (%): (Total applied radioactivity - Radioactivity in leaf wash) / Total applied radioactivity * 100.
-
Translocation (%): Radioactivity in all plant parts except the treated leaf / (Total applied radioactivity - Radioactivity in leaf wash) * 100.
-
Distribution (%): Radioactivity in a specific plant part / Total radioactivity in the plant * 100.
-
-
Autoradiography (Qualitative Visualization):
-
Press and dry whole plants at each time point.
-
Expose the pressed plants to a phosphorimager screen or X-ray film.
-
Develop the image to visualize the distribution of the radiolabeled fungicides.
-
HPLC Method for Fungicide Quantification in Plant Tissues
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and metalaxyl in plant samples.
Objective: To determine the concentration of this compound and metalaxyl in various plant tissues.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
C18 reverse-phase analytical column.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or other modifiers as needed.
-
Analytical standards of this compound and metalaxyl.
-
Extraction solvent (e.g., acetonitrile or ethyl acetate).
-
Solid-Phase Extraction (SPE) cartridges for sample cleanup (if necessary).
Procedure:
-
Sample Preparation:
-
Homogenize a known weight of the plant tissue sample (e.g., leaves, stem, roots).
-
Extract the fungicides from the homogenized sample with a suitable solvent (e.g., acetonitrile) by shaking or sonication.
-
Centrifuge the mixture and collect the supernatant.
-
-
Sample Cleanup (if required):
-
Pass the extract through an SPE cartridge to remove interfering compounds from the plant matrix.
-
Elute the fungicides from the SPE cartridge with an appropriate solvent.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject a known volume of the prepared sample into the HPLC system.
-
Separate the fungicides using a C18 column with a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water).
-
Detect the fungicides using a UV detector at an appropriate wavelength or an MS detector for higher selectivity and sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using analytical standards of this compound and metalaxyl.
-
Determine the concentration of the fungicides in the plant samples by comparing their peak areas to the calibration curve.
-
Signaling Pathways and Systemic Transport
The precise signaling pathways that directly govern the systemic transport of this compound and metalaxyl in plants are not yet fully elucidated. The movement of xenobiotics (foreign compounds) in plants is a complex process influenced by the physicochemical properties of the compound and the plant's transport systems.
The primary route for the long-distance transport of both this compound and metalaxyl is the xylem, which is largely a passive process driven by the transpiration stream. However, the initial uptake into the root or leaf cells and subsequent loading into the xylem can be influenced by plant membrane transporters.
Potential Involvement of ABC Transporters:
ATP-binding cassette (ABC) transporters are a large family of membrane proteins known to be involved in the transport of a wide range of substances, including hormones, secondary metabolites, and xenobiotics. In the context of xenobiotic transport, ABC transporters are often associated with detoxification by pumping compounds out of the cytoplasm, for instance into the vacuole or apoplast. It is plausible that certain plant ABC transporters could play a role in the uptake, distribution, or sequestration of fungicides like this compound and metalaxyl, thereby influencing their systemic movement. However, direct evidence specifically linking ABC transporters to the systemic transport of these two fungicides is currently lacking in the scientific literature.
Below is a conceptual diagram illustrating the potential pathways for xenobiotic transport in plants.
Caption: Conceptual diagram of xenobiotic transport pathways in plants.
The following diagram illustrates a generalized workflow for a comparative study of fungicide translocation.
Caption: Experimental workflow for comparing fungicide translocation.
Conclusion
This compound and metalaxyl are both effective systemic fungicides, but their mobility within the plant differs. Metalaxyl exhibits more extensive xylem-systemic movement, allowing for distribution throughout the plant from various application points. This compound's movement is predominantly translaminar and acropetal in the xylem, making it locally systemic. The choice between these fungicides may depend on the target pathogen, its location within the plant, and the desired level of internal protection. Further direct comparative studies are needed to provide a more precise quantitative understanding of their systemic behavior.
References
Fluopicolide in Combination: A Comparative Guide to Synergistic and Antagonistic Fungicidal Effects
For Researchers, Scientists, and Drug Development Professionals
Fluopicolide, a systemic fungicide belonging to the acylpicolide chemical class, is a potent inhibitor of oomycete pathogens. Its unique mode of action, which involves the delocalization of spectrin-like proteins in the cytoskeleton, makes it a valuable tool in disease management. This guide provides a comprehensive comparison of the synergistic and, where documented, antagonistic effects of this compound when combined with other fungicides, supported by experimental data and detailed methodologies.
Synergistic Interactions of this compound
The efficacy of this compound is significantly enhanced when used in combination with certain other fungicides. This synergy not only improves disease control but can also play a role in resistance management by providing multiple modes of action against the target pathogen.
This compound and Propamocarb Hydrochloride
The combination of this compound and Propamocarb Hydrochloride has demonstrated significant synergistic effects against a range of oomycete pathogens, including Pseudoperonospora cubensis (cucumber downy mildew) and Phytophthora nicotianae (tobacco black shank).[1][2] Propamocarb hydrochloride, a carbamate fungicide, disrupts the formation of fungal cell walls by interfering with the synthesis of phospholipids and fatty acids, affecting mycelial growth and spore production.[3] This action complements this compound's disruption of the fungal cytoskeleton.
Experimental Data Summary:
| Pathogen | Crop | This compound Dose | Propamocarb HCl Dose | Combination Dose | Disease Control (%) | Yield Increase (%) | Reference |
| Pseudoperonospora cubensis | Cucumber | 48% SC @ 200 ml/ha | 72.2% SL @ 1250 ml/ha | 6.25% + 62.5% SC @ 1250 ml/ha | 75.48 | 33.3 | [1] |
| Pseudoperonospora cubensis | Cucumber | 48% SC @ 200 ml/ha | 72.2% SL @ 1250 ml/ha | 6.25% + 62.5% SC @ 1500 ml/ha | 82.43 | 39.8 | [1] |
| Phytophthora nicotianae | Tobacco | - | - | - | 81.50 (vs. 55.75 for metalaxyl and 67.83 for dimethomorph) | - |
In Vitro Efficacy against Phytophthora nicotianae
| Fungicide | EC50 (mg/L) | Reference |
| This compound | 0.20 | |
| Propamocarb hydrochloride | 3.30 | |
| This compound + Propamocarb hydrochloride | 0.06 |
This compound and Pyraclostrobin
Pyraclostrobin is a quinone outside inhibitor (QoI) fungicide that blocks mitochondrial respiration in fungi, thereby inhibiting energy production. The combination of this compound and Pyraclostrobin has shown synergistic interactions against Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes. This synergy is observed across various developmental stages of the pathogen.
Experimental Data Summary:
The joint toxicity of this compound (F) and Pyraclostrobin (P) mixtures against different developmental stages of Phytophthora infestans has been evaluated, with synergistic ratios calculated using the Wadley formula.
| Developmental Stage | F:P Ratio | Synergistic Ratio (SR) | Interaction | Reference |
| Zoospore Release | 10:1 | 5.27 | Strong Synergy | |
| Mycelial Growth (metalaxyl-resistant isolates) | 1:4 and 10:1 | >1 | Synergy |
EC50 values for the mixture against P. infestans on potato leaf discs also demonstrate the enhanced efficacy:
| Activity | F:P Ratio | EC50 (µg/ml) | Reference |
| Protective | 10:1 | 0.63 | |
| Curative | 10:1 | 0.87 | |
| Protective | 1:4 | 0.27 | |
| Curative | 1:4 | 0.44 |
Antagonistic Effects of this compound
Currently, there is a notable lack of published scientific literature detailing specific antagonistic interactions between this compound and other fungicides. The majority of research has focused on identifying and quantifying synergistic combinations to enhance disease control. The absence of documented antagonism suggests that this compound is a compatible mixing partner with a range of other fungicides. However, researchers should always conduct preliminary compatibility tests before applying new tank mixtures.
Experimental Protocols
In Vitro Synergy Assessment: The Checkerboard Assay
The checkerboard assay is a widely used method to evaluate the interactions between two compounds in vitro.
Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and another fungicide against a target oomycete pathogen.
Materials:
-
96-well microtiter plates
-
Sterile culture medium appropriate for the target oomycete (e.g., V8 juice agar or rye agar)
-
Stock solutions of this compound and the test fungicide of known concentrations
-
Inoculum of the target pathogen (e.g., zoospore suspension or mycelial slurry)
-
Microplate reader (optional, for quantitative assessment)
Procedure:
-
Prepare Fungicide Dilutions:
-
Along the x-axis of the 96-well plate, prepare serial two-fold dilutions of this compound in the growth medium.
-
Along the y-axis of the plate, prepare serial two-fold dilutions of the second fungicide in the growth medium.
-
-
Create Combination Matrix: Each well in the plate will contain a unique combination of concentrations of the two fungicides.
-
Controls:
-
Positive Control: Wells containing only the fungal inoculum without any fungicide.
-
Negative Control: Wells containing only the growth medium.
-
Single Drug Controls: Wells with only this compound or the second fungicide at each tested concentration.
-
-
Inoculation: Add a standardized amount of the fungal inoculum to all wells except the negative control.
-
Incubation: Incubate the plates under conditions suitable for the growth of the target pathogen.
-
Assessment:
-
Qualitative: Visually assess the wells for fungal growth (turbidity). The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the fungicide(s) that completely inhibits visible growth.
-
Quantitative: Use a microplate reader to measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to quantify fungal growth.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth. The formula is: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
References
Validating Fluopicolide's Unique Mode of Action Through Microscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fluopicolide's performance against other oomycete fungicides, focusing on the microscopic validation of its unique mode of action. This compound, the first in the acylpicolide chemical class, presents a novel mechanism for controlling devastating oomycete pathogens like Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew)[1][2][3]. Its distinction lies in its ability to control strains resistant to established fungicides such as phenylamides, strobilurins, and dimethomorph, indicating a different biochemical target[1][2].
The core of this compound's mechanism is the disruption of spectrin-like proteins, crucial components of the cytoskeleton responsible for maintaining membrane integrity. This guide details the immunofluorescence microscopy techniques used to visualize this specific cellular disruption, offering a direct comparison with fungicides that have different modes of action.
Comparative Fungicide Performance
Microscopic analysis reveals the distinct cellular impact of this compound. While other fungicides affect processes like nucleic acid synthesis, mitochondrial respiration, or cell wall formation, this compound induces a rapid and specific delocalization of spectrin-like proteins. This leads to observable effects such as the swelling and bursting of zoospores and inhibition of mycelial growth.
The table below summarizes the comparative effects of this compound and other representative oomycete fungicides, highlighting their different modes of action and the resulting microscopic observations.
| Fungicide Class | Active Ingredient | FRAC Group | Primary Mode of Action | Target Pathogen Group | Observed Effect on Spectrin-like Proteins (via Microscopy) | Key Morphological Effects (via Microscopy) |
| Acylpicolide | This compound | 43 (F9) | Delocalization of spectrin-like proteins | Oomycetes | Rapid redistribution from plasma membrane to cytoplasm | Zoospore swelling and lysis; hyphal tip bursting |
| Phenylamide | Metalaxyl | 4 (A1) | RNA polymerase I inhibitor, inhibiting nucleic acid synthesis | Oomycetes | No direct effect; proteins remain localized at the membrane | Inhibition of mycelial growth and sporulation |
| QoI (Strobilurin) | Azoxystrobin | 11 (C3) | Quinone outside inhibitor; blocks mitochondrial respiration | Broad Spectrum | No direct effect; proteins remain localized at the membrane | Inhibition of spore germination and mycelial growth |
| Carboxylic Acid Amide (CAA) | Dimethomorph | 40 (H5) | Cellulose synthase inhibitor, disrupting cell wall formation | Oomycetes | No direct effect; proteins remain localized at the membrane | Lysis of hyphal tips during germination and growth |
Experimental Protocols
Validation of this compound's mode of action relies heavily on immunofluorescence microscopy to visualize the subcellular localization of spectrin-like proteins in oomycete cells.
Protocol: Immunofluorescence Staining of Spectrin-like Proteins in Phytophthora infestans
This protocol is adapted from methodologies described in studies on this compound's mode of action.
1. Culture and Treatment: a. Grow Phytophthora infestans mycelium in a suitable liquid medium (e.g., pea broth) at 19°C in the dark. b. Treat the mycelial cultures with a working concentration of this compound (e.g., 0.1 µg/mL) or a control fungicide for various time points (e.g., 3, 10, 30 minutes). Use an equivalent solvent concentration (e.g., DMSO) as a negative control.
2. Fixation: a. Gently collect mycelia by filtration. b. Immediately fix the mycelia in 4% paraformaldehyde in a phosphate-buffered saline (PBS) solution for 1 hour at room temperature.
3. Cell Wall Digestion: a. Wash the fixed mycelia three times with PBS. b. Incubate the mycelia in a cell wall-degrading enzyme solution (e.g., a mixture of cellulase and macerozyme) for 30-60 minutes to allow antibody penetration.
4. Permeabilization: a. Wash the mycelia three times with PBS. b. Permeabilize the cell membranes by incubating in a solution of 1% Triton X-100 in PBS for 20 minutes.
5. Immunostaining: a. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 2% Bovine Serum Albumin in PBS) for 1 hour. b. Incubate with a primary antibody specific for spectrin-like proteins (e.g., anti-α-spectrin antibody) diluted in blocking buffer overnight at 4°C. c. Wash the mycelia extensively with PBS containing a mild detergent (e.g., 0.1% Tween 20). d. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) diluted in blocking buffer for 2 hours in the dark.
6. Microscopy: a. Wash the mycelia three times with PBS. b. Mount the stained mycelia on a microscope slide with an anti-fade mounting medium. c. Visualize the samples using a confocal laser scanning microscope. Excite the fluorophore at its specific wavelength (e.g., 488 nm for Alexa Fluor 488) and collect the emission signal.
7. Image Analysis: a. Capture images from multiple fields of view for each treatment. b. Analyze the subcellular localization of the fluorescent signal. In control samples, a distinct signal at the cell periphery (plasma membrane) is expected. In this compound-treated samples, a punctate, disorganized signal throughout the cytoplasm indicates delocalization.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: this compound's effect on spectrin-like proteins.
Caption: Immunofluorescence workflow for validation.
Caption: Comparative fungicide modes of action.
References
Comparative Transcriptomics of Fluopicolide-Treated Oomycetes: A Guide for Researchers
Introduction:
Oomycetes, or water molds, are a group of destructive eukaryotic microorganisms responsible for devastating diseases in plants and animals, leading to significant economic losses in agriculture and aquaculture. The control of oomycete pathogens heavily relies on the use of fungicides. Fluopicolide is a fungicide with a unique mode of action against oomycetes, showing high efficacy against a broad spectrum of species, including Phytophthora and Plasmopara. Understanding the molecular response of oomycetes to this compound at the transcriptomic level is crucial for optimizing its use, managing resistance, and developing novel control strategies. This guide provides a comparative overview of the transcriptomic effects of this compound on oomycetes, with a comparison to other fungicides with different modes of action. The information is intended for researchers, scientists, and drug development professionals working on oomycete biology and control.
Comparison of Fungicide Effects on Oomycete Gene Expression
The following table summarizes the known or inferred transcriptomic effects of this compound and other selected fungicides on oomycetes. It is important to note that direct comparative transcriptomic studies are limited, and some of the inferred effects are based on the known mode of action of the fungicides.
| Fungicide | Target Site | Mode of Action | Key Affected Pathways/Genes (Observed or Inferred) | Oomycete Species Studied (Transcriptomics) |
| This compound | Spectrin-like proteins; Vacuolar H+-ATPase (V-ATPase) | Disrupts the localization of spectrin-like proteins, affecting membrane stability and cell integrity. Inhibits V-ATPase, disrupting proton transport and homeostasis. | - Upregulation of genes involved in ER/Golgi functions. - Inferred changes in genes related to cytoskeleton organization, membrane transport, and ion homeostasis. | Phytophthora nicotianae (resistance study) |
| Metalaxyl | RNA polymerase I | Inhibits ribosomal RNA synthesis. | - Differentially expressed genes enriched in peroxisome, endocytosis, and metabolism pathways in resistant mutants.[1][2] | Phytophthora capsici (resistance study)[1][2] |
| Mandipropamid | Cellulose synthase 3 (CesA3) | Inhibits cell wall biosynthesis by targeting cellulose synthase.[3] | - Inferred upregulation of cell wall stress response genes. - Inferred changes in the expression of other cell wall biosynthesis and modification genes. | Phytophthora infestans (mode of action study) |
| Oxathiapiprolin | Oxysterol-binding protein (ORP1) | Disrupts lipid metabolism and transport by targeting ORP1. | - Affects the expression of the ORP1 gene. - Inferred changes in genes related to lipid homeostasis, membrane function, and sterol transport. | Peronophythora litchii (gene expression study) |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and comparison of transcriptomic studies. Below are generalized protocols based on methodologies reported in the cited literature for the transcriptomic analysis of fungicide-treated oomycetes.
Oomycete Culture and Fungicide Treatment
-
Oomycete Strains: Phytophthora spp. or Plasmopara viticola are commonly used. Wild-type, susceptible strains are essential for studying the direct effects of fungicides.
-
Culture Conditions: Oomycetes are typically grown on a suitable medium, such as V8 agar or rye agar, at a controlled temperature (e.g., 20-25°C) in the dark.
-
Fungicide Treatment:
-
Mycelial cultures are treated with the fungicide at a specific concentration (e.g., EC50 value) for a defined period (e.g., 6, 12, 24 hours).
-
A solvent control (e.g., DMSO) is run in parallel.
-
For studies on motile zoospores, these are treated in a liquid medium.
-
RNA Isolation and Quality Control
-
Harvesting: Mycelia are harvested from the culture plates, washed, and immediately frozen in liquid nitrogen.
-
RNA Extraction: Total RNA is extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.
-
Quality Control: RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high-quality RNA for sequencing.
Library Preparation and Sequencing
-
Library Construction: An mRNA sequencing library is prepared from the total RNA using a kit such as the Illumina TruSeq RNA Sample Prep Kit. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq or NovaSeq system.
Bioinformatic Analysis
-
Quality Control of Reads: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences using tools like Trimmomatic.
-
Read Mapping: The high-quality reads are mapped to the reference genome of the oomycete species using a splice-aware aligner like HISAT2 or STAR.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and differential expression analysis between the fungicide-treated and control samples is performed using packages such as DESeq2 or edgeR.
-
Functional Annotation and Enrichment Analysis: Differentially expressed genes (DEGs) are functionally annotated using databases like Gene Ontology (GO) and KEGG. Enrichment analysis is performed to identify over-represented biological pathways and functions among the DEGs.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling and Action Pathways
The following diagrams illustrate the proposed modes of action of this compound and mandipropamid, highlighting the cellular processes affected.
References
- 1. mdpi.com [mdpi.com]
- 2. Differential Potential of Phytophthora capsici Resistance Mechanisms to the Fungicide Metalaxyl in Peppers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mandipropamid targets the cellulose synthase-like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Fitness of Fluopicolide-Resistant Fungal Isolates: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the fitness of fungicide-resistant fungal isolates is crucial for effective disease management and the development of sustainable control strategies. This guide provides an objective comparison of the fitness of fluopicolide-resistant fungal isolates with their sensitive counterparts, supported by experimental data and detailed methodologies.
This compound is a fungicide with a unique mode of action, targeting spectrin-like proteins in oomycetes, leading to the disruption of the cytoskeleton and membrane integrity.[1][2][3][4] While effective, resistance to this compound has been reported in several plant pathogenic oomycetes. The fitness of these resistant isolates, a measure of their ability to survive and reproduce in the absence of the fungicide, is a key determinant of their persistence in the field.
Comparative Fitness of this compound-Resistant and -Sensitive Isolates
Studies on various Phytophthora species have revealed different fitness costs associated with this compound resistance. In some cases, resistant isolates exhibit no significant fitness penalty, while in others, fitness costs are observed in key life cycle stages.
Phytophthora capsici
Research on this compound-resistant Phytophthora capsici, a destructive pathogen of vegetable crops, has shown that resistant isolates can be as fit, or even fitter, than sensitive isolates in the absence of the fungicide.[5] One study found that while there was no significant difference in sporangial production, the mycelial growth and zoospore germination of resistant isolates were significantly greater than those of sensitive isolates. This suggests that this compound-resistant P. capsici isolates could persist and even dominate in a population even without the selective pressure of the fungicide.
| Fitness Parameter | Resistant Isolates (mean) | Sensitive Isolates (mean) | P-value | Reference |
| Mycelial Growth (mm/day) | Greater | Lower | 0.01 | |
| Sporangial Production (sporangia/mL) | No significant difference | No significant difference | >0.05 | |
| Zoospore Germination (%) | Greater | Lower | 0.001 |
Phytophthora litchii
In contrast, a study on this compound-resistant mutants of Phytophthora litchii, the causal agent of litchi downy blight, revealed significant fitness costs. The resistant mutants exhibited lower sporangia production, sporangia germination, and cystospore germination compared to their sensitive parental strains. However, the mycelial growth rate of the resistant mutants was significantly higher. To provide a comprehensive measure of fitness, a Compound Fitness Index (CFI) was calculated, which indicated that the overall survival fitness of the resistant mutants was significantly lower than that of the parental strains.
| Fitness Parameter | Resistant Mutants | Parental Strains (Sensitive) | Significance | Reference |
| Mycelial Growth Rate | Significantly higher | Lower | <0.05 | |
| Sporangia Production | Significantly lower | Higher | <0.05 | |
| Sporangia Germination | Significantly lower | Higher | <0.05 | |
| Cystospore Germination | Significantly lower | Higher | <0.05 | |
| Compound Fitness Index (CFI) | Significantly lower | Higher | <0.05 |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the fitness of this compound-resistant fungal isolates.
Mycelial Growth Assay
This assay is used to determine the vegetative growth rate of fungal isolates on a solid medium.
Materials:
-
Petri plates (90 mm diameter)
-
V8 juice agar medium (or other suitable medium for the target oomycete)
-
Mycelial plugs (5 mm diameter) from the actively growing margin of a fungal colony
-
Incubator set at the optimal growth temperature for the species
-
Ruler or calipers
Procedure:
-
Prepare V8 juice agar plates.
-
Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing colony of each isolate to be tested.
-
Place the mycelial plug, mycelium-side down, in the center of a fresh V8 agar plate.
-
Incubate the plates in the dark at the optimal temperature for the fungal species (e.g., 25°C for P. capsici).
-
Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony reaches the edge of the plate.
-
Calculate the average radial growth rate (mm/day).
Sporulation Assay (Sporangia and Zoospore Production)
This assay quantifies the asexual reproductive capacity of the fungal isolates.
Materials:
-
Actively growing cultures on V8 juice agar
-
Sterile distilled water
-
Petri plates
-
Microscope slides and coverslips
-
Hemocytometer
-
Light microscope
Procedure:
-
Grow the fungal isolates on V8 juice agar plates until the colonies cover the surface.
-
To induce sporangia formation, flood the plates with 10 mL of sterile distilled water.
-
Incubate the plates under continuous fluorescent light at room temperature for 24-48 hours.
-
To induce zoospore release, chill the plates at 4°C for 30 minutes and then return them to room temperature for 1 hour.
-
Harvest the sporangia and zoospores by gently scraping the surface of the agar with a sterile glass rod and rinsing with sterile distilled water.
-
Filter the suspension through several layers of sterile cheesecloth to remove mycelial fragments.
-
Quantify the concentration of sporangia and zoospores using a hemocytometer under a light microscope.
Pathogenicity Assay
This assay assesses the virulence of the fungal isolates on a host plant.
Materials:
-
Healthy, susceptible host plants
-
Zoospore suspension of each fungal isolate (adjusted to a standard concentration, e.g., 1 x 10^5 zoospores/mL)
-
Sterile water (for control)
-
Growth chamber with controlled temperature, humidity, and light conditions
Procedure:
-
Grow susceptible host plants to a suitable age/size.
-
Inoculate the plants with a standardized volume of the zoospore suspension of each isolate. For example, by placing a droplet on a leaf or by soil drenching.
-
Inoculate a set of control plants with sterile water.
-
Place the inoculated plants in a growth chamber with conditions conducive to disease development (e.g., high humidity, optimal temperature).
-
Assess disease severity at regular intervals using a disease rating scale (e.g., 0 = no symptoms, 5 = plant death).
-
Compare the disease severity caused by resistant and sensitive isolates.
Visualizations
Caption: Workflow for assessing the fitness of fungal isolates.
Caption: Mode of action of this compound in oomycetes.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. A new mode of action for fluopico... | Archive ouverte UNIGE [archive-ouverte.unige.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fitness and Competitive Ability of Field Isolates of Phytophthora capsici Resistant or Sensitive to this compound [pubmed.ncbi.nlm.nih.gov]
Fluopicolide Demonstrates Efficacy Against Mefenoxam-Resistant Phytophthora Strains
For Immediate Release
[City, State] – [Date] – New research findings indicate that fluopicolide is an effective control agent against Phytophthora strains that have developed resistance to mefenoxam, a commonly used fungicide. This development is significant for researchers and drug development professionals in the agricultural sector, as mefenoxam resistance in Phytophthora, a genus of destructive oomycete plant pathogens, poses a considerable threat to food security. This compound's distinct mode of action provides a much-needed alternative for managing diseases caused by these resistant pathogens.
This compound, belonging to the acylpicolide class of fungicides, disrupts the pathogen's cellular integrity by targeting spectrin-like proteins, which are essential components of the cytoskeleton.[1] This mechanism differs from that of mefenoxam, a phenylamide fungicide that inhibits ribosomal RNA synthesis by targeting RNA polymerase I.[2] This difference in the mode of action is crucial as it suggests a low probability of cross-resistance between the two fungicides.
Comparative Efficacy Data
Recent studies have provided quantitative data on the efficacy of this compound against Phytophthora isolates with varying sensitivity to mefenoxam. A key study on Phytophthora capsici isolates from Tennessee revealed that this compound maintained effectiveness against isolates resistant to mefenoxam.
A 2021 study on 184 P. capsici isolates in Tennessee found that seven isolates were resistant to mefenoxam.[3][4] Of the 86 isolates found to be resistant to this compound, five were also resistant to mefenoxam.[3] This indicates that while this compound resistance exists, it is not always linked to mefenoxam resistance, making it a viable option in many cases where mefenoxam has failed. The study determined the average EC50 value for this compound-sensitive P. capsici isolates to be 0.24 ± 0.06 µg/ml, with values ranging from 0.11 to 0.39 µg/ml. In contrast, this compound-resistant isolates had EC50 values above the highest tested concentration of 5 µg/ml.
Another study investigating Phytophthora nicotianae in Tennessee and North Carolina found that all 155 isolates collected in 2021 and 2022 were sensitive to both mefenoxam and this compound. This suggests that in areas where mefenoxam resistance has not yet become widespread, this compound can serve as an effective rotational partner to delay the development of resistance.
The following tables summarize the effective concentration (EC50) values of this compound against Phytophthora capsici isolates, providing a clear comparison of its activity against both sensitive and resistant strains.
| Phytophthora capsici Isolates (Tennessee, 2018) | Number of Isolates | This compound EC50 (µg/ml) |
| Sensitive | 50 | 0.24 ± 0.06 (Range: 0.11 - 0.39) |
| Resistant | 37 | > 5 |
| Reference: |
| Mefenoxam and this compound Resistance in P. capsici (Tennessee) | Number of Isolates |
| Total Mefenoxam-Resistant | 7 |
| Total this compound-Resistant | 86 |
| Mefenoxam-Resistant and also this compound-Resistant | 5 |
| Reference: |
Experimental Protocols
The data presented is based on established in vitro fungicide sensitivity assays. A detailed methodology for a typical radial growth assay is provided below.
1. Isolate Collection and Culture:
-
Phytophthora isolates are collected from infected plant tissues.
-
Isolates are cultured on a suitable medium, such as V8 juice agar or cornmeal agar, and incubated in the dark at a controlled temperature (typically 20-25°C).
2. Fungicide Stock Solution Preparation:
-
A stock solution of this compound is prepared by dissolving a known amount of the technical grade active ingredient in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions are made to obtain the desired final concentrations for the assay.
3. Amended Agar Plate Preparation:
-
The appropriate culture medium is autoclaved and cooled to approximately 50-55°C.
-
The this compound stock solution dilutions are added to the molten agar to achieve the final desired concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/ml).
-
The amended agar is then poured into petri dishes.
4. Inoculation and Incubation:
-
A mycelial plug (typically 5 mm in diameter) is taken from the actively growing margin of a Phytophthora culture.
-
The plug is placed, mycelium-side down, in the center of each fungicide-amended and control plate.
-
The plates are incubated in the dark at a constant temperature.
5. Data Collection and Analysis:
-
Colony diameters are measured at regular intervals (e.g., 7 days post-inoculation). Two perpendicular measurements are typically taken and averaged.
-
The percentage of mycelial growth inhibition is calculated relative to the growth on the non-amended control plates.
-
The EC50 value (the effective concentration that inhibits 50% of mycelial growth) is determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.
Mode of Action and Resistance Management
The distinct modes of action of this compound and mefenoxam are fundamental to their roles in fungicide resistance management.
The lack of cross-resistance between these two fungicides makes this compound a valuable tool for rotation or mixture with mefenoxam in integrated pest management (IPM) strategies. By alternating fungicides with different modes of action, the selection pressure for resistance to any single fungicide is reduced, thereby extending the effective lifespan of both products.
Experimental Workflow for Fungicide Sensitivity Screening
The following diagram illustrates a typical workflow for assessing the sensitivity of Phytophthora strains to fungicides.
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristics of this compound-resistance mutants in Phytophthora nicotianae, the pathogen causing black shank disease in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitivity of Phytophthora capsici from Tennessee to Mefenoxam, this compound, Oxathiapiprolin, Dimethomorph, Mandipropamid, and Cyazofamid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
Fluopicolide: A Quantitative Comparison of its Impact on Pathogen Life Stages
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of Fluopicolide's efficacy against various life stages of critical oomycete pathogens. It offers a direct comparison with other commercially available fungicides, supported by experimental data, to aid in research and development decisions.
Executive Summary
This compound is a systemic fungicide that provides both preventative and curative action against oomycete pathogens.[1] Its unique mode of action, which involves the disruption of spectrin-like proteins essential for the pathogen's cytoskeleton, makes it a valuable tool in managing fungicide resistance.[1] This document synthesizes quantitative data on this compound's impact on mycelial growth, sporulation, and zoospore activity, comparing its performance with other key fungicides. Detailed experimental protocols and visual representations of its mode of action and experimental workflows are also provided.
Quantitative Performance Analysis
The following tables summarize the effective concentration (EC₅₀) values of this compound and other fungicides against key life stages of economically important oomycete pathogens. Lower EC₅₀ values indicate higher efficacy.
Table 1: Comparative Efficacy (EC₅₀ in µg/mL) Against Phytophthora capsici
| Life Stage | This compound | Dimethomorph | Metalaxyl | Mandipropamid | Oxathiapiprolin |
| Mycelial Growth | 0.05 - 0.35[2] | 0.24[2] | 0.219 (sensitive) / 3.829 (resistant)[1] | 0.03 | 0.00038 |
| Sporangia Production | 0.3 - 9.0 | 0.46 | - | 0.02 | - |
| Zoospore Germination | 1.1 - 4.5 | 0.10 | - | 5.70 | - |
| Zoospore Release | 0.338 - 1.169 | - | - | - | - |
Table 2: Comparative Efficacy (EC₅₀ in µg/mL) Against Phytophthora Species
| Pathogen | Life Stage | This compound | Ethaboxam | Mandipropamid | Oxathiapiprolin | Mefenoxam |
| P. citrophthora | Mycelial Growth | 0.04 | 0.068 | 0.004 | 0.0003 | 0.039 |
| P. syringae | Mycelial Growth | 0.045 | 0.005 | 0.003 | 0.0001 | 0.008 |
| P. nicotianae | Mycelial Growth | 0.057 | 0.016 | 0.005 | 0.0005 | 0.183 |
| P. cinnamomi | Mycelial Growth | 0.133 | 0.035 | 0.005 | 0.0004 | 0.061 |
(Data for Table 2 sourced from a single comparative study for consistency)
Table 3: Efficacy of this compound Formulations Against Grape Downy Mildew (Plasmopara viticola)
| Formulation | Efficacy (%) |
| This compound + Fosetyl-Al (Profiler®) | 96.1 - 99.7 |
| Fosetyl-Al + Folpet (Mikal Flash) | 94.9 - 99.2 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of these findings.
Mycelial Growth Inhibition Assay
This assay determines the concentration of a fungicide required to inhibit the radial growth of a pathogen on an amended agar medium.
Materials:
-
Pathogen culture (e.g., Phytophthora capsici)
-
V8 juice agar (or other suitable growth medium)
-
Fungicide stock solution (dissolved in DMSO or another appropriate solvent)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare V8 juice agar and autoclave.
-
Cool the agar to approximately 50-55°C.
-
Add the required volume of fungicide stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.
-
Pour the amended agar into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing pathogen culture.
-
Place the plug, mycelium-side down, in the center of each prepared plate.
-
Seal the plates and incubate them in the dark at the optimal temperature for the pathogen (e.g., 25°C for P. capsici).
-
When the mycelial growth in the control plate has nearly reached the edge of the dish, measure the colony diameter in two perpendicular directions for each plate.
-
Calculate the average diameter and determine the percentage of growth inhibition relative to the control.
-
Use this data to calculate the EC₅₀ value using probit analysis or non-linear regression.
Sporangia Production Assay
This assay evaluates the effect of a fungicide on the production of sporangia.
Materials:
-
Pathogen culture grown on V8 juice agar
-
Sterile distilled water
-
Fungicide solutions at various concentrations
-
Sterile Petri dishes
-
Microscope and slides
Procedure:
-
Cut agar plugs (6 mm diameter) from the margins of an actively growing pathogen colony.
-
Transfer the plugs to Petri dishes and submerge them in 20 mL of sterile distilled water amended with the test fungicide at various concentrations.
-
Incubate the plates under conditions that induce sporangia formation (e.g., 25°C for 48 hours under continuous light).
-
After incubation, count the number of sporangia produced per unit area using a microscope.
-
Calculate the percentage inhibition of sporangia production compared to the untreated control.
Zoospore Germination Assay
This assay assesses the impact of a fungicide on the germination of zoospores.
Materials:
-
Zoospore suspension of the pathogen
-
Fungicide solutions at various concentrations
-
Microtiter plates (96-well) or microscope slides
-
Incubator
-
Microscope
Procedure:
-
Prepare a zoospore suspension from a mature pathogen culture (e.g., by cold-shocking).
-
Adjust the concentration of the zoospore suspension to a known value (e.g., 1 x 10⁴ spores/mL).
-
In the wells of a microtiter plate or on microscope slides, mix the zoospore suspension with the fungicide solutions at the desired final concentrations.
-
Include a control with no fungicide.
-
Incubate the plates/slides for a period sufficient for germination in the control (e.g., 2-6 hours).
-
Using a microscope, count the number of germinated and non-germinated zoospores out of a total of 100 spores for each treatment.
-
Calculate the percentage of germination inhibition relative to the control.
Mode of Action and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate this compound's mode of action and a typical experimental workflow for its evaluation.
References
A Comparative Environmental Impact Assessment: Fluopicolide vs. Older Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of the newer fungicide Fluopicolide against two older, widely used fungicides, Chlorothalonil and Mancozeb. The information presented is based on publicly available experimental data from regulatory agencies and scientific literature.
Executive Summary
This compound, a newer acylpicolide fungicide, generally exhibits a more favorable environmental profile in terms of avian toxicity and potential for bioaccumulation when compared to the older fungicides Chlorothalonil and Mancozeb. However, concerns remain regarding its persistence in soil and potential for groundwater contamination. Chlorothalonil and Mancozeb, both multi-site inhibitors, demonstrate higher toxicity to aquatic organisms. The selection of a suitable fungicide should, therefore, consider a comprehensive assessment of its environmental fate and ecotoxicological effects in the context of its intended use.
Data Presentation
Table 1: Environmental Fate of this compound, Chlorothalonil, and Mancozeb
| Property | This compound | Chlorothalonil | Mancozeb |
| Soil Persistence (Aerobic DT₅₀) | Persistent (>200 days)[1] | Not persistent (18-70 days in field)[2] | Not persistent (<2-8 days)[3] |
| Potential for Bioaccumulation | Low[4] | Some concern[5] | Low |
| Potential for Groundwater Leaching | High (for this compound and its metabolite BAM) | Not expected to leach | Not expected to leach |
| Volatility | Low | Volatile | Quite volatile |
Table 2: Acute Ecotoxicity of this compound, Chlorothalonil, and Mancozeb
| Organism | Endpoint | This compound | Chlorothalonil | Mancozeb |
| Fish (Rainbow Trout) | 96-hr LC₅₀ | 0.012 mg/L (High Toxicity) | 0.012 mg/L (High Toxicity) | Highly Toxic |
| Aquatic Invertebrate (Daphnia magna) | 48-hr EC₅₀ | Moderately Toxic | 0.0342 - 0.143 mg/L (High Toxicity) | Highly Toxic |
| Algae (Pseudokirchneriella subcapitata) | 72-hr EC₅₀ | Moderately Toxic | 0.0068 mg/L (High Toxicity) | Data not readily available |
| Bird (Bobwhite Quail) | Acute Oral LD₅₀ | >2250 mg/kg (Practically Non-toxic) | Moderately Toxic | Moderately Toxic |
| Earthworm | Acute LC₅₀ | Moderately Toxic | Moderately Toxic | Moderately Toxic |
Experimental Protocols
The following are summaries of standardized experimental protocols, primarily based on OECD Guidelines for the Testing of Chemicals, which are commonly used to generate the data presented above.
Soil Metabolism Study (Based on OECD Guideline 307)
This study is designed to determine the rate and route of degradation of a fungicide in soil under controlled laboratory conditions.
-
Test System: Soil samples, typically a sandy loam, are collected and characterized for properties such as pH, organic carbon content, and microbial biomass.
-
Test Substance Application: The test fungicide, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration that reflects the maximum recommended application rate.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level for a period of up to 120 days. Both aerobic and anaerobic conditions can be simulated.
-
Sampling and Analysis: At specified intervals, soil samples are taken and extracted. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to separate the parent fungicide from its degradation products. Radio-detection methods are used to quantify the amounts of each.
-
Data Evaluation: The rate of disappearance of the parent fungicide is used to calculate its half-life (DT₅₀) in the soil. The formation and decline of major metabolites are also monitored.
Fish Acute Toxicity Test (Based on OECD Guideline 203)
This test evaluates the short-term toxicity of a chemical to fish.
-
Test Organism: A standardized fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.
-
Test Conditions: Fish are exposed to a range of concentrations of the fungicide in water for a 96-hour period under controlled conditions of temperature, light, and dissolved oxygen.
-
Observations: Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The concentration of the fungicide that is lethal to 50% of the test fish (LC₅₀) is calculated using statistical methods.
Daphnia magna Reproduction Test (Based on OECD Guideline 211)
This chronic toxicity test assesses the effect of a chemical on the reproductive output of the freshwater invertebrate Daphnia magna.
-
Test Organism: Young female daphnids (less than 24 hours old) are used.
-
Test Conditions: The daphnids are exposed to a range of concentrations of the fungicide in a suitable medium for 21 days. The test is typically conducted under semi-static conditions, where the test solutions are renewed regularly.
-
Observations: The survival of the parent daphnids and the number of live offspring produced are recorded.
-
Data Analysis: The results are used to determine the No-Observed-Effect Concentration (NOEC), the Lowest-Observed-Effect Concentration (LOEC), and the concentration that causes a 50% reduction in reproduction (EC₅₀).
Algal Growth Inhibition Test (Based on OECD Guideline 201)
This test determines the effects of a substance on the growth of freshwater algae.
-
Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata, is used.
-
Test Conditions: Exponentially growing algal cultures are exposed to various concentrations of the fungicide in a nutrient-rich medium for 72 hours under continuous illumination and constant temperature.
-
Measurement of Growth: Algal growth is measured by determining the cell concentration or a surrogate parameter like chlorophyll fluorescence at 24, 48, and 72 hours.
-
Data Analysis: The inhibition of growth in relation to the control is calculated, and the EC₅₀ (the concentration causing a 50% reduction in growth rate) is determined.
Avian Acute Oral Toxicity Test (Based on OECD Guideline 223)
This test is designed to estimate the acute oral toxicity of a substance to birds.
-
Test Species: Commonly used species include the Bobwhite Quail (Colinus virginianus) or the Mallard Duck (Anas platyrhynchos).
-
Procedure: The birds are administered a single oral dose of the fungicide. A range of dose levels is used to determine the dose-response relationship.
-
Observations: The birds are observed for mortality and signs of toxicity for a period of at least 14 days.
-
Data Analysis: The LD₅₀ (the dose that is lethal to 50% of the test birds) is calculated.
Visualizations
Experimental Workflows
References
Safety Operating Guide
Proper Disposal Procedures for Fluopicolide
This document provides essential safety and logistical information for the proper disposal of fluopicolide, a fungicide used in various research and agricultural applications. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, in compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound waste with appropriate personal protective equipment (PPE) to minimize exposure risks.
-
Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, tightly fitting safety goggles with side shields, and impervious, flame-resistant clothing.[1] If exposure limits are exceeded or dust/aerosol formation is likely, a full-face respirator should be used.[1]
-
Ventilation: Handle this compound waste in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1][2]
-
Environmental Precautions: this compound is very toxic to aquatic life with long-lasting effects.[3] Discharge into the environment, drains, or sewer systems must be strictly avoided.
II. Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on the nature of the waste: unused product, empty containers, or material from a spill cleanup.
Step 1: Identify and Segregate this compound Waste Isolate all waste materials containing this compound from general laboratory waste. This includes:
-
Unused or surplus this compound product.
-
Empty this compound containers.
-
Contaminated materials from a spill (e.g., absorbents, soil).
-
Rinsate from cleaning application equipment.
Step 2: Dispose of Unused or Surplus this compound Unused this compound must be treated as hazardous chemical waste.
-
Do Not Mix: Do not dispose of this compound with household garbage or allow it to enter any sewage system.
-
Licensed Disposal: Arrange for disposal through a licensed chemical destruction plant or a hazardous waste disposal company.
-
Incineration: Controlled incineration with flue gas scrubbing is a suitable disposal method for the product.
Step 3: Decontaminate and Dispose of Empty Containers Empty containers must be properly decontaminated before disposal to prevent environmental contamination.
-
Triple Rinse: Rinse the empty container three times (or the equivalent) with a suitable solvent (e.g., water).
-
Dispose of Rinsate: Collect the rinsings. This rinsate may be added to a spray mixture for application according to the product label, ensuring not to exceed the maximum labeled rate. Otherwise, it must be disposed of as hazardous waste at an approved facility.
-
Container Disposal: After rinsing, puncture the container to make it unusable. It can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill or via controlled incineration, in accordance with local and national regulations.
Step 4: Manage Spills and Contaminated Materials In the event of a spill, take immediate action to contain and clean the material.
-
Containment: Prevent further leakage or spillage if it is safe to do so. For spills in water, contain and isolate the material to prevent further release.
-
Cleanup: Absorb the spill with an inert material such as sand, diatomite, or universal binders. Use non-sparking tools for collection.
-
Collection and Disposal: Sweep or shovel the collected material into a suitable, closed, and properly labeled container for disposal. This waste must be disposed of promptly through a licensed hazardous waste facility in accordance with all applicable regulations.
III. Quantitative Data and Chemical Properties
The following table summarizes key identification and hazard information for this compound relevant to its handling and disposal.
| Property | Value / Information | Source |
| Chemical Name | 2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]benzamide | |
| CAS Number | 239110-15-7 | |
| UN Number | UN3077 (For transport reference) | |
| Hazard Statement | H400: Very toxic to aquatic life | |
| Hazard Statement | H410: Very toxic to aquatic life with long lasting effects | |
| Disposal Code | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. |
IV. Experimental Protocols & Workflows
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of various types of this compound waste generated in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Personal Protective Equipment for Fluopicolide
For Immediate Implementation: Essential Safety Protocols for Handling Fluopicolide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with the fungicide this compound. Adherence to these protocols is paramount to ensure personal safety, prevent laboratory contamination, and maintain experimental integrity. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods.
Essential Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Material: Nitrile rubber is a commonly recommended material.[1][2][3][4][5] Thickness: While specific data for this compound is unavailable, a thickness of at least 15 mil is suggested for handling various pesticides. Inspection: Always inspect gloves for tears or holes before use. Removal: Wash the outside of gloves before removing them. |
| Eye and Face Protection | Safety Goggles or Face Shield | Type: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are recommended. For splash hazards, a face shield worn over safety goggles provides maximum protection. |
| Body Protection | Protective Clothing | Type: Wear a long-sleeved shirt and long pants as a minimum. For mixing, loading, and application, impervious or fire/flame-resistant clothing is advised. Coveralls: Consider wearing coveralls over personal clothing for added protection. |
| Respiratory Protection | NIOSH-approved Respirator | When to use: If exposure limits are exceeded, or if dusts or aerosols are generated. Filter Type: For particulates (dusts/mists), a NIOSH-approved respirator with any N, R, P, or HE filter is recommended. If organic vapors are present, a respirator with an organic vapor (OV) cartridge is necessary. Some situations may require a combination cartridge. |
Procedural Workflow for Safe Handling of this compound
The following diagram outlines the essential steps for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and ensure a safe laboratory environment.
Decontamination:
-
Personnel: Immediately remove any clothing that becomes contaminated. Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking.
-
Equipment and Surfaces: Clean all spills promptly. Decontaminate work surfaces and equipment after use. Use a suitable cleaning agent and follow laboratory-specific procedures.
Disposal:
-
Contaminated Materials: Dispose of contaminated materials, including empty containers and used PPE, as hazardous waste. Do not dispose of with household garbage or allow it to reach the sewage system.
-
Waste Collection: Collect chemical waste in appropriately labeled and compatible receptacles.
-
Regulations: All disposal must be in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
